molecular formula C12H26O B156585 4-Dodecanol CAS No. 10203-32-4

4-Dodecanol

Cat. No.: B156585
CAS No.: 10203-32-4
M. Wt: 186.33 g/mol
InChI Key: ZGSIAHIBHSEKPB-UHFFFAOYSA-N
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Description

4-Dodecanol is a useful research compound. Its molecular formula is C12H26O and its molecular weight is 186.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecan-4-ol
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InChI

InChI=1S/C12H26O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZGSIAHIBHSEKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201030175
Record name Dodecan-4-ol
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Molecular Weight

186.33 g/mol
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CAS No.

10203-32-4
Record name 4-Dodecanol
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Record name 4-Dodecanol
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Foundational & Exploratory

Synthesis of 4-Dodecanol for Research Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-dodecanol, a secondary alcohol of interest in various research applications. The document details two primary synthetic routes: the Grignard reaction and the reduction of a ketone. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of the synthetic workflows to facilitate understanding and implementation in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound can be effectively achieved through two common and reliable methods in organic chemistry. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

  • Grignard Reaction: This classical method involves the nucleophilic attack of a Grignard reagent on an aldehyde. For this compound, this can be accomplished by reacting octylmagnesium bromide with butanal. This approach is highly versatile for forming carbon-carbon bonds.[1]

  • Reduction of 4-Dodecanone: This alternative route involves the reduction of the corresponding ketone, 4-dodecanone, to the secondary alcohol. Mild reducing agents such as sodium borohydride are typically employed for this transformation, offering high yields and chemoselectivity.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product, this compound.

Table 1: Properties of Key Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
1-BromooctaneC₈H₁₇Br193.122011.111
ButanalC₄H₈O72.1174.80.804
4-DodecanoneC₁₂H₂₄O184.32240-2420.825
This compound C₁₂H₂₆O 186.34 259 [3][4]~0.83 [4]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks / Chemical Shifts
¹H NMR (CDCl₃) Data needs to be obtained from experimental analysis or spectral databases.
¹³C NMR (CDCl₃) Data needs to be obtained from experimental analysis or spectral databases. Expected peaks around 71-72 ppm (C-OH), and a series of peaks in the aliphatic region.
IR (Infrared) Broad peak ~3350 cm⁻¹ (O-H stretch), 2850-2960 cm⁻¹ (C-H stretch)[5][6]
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z 186. Prominent fragments at m/z 157 (M-C₂H₅), 129 (M-C₄H₉), 87, 73, 59, 43.[5]

Experimental Protocols

The following are detailed protocols for the two primary synthetic routes to this compound.

Synthesis via Grignard Reaction

This protocol is divided into two stages: the formation of the Grignard reagent and the subsequent reaction with the aldehyde.

3.1.1. Preparation of Octylmagnesium Bromide

  • Materials and Apparatus:

    • Three-neck round-bottom flask (250 mL), flame-dried

    • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

    • Pressure-equalizing dropping funnel (100 mL)

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Magnesium turnings (1.2 eq.)

    • 1-Bromooctane (1.0 eq.)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • A small crystal of iodine

  • Procedure:

    • Place the magnesium turnings in the three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 1-bromooctane in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the 1-bromooctane solution to the magnesium turnings.

    • If the reaction does not initiate (indicated by bubbling and a cloudy appearance), add a small crystal of iodine and gently warm the flask.

    • Once the reaction has started, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and cloudy.[7]

3.1.2. Reaction of Octylmagnesium Bromide with Butanal

  • Materials and Apparatus:

    • The flask containing the freshly prepared octylmagnesium bromide

    • Dropping funnel

    • Butanal (1.0 eq.)

    • Anhydrous diethyl ether or THF

    • Ice bath

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Separatory funnel

    • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

    • Rotary evaporator

    • Distillation apparatus

  • Procedure:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve butanal in anhydrous diethyl ether in the dropping funnel.

    • Add the butanal solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reaction temperature (ideally below 20°C).

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

    • Work-up: Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purification: Purify the crude this compound by vacuum distillation to obtain a colorless oil.

Synthesis via Reduction of 4-Dodecanone
  • Materials and Apparatus:

    • Round-bottom flask (250 mL)

    • Magnetic stirrer and stir bar

    • 4-Dodecanone (1.0 eq.)

    • Methanol or ethanol

    • Sodium borohydride (NaBH₄) (1.5 eq.)

    • Ice bath

    • Dilute hydrochloric acid (e.g., 1 M HCl)

    • Separatory funnel

    • Drying agent (e.g., anhydrous magnesium sulfate)

    • Rotary evaporator

    • Distillation apparatus

  • Procedure:

    • Dissolve 4-dodecanone in methanol in the round-bottom flask and cool the solution in an ice bath.[8]

    • Slowly add sodium borohydride in small portions to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Work-up: Carefully add dilute hydrochloric acid to quench the reaction and neutralize any excess borohydride (note: hydrogen gas will be evolved).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent.

    • Purification: Purify the crude this compound by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the workflows for the synthesis of this compound.

Grignard_Synthesis cluster_reagents Starting Materials cluster_process Reaction Steps 1-Bromooctane 1-Bromooctane Grignard Formation Grignard Formation 1-Bromooctane->Grignard Formation Magnesium Magnesium Magnesium->Grignard Formation Butanal Butanal Reaction with Aldehyde Reaction with Aldehyde Butanal->Reaction with Aldehyde Grignard Formation->Reaction with Aldehyde Aqueous Work-up Aqueous Work-up Reaction with Aldehyde->Aqueous Work-up Purification Purification Aqueous Work-up->Purification This compound This compound Purification->this compound

Caption: Workflow for the Grignard synthesis of this compound.

Ketone_Reduction cluster_reagents Starting Materials cluster_process Reaction Steps 4-Dodecanone 4-Dodecanone Reduction Reduction 4-Dodecanone->Reduction Sodium Borohydride Sodium Borohydride Sodium Borohydride->Reduction Acidic Work-up Acidic Work-up Reduction->Acidic Work-up Purification Purification Acidic Work-up->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound via ketone reduction.

Conclusion

Both the Grignard reaction and the reduction of 4-dodecanone are robust and high-yielding methods for the laboratory synthesis of this compound. The Grignard approach offers greater flexibility in constructing the carbon skeleton, while the reduction method is often simpler to perform if the corresponding ketone is readily available. Proper purification, typically through vacuum distillation, is crucial for obtaining a high-purity product suitable for research applications. The provided protocols and data serve as a comprehensive guide for researchers to successfully synthesize and characterize this compound.

References

An In-depth Technical Guide to 4-Dodecanol (CAS: 10203-32-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-dodecanol, a secondary fatty alcohol with potential applications in various scientific fields. This document consolidates key chemical, physical, toxicological, and application data, alongside detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound is a saturated secondary alcohol with a 12-carbon chain. The hydroxyl group is located at the fourth carbon position. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 10203-32-4[1][2]
Molecular Formula C₁₂H₂₆O[1][2]
Molecular Weight 186.33 g/mol [1][2]
IUPAC Name Dodecan-4-ol[1]
Synonyms 4-Hydroxydodecane, n-Octyl-n-propyl carbinol[1]
Appearance Colorless liquid or solid[3][4]
Boiling Point 249-250 °C[4]
Melting Point 19 °C[4]
Density 0.829 g/mL at 20 °C[4]
Flash Point >113 °C (>230 °F)[4]
Solubility Insoluble in water; soluble in organic solvents[2][3]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, such as propylmagnesium bromide, with a suitable aldehyde, in this case, nonanal.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1-Bromopropane

  • Nonanal

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-neck flask equipped with a dropping funnel, a condenser, and a magnetic stir bar, add magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.

    • Add a small amount of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be necessary to start the reaction.

    • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of propylmagnesium bromide. The solution will appear gray and cloudy.

  • Reaction with Nonanal:

    • Dissolve nonanal in anhydrous diethyl ether and place it in the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the nonanal solution dropwise to the cooled Grignard reagent with vigorous stirring. This reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Workup and Purification:

    • Carefully and slowly pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether two to three times.

    • Combine all organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_steps Synthesis Steps cluster_products Products & Intermediates 1-Bromopropane 1-Bromopropane Magnesium Magnesium Grignard Reagent Formation Grignard Reagent Formation Magnesium->Grignard Reagent Formation Nonanal Nonanal Nucleophilic Addition Nucleophilic Addition Nonanal->Nucleophilic Addition Propylmagnesium Bromide Propylmagnesium Bromide Grignard Reagent Formation->Propylmagnesium Bromide Magnesium Alkoxide Magnesium Alkoxide Nucleophilic Addition->Magnesium Alkoxide Acidic Workup Acidic Workup Crude this compound Crude this compound Acidic Workup->Crude this compound Purification Purification Purified this compound Purified this compound Purification->Purified this compound Propylmagnesium Bromide->Nucleophilic Addition Magnesium Alkoxide->Acidic Workup Crude this compound->Purification

Grignard synthesis workflow for this compound.

Toxicological Data

Specific toxicological data for this compound is limited. However, data for the broader category of long-chain fatty alcohols (C6-C16) and for the isomeric 1-dodecanol provide a general toxicological profile.

ParameterValueNotesReference
Acute Oral Toxicity (LD₅₀, rat) > 2000 mg/kg (estimated for long-chain alcohols)Long-chain alcohols generally exhibit low acute toxicity. For 1-dodecanol, the oral LD₅₀ in rats is reported as 12,800 mg/kg.[2][5]
Skin Irritation Mild irritantLong-chain alcohols in the C12-C16 range are considered mild skin irritants.[6][7]
Eye Irritation Expected to be an irritantBased on the general properties of alcohols.[5]
Sensitization Not expected to be a skin sensitizerData on long-chain alcohols shows no potential for skin sensitization.[6][7]
Mutagenicity Not expected to be mutagenicIn vitro and in vivo studies on long-chain alcohols have shown a lack of mutagenic potential.[6]
Aquatic Toxicity Harmful to aquatic lifeFor 1-dodecanol, the 96-hour LC₅₀ for Pimephales promelas (fathead minnow) is 1.01 mg/L. Long-chain alcohols can be harmful to marine organisms.[2][3]

Applications in Research and Development

While specific applications of this compound in drug development are not well-documented, its properties as a long-chain secondary alcohol suggest several areas of potential interest for researchers.

  • Antimicrobial Research: Long-chain fatty alcohols, including dodecanol, have demonstrated antibacterial and antifungal properties.[1][6][7] The mechanism of action for some is believed to involve the disruption of the microbial cell membrane.[1][6] this compound could be investigated for its specific antimicrobial spectrum and mechanism.

  • Pheromone Research: Fatty alcohols and their derivatives are common components of insect pheromones, used for communication and mating disruption.[2] The specific isomeric structure of this compound could be of interest in the study of insect chemical ecology.

  • Drug Formulation: As an amphiphilic molecule, this compound could be explored as an excipient in pharmaceutical formulations. Its properties may be suitable for use as a co-emulsifier, penetration enhancer in topical formulations, or as a component in drug delivery systems.

  • Chemical Synthesis: this compound can serve as a precursor for the synthesis of other molecules, such as esters and ethers, which may have unique biological activities or material properties.

Analytical Methods

The analysis of this compound is typically performed using chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation and Derivatization:

  • For samples in aqueous matrices, a liquid-liquid extraction with a non-polar solvent like hexane can be performed.

  • To improve chromatographic performance and detection sensitivity, derivatization of the hydroxyl group is often recommended. A common method is silylation.

  • Silylation Procedure:

    • Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.

    • Add a suitable solvent (e.g., pyridine or acetonitrile) and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization to the trimethylsilyl (TMS) ether of this compound.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column, such as a DB-5ms or equivalent).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A typical program would start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280-300°C) to elute the analyte, and then hold for a few minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for qualitative analysis and identification based on the mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity, monitoring characteristic ions of the this compound-TMS derivative.

Analytical Workflow Diagram

Analytical_Workflow cluster_gcms GC-MS System cluster_data Data Output Liquid-Liquid Extraction Liquid-Liquid Extraction Solvent Evaporation Solvent Evaporation Liquid-Liquid Extraction->Solvent Evaporation Derivatization (Silylation) Derivatization (Silylation) Solvent Evaporation->Derivatization (Silylation) GC-MS Analysis GC-MS Analysis Derivatization (Silylation)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Injector Injector Mass Spectrum Mass Spectrum Chromatogram Chromatogram Capillary Column Capillary Column Injector->Capillary Column Mass Spectrometer Mass Spectrometer Capillary Column->Mass Spectrometer Compound Identification Compound Identification Mass Spectrum->Compound Identification Quantification Quantification Chromatogram->Quantification

General workflow for the GC-MS analysis of this compound.

Conclusion

This compound is a long-chain secondary alcohol with well-defined chemical and physical properties. While specific toxicological and biological activity data for this particular isomer are not extensive, the information available for the broader class of fatty alcohols suggests low mammalian toxicity and potential for antimicrobial and pheromonal activity. The provided synthesis and analysis protocols offer a solid foundation for researchers to produce and characterize this compound for further investigation into its potential applications in drug development, antimicrobial research, and other scientific disciplines. Further research is warranted to fully elucidate the specific biological mechanisms and potential therapeutic benefits of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dodecan-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecan-4-ol, a secondary alcohol with the chemical formula C₁₂H₂₆O, is a long-chain aliphatic alcohol with potential applications in various fields of chemical synthesis and biological research. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic characterization. While specific signaling pathways involving dodecan-4-ol are not well-documented, a general overview of lipid second messenger signaling is provided to contextualize the potential biological roles of similar lipophilic molecules.

Physical and Chemical Properties

Dodecan-4-ol is a secondary alcohol, meaning the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms. This structure influences its physical and chemical properties, distinguishing it from its primary alcohol isomer, dodecan-1-ol.

General Properties
PropertyValueSource
IUPAC Name Dodecan-4-olPubChem[1]
Synonyms 4-Dodecanol, 4-HydroxydodecanePubChem[1]
CAS Number 10203-32-4NIST[2][3]
Molecular Formula C₁₂H₂₆OPubChem[1]
Molecular Weight 186.33 g/mol PubChem[1]
Physical Properties
PropertyValueSource
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Insoluble in water; Soluble in organic solvents like ethanol and ether.General knowledge
Kovats Retention Index Standard non-polar: 1482; Standard polar: 1752, 1763, 1784PubChem[1]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of dodecan-4-ol are presented below. These protocols are based on established organic chemistry principles and can be adapted for specific laboratory settings.

Synthesis of Dodecan-4-ol via Grignard Reaction

This protocol describes the synthesis of dodecan-4-ol from nonanal and propylmagnesium bromide.

Reaction Scheme:

Materials:

  • Magnesium turnings

  • 1-Bromopropane

  • Anhydrous diethyl ether

  • Iodine crystal (activator)

  • Nonanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

  • Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate the formation of propylmagnesium bromide.

  • Once the reaction is initiated, add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of nonanal in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Cool the reaction mixture again to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude dodecan-4-ol can be purified by vacuum distillation or column chromatography on silica gel.

Oxidation of Dodecan-4-ol to Dodecan-4-one

This protocol outlines the oxidation of the secondary alcohol, dodecan-4-ol, to the corresponding ketone, dodecan-4-one, using pyridinium chlorochromate (PCC).[4][5][6][7][8][9][10]

Reaction Scheme:

Materials:

  • Dodecan-4-ol

  • Pyridinium chlorochromate (PCC)[4][5][6][7][8][9][10]

  • Anhydrous dichloromethane (DCM)

  • Celite or silica gel

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve dodecan-4-ol in anhydrous DCM.

  • Add PCC to the solution in one portion while stirring.[4][5][6][7][8][9][10] The mixture will turn into a dark brown slurry.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of Celite or silica gel to remove the chromium byproducts.

  • Wash the pad with additional diethyl ether.

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude dodecan-4-one can be purified by column chromatography on silica gel if necessary.

Esterification of Dodecan-4-ol with Acetic Anhydride

This protocol describes the formation of dodecan-4-yl acetate via the acylation of dodecan-4-ol with acetic anhydride, catalyzed by pyridine.

Reaction Scheme:

Materials:

  • Dodecan-4-ol

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve dodecan-4-ol in pyridine.

  • Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl to remove pyridine, saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude dodecan-4-yl acetate can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

The characterization of dodecan-4-ol is achieved through various spectroscopic techniques.

Mass Spectrometry (MS)

The mass spectrum of dodecan-4-ol is available from the NIST WebBook.[2] The fragmentation pattern is characteristic of a secondary alcohol. Key fragmentation pathways include alpha-cleavage and dehydration.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (186.33 g/mol ) may be weak or absent.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a major fragmentation pathway. For dodecan-4-ol, this would result in fragments with m/z = 73 (from cleavage of the C4-C5 bond) and m/z = 129 (from cleavage of the C3-C4 bond).

  • Dehydration: Loss of a water molecule (18 amu) from the molecular ion can lead to a peak at m/z = 168.

Infrared (IR) Spectroscopy

The IR spectrum of dodecan-4-ol is also available from the NIST WebBook.[11] The key characteristic absorption bands are:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl chain.

  • C-O Stretch: An absorption band in the region of 1050-1150 cm⁻¹ corresponding to the stretching vibration of the C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • -CH(OH)-: A multiplet in the region of 3.5-3.8 ppm.

  • -CH₂- (adjacent to -CH(OH)-): Multiplets in the region of 1.4-1.6 ppm.

  • -CH₂- (chain): A broad multiplet around 1.2-1.4 ppm.

  • -CH₃ (terminal): A triplet around 0.9 ppm.

  • -OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR (Predicted):

  • -C(OH)-: A signal in the region of 65-75 ppm.

  • -CH₂- (adjacent to -C(OH)-): Signals in the region of 30-40 ppm.

  • -CH₂- (chain): Multiple signals in the region of 22-32 ppm.

  • -CH₃ (terminal): A signal around 14 ppm.

Signaling Pathways and Experimental Workflows

General Lipid Signaling Pathways

While there is no specific signaling pathway documented for dodecan-4-ol, its long alkyl chain suggests it could potentially interact with cellular membranes and lipid-mediated signaling processes. Many cellular signaling events are mediated by lipid second messengers.[4][5][12][13][14] A common pathway involves the activation of Phospholipase C (PLC) at the cell membrane, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[12] A lipophilic molecule like dodecan-4-ol could potentially influence the lipid environment of the cell membrane, thereby modulating the activity of membrane-bound enzymes and receptors involved in such pathways.

Lipid_Signaling_Pathway Extracellular_Signal Extracellular Signal GPCR G-Protein Coupled Receptor (GPCR) Extracellular_Signal->GPCR Binds to PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

General Lipid Second Messenger Pathway
Experimental Workflow for Synthesis and Characterization

A logical workflow is essential for the efficient synthesis and characterization of dodecan-4-ol. The following diagram illustrates a typical experimental sequence.

Experimental_Workflow Synthesis Synthesis of Dodecan-4-ol (e.g., Grignard Reaction) Workup Reaction Work-up (Quenching, Extraction, Drying) Synthesis->Workup Purification Purification (Distillation or Column Chromatography) Workup->Purification Purity_Assessment Purity Assessment (TLC, GC-MS) Purification->Purity_Assessment Further_Reactions Further Reactions (e.g., Oxidation, Esterification) Purification->Further_Reactions Structure_Elucidation Structural Elucidation Purity_Assessment->Structure_Elucidation IR FT-IR Spectroscopy Structure_Elucidation->IR NMR ¹H and ¹³C NMR Spectroscopy Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS Characterization_of_Products Characterization of Reaction Products Further_Reactions->Characterization_of_Products

Synthesis and Characterization Workflow

Conclusion

This technical guide has summarized the key physical and chemical properties of dodecan-4-ol, provided detailed experimental protocols for its synthesis and common reactions, and outlined its spectroscopic characteristics. While its direct role in biological signaling pathways remains to be elucidated, its structure as a long-chain secondary alcohol suggests potential interactions with cellular lipid environments. The provided experimental workflows and protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the synthesis, characterization, and further investigation of dodecan-4-ol and related compounds.

References

Spectroscopic Profile of 4-Dodecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-dodecanol, a secondary alcohol with applications in various scientific domains. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supplemented with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
-OH~1.0 - 5.0Broad Singlet
H-4 (CH-OH)~3.4 - 3.8Multiplet
H-3, H-5 (-CH₂-)~1.4 - 1.6Multiplet
-(CH₂)₇-~1.2 - 1.4Multiplet
H-1, H-12 (-CH₃)~0.8 - 1.0Triplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-4 (CH-OH)~65 - 75
C-3, C-5~35 - 45
C-2, C-6~25 - 35
C-7 to C-11~22 - 32
C-1, C-12~14
Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3369Strong, BroadO-H stretch (hydrogen-bonded)
~2925, 2854StrongC-H stretch (alkane)
~1465MediumC-H bend (alkane)
~1057MediumC-O stretch (secondary alcohol)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern for a secondary alcohol.[7]

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Putative Fragment
43100.0[C₃H₇]⁺
5785.0[C₄H₉]⁺
7155.0[C₅H₁₁]⁺
8530.0[C₆H₁₃]⁺
5925.0[CH(OH)CH₂CH₃]⁺
10110.0[M - C₆H₁₃]⁺
1435.0[M - C₃H₇]⁺
186<1[M]⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For signal enhancement, 16 to 64 scans are typically co-added.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, often with a proton decoupler to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used compared to ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean KBr plates or ATR crystal is first collected. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are commonly co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like this compound, the sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection using a heated probe.

Ionization: Electron Ionization (EI) is a common method for analyzing such compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). A detector then records the abundance of each ion.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Sample Chemical Sample (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or use ATR Sample->IR_Prep MS_Prep Introduce via GC or Direct Probe Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq NMR_Analysis Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Analysis IR_Analysis Peak Positions, Intensities, Functional Groups IR_Acq->IR_Analysis MS_Analysis m/z Values, Relative Intensities, Fragmentation Pattern MS_Acq->MS_Analysis Structure Structural Confirmation of this compound NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: General Workflow for Spectroscopic Analysis.

References

The Uncharted Territory of Secondary Dodecanols: A Review of Existing Data and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a significant knowledge gap regarding the specific biological activities of secondary dodecanol isomers (2-dodecanol, 3-dodecanol, 4-dodecanol, 5-dodecanol, and 6-dodecanol). While their primary isomer, 1-dodecanol, has been the subject of numerous studies, the bioactivity of its secondary counterparts remains largely unexplored. This technical guide summarizes the available information on dodecanols, highlighting the extensive data on 1-dodecanol as a point of comparison and outlining the current, albeit limited, understanding of secondary dodecanols.

Introduction: The Dodecanol Family

Dodecanols are 12-carbon fatty alcohols with the general formula C₁₂H₂₆O. The position of the hydroxyl (-OH) group on the carbon chain defines the isomer and significantly influences its physicochemical properties and, consequently, its biological activity. While 1-dodecanol (lauryl alcohol) is a primary alcohol, the secondary dodecanols feature the hydroxyl group on an internal carbon atom. Despite their structural similarity, the biological effects of these isomers can vary dramatically.

Biological Activity of 1-Dodecanol (Primary Isomer)

1-Dodecanol has been recognized for a range of biological activities, including antimicrobial, antiviral, and insecticidal effects.

Antimicrobial Activity

1-Dodecanol demonstrates notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][2] Studies have shown that its efficacy is dependent on the length of its aliphatic chain.[1][2] However, the precise mechanism of action is not fully elucidated. While some long-chain alcohols disrupt bacterial cell membranes, leading to leakage of intracellular components like potassium ions, 1-dodecanol's primary mode of action against S. aureus may not involve direct membrane damage.[1][2]

The antifungal potential of dodecanol has also been noted. For instance, its fungicidal effect against Saccharomyces cerevisiae can be enhanced by curcumin, which appears to inhibit the efflux of dodecanol from the yeast cells.[3]

Antiviral Activity

Research has indicated that 1-dodecanol and other long-chain saturated alcohols possess antiviral properties, particularly against lipid-enveloped viruses like herpes simplex virus.[4] The proposed mechanism involves interference with the early stages of viral entry into host cells.[5][6] It is hypothesized that these lipophilic compounds may alter the host cell membrane, making it less susceptible to viral fusion.[5][6]

Other Biological Effects

1-Dodecanol is also known for its insecticidal properties and is a metabolite of the entomopathogenic fungus Conidiobolus coronatus.[7][8] In terms of safety, it is considered to have low toxicity to humans but can be a skin irritant and is harmful to marine organisms.[9][10]

Quantitative Data on 1-Dodecanol Bioactivity

The following table summarizes the available quantitative data on the antimicrobial activity of 1-dodecanol.

OrganismTest MethodMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusBroth Dilution816[1]
Staphylococcus aureusBroth Dilution with Shaking10Not Determined[1]

MIC: Minimum Inhibitory Concentration MBC: Minimum Bactericidal Concentration

Biological Activity of Secondary Dodecanols

Direct research into the biological activities of secondary dodecanols is sparse. Most available information is limited to chemical database entries and hazard assessments.

  • 2-Dodecanol: PubChem entries confirm its existence and structure, but provide no significant biological activity data.

  • 3-Dodecanol: Hazard data indicates that it can cause serious eye irritation and is very toxic to aquatic life.[11][12]

  • This compound, 5-Dodecanol, and 6-Dodecanol: Similar to 2-dodecanol, there is a lack of published research on the biological effects of these isomers.[13]

A derivative, 2-amino-3-dodecanol , has been shown to have antimicrobial activity against Gram-positive bacteria and fungi, as well as cytotoxic effects on some cancer cell lines.[14] This suggests that other secondary dodecanol structures may also possess bioactivity, but this remains to be experimentally verified.

The absence of data for secondary dodecanols is explicitly noted in comparative analyses, which often extrapolate potential properties based on structure-activity relationships rather than experimental evidence.[15] It is theorized that the branched structure of secondary alcohols could alter their interaction with microbial cell membranes.[15]

Experimental Protocols

Detailed, validated experimental protocols for assessing the biological activity of secondary dodecanols are not available due to the lack of research. However, standard methodologies used for other long-chain alcohols, such as those described below, would be appropriate starting points for future investigations.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Stock Solution: Dissolve the secondary dodecanol isomer in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for S. aureus).

  • Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Postulated Mechanisms and Signaling Pathways

Currently, there are no described signaling pathways specifically modulated by secondary dodecanols in the scientific literature. For 1-dodecanol, its effects are largely attributed to interactions with cellular membranes. A hypothetical mechanism for secondary dodecanols could also involve membrane disruption, though the position of the hydroxyl group would likely alter the nature of this interaction.

Future Research and Conclusion

The biological activities of secondary dodecanols represent a significant unexplored area in biochemical and pharmacological research. The documented activities of 1-dodecanol suggest that its secondary isomers may also possess valuable antimicrobial, antiviral, or other properties.

To address this knowledge gap, the following workflow for systematic screening is proposed:

G Hypothetical Workflow for Screening Secondary Dodecanol Bioactivity cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening & Hit Validation cluster_3 Mechanism of Action Studies Synthesis/Purification Synthesis/Purification Isomer Separation Isomer Separation Synthesis/Purification->Isomer Separation Characterization (NMR, MS) Characterization (NMR, MS) Isomer Separation->Characterization (NMR, MS) Antimicrobial Assays Antimicrobial Assays (Bacteria, Fungi) Characterization (NMR, MS)->Antimicrobial Assays Cytotoxicity Assays Cytotoxicity Assays (Cancer & Normal Cell Lines) Characterization (NMR, MS)->Cytotoxicity Assays Antiviral Assays Antiviral Assays (Enveloped & Non-enveloped Viruses) Characterization (NMR, MS)->Antiviral Assays Dose-Response Studies Dose-Response Studies (IC50, MIC determination) Antimicrobial Assays->Dose-Response Studies Cytotoxicity Assays->Dose-Response Studies Antiviral Assays->Dose-Response Studies Spectrum of Activity Spectrum of Activity Dose-Response Studies->Spectrum of Activity Membrane Interaction Membrane Interaction Assays (e.g., Permeability, Fluidity) Spectrum of Activity->Membrane Interaction Enzyme Inhibition Enzyme Inhibition Spectrum of Activity->Enzyme Inhibition Signaling Pathway Analysis Signaling Pathway Analysis Spectrum of Activity->Signaling Pathway Analysis

A proposed workflow for the systematic investigation of the biological activities of secondary dodecanol isomers.

References

4-Dodecanol as a Volatile Organic Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dodecanol, a secondary fatty alcohol, is a volatile organic compound (VOC) with emerging significance across various scientific disciplines. While its straight-chain isomer, 1-dodecanol, has been more extensively studied, this compound's unique structural properties suggest distinct biological activities and applications. This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, known natural occurrences, and potential biological roles. In the absence of extensive research on this compound, this guide draws comparative insights from the broader class of dodecanols and other long-chain fatty alcohols. Detailed experimental protocols for the analysis and synthesis of dodecanols are provided, alongside a discussion of their general mechanisms of action at the cellular level. This document aims to serve as a foundational resource for researchers and professionals in drug development, facilitating further exploration into the therapeutic and industrial potential of this compound.

Introduction

Volatile organic compounds (VOCs) are a diverse class of carbon-based chemicals that readily evaporate at room temperature. They play crucial roles in chemical communication between organisms and have a wide range of industrial applications.[1] Fatty alcohols, a subclass of VOCs, are characterized by a hydroxyl group attached to a long aliphatic chain.[2] Dodecanol (C12H26O) exists in several isomeric forms, with the position of the hydroxyl group influencing its physical and chemical properties, and consequently its biological function.[3]

While 1-dodecanol has been recognized for its use in the manufacturing of surfactants, emulsifiers, and as an insect pheromone, the biological significance of its branched-chain isomers, such as this compound, is less understood.[4][5] This guide focuses specifically on this compound, providing a detailed summary of its known characteristics and placing them in the context of related long-chain alcohols to highlight potential areas for future research and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 1. For comparative purposes, the properties of the more extensively studied 1-dodecanol are also included.

PropertyThis compound1-Dodecanol (Lauryl Alcohol)
Molecular Formula C₁₂H₂₆OC₁₂H₂₆O
Molecular Weight 186.33 g/mol [6]186.34 g/mol [4]
CAS Number 10203-32-4[6]112-53-8[4]
Appearance -Colorless solid[4]
Melting Point 11.00 to 12.00 °C[7]24 °C[4]
Boiling Point 245.00 to 246.00 °C (estimated)[7]259 °C[4]
Vapor Pressure 0.005 mmHg @ 25.00 °C (estimated)[7]-
Solubility in Water 16.18 mg/L @ 25 °C (estimated)[7]0.004 g/L[4]
logP (o/w) 4.759 (estimated)[7]-
Synonyms 4-Hydroxydodecane, n-Octyl-n-propyl carbinol[8]Dodecyl alcohol, Lauryl alcohol[4]

Natural Occurrence and Biological Roles

As a Plant Volatile

Long-chain alcohols, including dodecanol, are constituents of plant volatile emissions, contributing to their aroma and playing roles in plant defense and communication.[9][10] While specific studies detailing the emission of this compound from a wide range of plants are limited, dodecanol has been identified as a volatile compound in various fruits and plants.[11] The emission of specific VOCs can be influenced by environmental factors and biotic stresses, such as herbivory.[12]

In Insect Communication

Fatty alcohols and their derivatives are well-established as insect pheromones, mediating behaviors such as mating and aggregation.[13] While there is no direct evidence of this compound acting as a primary pheromone, other secondary alcohols and isomers of dodecanol are known to be active. For example, some long-chain secondary alcohols are components of aggregation pheromones in beetles and weevils.[5] Given the structural similarities, it is plausible that this compound could have a role in insect chemical communication, a hypothesis that warrants further investigation.

Antimicrobial and Antiviral Activity

Extensive research has demonstrated the antimicrobial properties of long-chain fatty alcohols, with their efficacy often dependent on the chain length.[14] Studies on Staphylococcus aureus have shown that 1-dodecanol exhibits significant antibacterial activity.[15] The proposed mechanism for some fatty alcohols involves the disruption of the bacterial cell membrane.[16] Furthermore, long-chain alcohols, including dodecanol, have been shown to inactivate lipid-containing viruses. While these studies primarily focus on 1-dodecanol, the findings suggest that this compound may possess similar bioactive properties.

Table 2: Antimicrobial Activity of 1-Dodecanol

MicroorganismActivity MetricConcentrationReference
Staphylococcus aureusMIC8 µg/mL[15]
Staphylococcus aureusMBC16 µg/mL[15]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Potential Mechanisms of Action and Signaling Pathways

Currently, there is a lack of specific research elucidating the signaling pathways directly modulated by this compound. However, based on the known effects of long-chain alcohols on cellular systems, a general mechanism of action can be proposed. The primary interaction of these lipophilic molecules is with the cell membrane.[17][18]

Long-chain alcohols can intercalate into the lipid bilayer, altering its physical properties such as fluidity and permeability.[19] This disruption of the membrane integrity can lead to a cascade of downstream effects, including the inhibition of membrane-bound enzymes and transport proteins, leakage of ions and metabolites, and ultimately, cell death in microorganisms.[16][18] This biophysical mechanism is a plausible explanation for the observed antimicrobial activities of dodecanols.

G General Mechanism of Long-Chain Alcohol Action cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound Lipid_Bilayer Lipid Bilayer This compound->Lipid_Bilayer Intercalation Disrupted_Fluidity Altered Membrane Fluidity and Permeability Lipid_Bilayer->Disrupted_Fluidity Membrane_Proteins Membrane Proteins (Enzymes, Transporters) Ion_Leakage Ion and Metabolite Leakage Disrupted_Fluidity->Ion_Leakage Enzyme_Inhibition Inhibition of Membrane Protein Function Disrupted_Fluidity->Enzyme_Inhibition Cellular_Stress Cellular Stress Response Ion_Leakage->Cellular_Stress Enzyme_Inhibition->Cellular_Stress Cell_Death Cell Death (in microorganisms) Cellular_Stress->Cell_Death

A generalized signaling pathway for long-chain alcohols.

Experimental Protocols

Analysis of this compound as a Volatile Organic Compound

The analysis of this compound as a VOC is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for sample preparation, allowing for the extraction and concentration of volatile and semi-volatile compounds from a sample matrix.

Protocol: HS-SPME-GC-MS Analysis of this compound

  • Sample Preparation: Place a known amount of the sample (e.g., plant material, food product, or liquid) into a headspace vial.

  • Internal Standard: Add an appropriate internal standard for quantification.

  • Extraction: Seal the vial and incubate at a specific temperature (e.g., 40-60°C) to allow the volatiles to partition into the headspace. Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the analytes.[20]

  • Desorption and GC-MS Analysis: Retract the fiber and insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes onto the analytical column.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components of the volatile mixture. An example temperature program could be: initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of, for example, m/z 40-400.

  • Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. Quantify using the internal standard method.

G Workflow for VOC Analysis of this compound Sample Sample Internal_Standard Add Internal Standard Sample->Internal_Standard HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Internal_Standard->HS_SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

A typical workflow for the analysis of volatile organic compounds.
Synthesis of this compound

A general method for the synthesis of secondary alcohols like this compound involves the catalytic hydrogenation of the corresponding ketone, 4-dodecanone.

Protocol: Synthesis of this compound by Catalytic Hydrogenation

  • Reactants: In a high-pressure reactor, combine 4-dodecanone with a suitable solvent and a catalytic amount of a hydrogenation catalyst (e.g., a Ruthenium-based catalyst).[21]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 1-3 MPa).[21]

  • Reaction Conditions: Heat the mixture to a specific temperature (e.g., 60-80°C) and stir for a set duration (e.g., 4-10 hours) to allow the reaction to proceed to completion.[21]

  • Work-up: After the reaction, cool the reactor, release the pressure, and filter to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by distillation or column chromatography to yield the final product.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as GC-MS and NMR spectroscopy.

G Synthesis Workflow for this compound 4-Dodecanone 4-Dodecanone Hydrogenation Catalytic Hydrogenation (High Pressure, Elevated Temp.) 4-Dodecanone->Hydrogenation Catalyst_H2 Catalyst + H₂ Catalyst_H2->Hydrogenation Workup Reaction Work-up (Filtration, Solvent Removal) Hydrogenation->Workup Purification Purification (Distillation/Chromatography) Workup->Purification 4-Dodecanol_Product This compound Purification->4-Dodecanol_Product

A general workflow for the synthesis of this compound.

Conclusion and Future Directions

This compound is a volatile organic compound with considerable potential that remains largely unexplored. While its physicochemical properties are documented, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. Drawing parallels with its isomer, 1-dodecanol, suggests that this compound may possess valuable antimicrobial, antiviral, and pheromonal properties.

Future research should focus on elucidating the specific biological effects of this compound, including its antimicrobial spectrum and its role in insect communication. Investigating its interactions with cellular membranes and potential downstream signaling pathways will be crucial for understanding its mechanism of action and for identifying novel therapeutic targets. The development of efficient and scalable synthetic routes will also be essential for making this compound more accessible for research and potential commercial applications. This technical guide serves as a starting point to stimulate and support these future research endeavors.

References

The Enigmatic Absence of 4-Dodecanol in the Insect Kingdom: A Technical Guide to Related Compounds and Future Research

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide addresses the current state of knowledge regarding the natural occurrence of 4-dodecanol in insects. Despite extensive research into insect chemical communication, there is a notable absence of scientific literature identifying this compound as a naturally produced semiochemical in any insect species. This document, therefore, serves a dual purpose: to transparently report this lack of evidence and to provide a comprehensive resource for researchers by detailing the known roles of related dodecanol isomers and the analogous lactone, (R)-4-dodecanolide. Furthermore, it outlines the established experimental protocols and hypothetical biosynthetic pathways that would be pertinent to the future investigation and potential discovery of this compound in insects.

Introduction: The Silent Signal of this compound

In the intricate world of insect chemical communication, a vast array of volatile and non-volatile organic compounds are utilized as pheromones, allomones, and kairomones to mediate critical behaviors such as mating, aggregation, trail-following, and defense.[1] Fatty alcohols and their derivatives are a prominent class of these semiochemicals. While various isomers of dodecanol, a twelve-carbon alcohol, have been identified as key components of insect pheromones, this compound remains conspicuously absent from the known insect volatilome. This guide explores the known landscape of dodecanol isomers in insect communication, delves into the established methodologies for pheromone identification, and posits potential avenues for future research that might yet uncover a role for this elusive molecule.

Known Dodecanol Isomers and a Related Lactone in Insect Communication

While this compound is yet to be discovered in insects, several of its isomers and a related lactone are well-documented semiochemicals.

1-Dodecanol

1-Dodecanol has been identified as a sex pheromone component in various species of Lepidoptera, where it often acts in conjunction with other compounds to elicit attraction and mating behaviors in males.

2-Dodecanol

2-Dodecanol has been identified as a component of the trail pheromone in certain ant species, guiding nestmates to food sources or new nest locations.

(R)-4-Dodecanolide

A structurally related compound, (R)-4-dodecanolide, is a known insect pheromone. This lactone is biosynthetically derived from a precursor that would involve 4-hydroxydodecanoic acid. The synthesis of (R)-4-dodecanolide has been achieved for its use in pest management strategies.[2]

Table 1: Documented Occurrence of Dodecanol Isomers and a Related Lactone in Insects

CompoundInsect OrderInsect Species (Example)Function
1-DodecanolLepidopteraCydia pomonella (Codling Moth)Sex Pheromone Component
2-DodecanolHymenopteraCrematogaster antsTrail Pheromone Component
(R)-4-DodecanolideVariousVariousPheromone

Hypothetical Biosynthesis of this compound in Insects

The biosynthesis of secondary alcohols in insects typically originates from fatty acid metabolism.[3] A plausible, though currently hypothetical, pathway for the formation of this compound would likely involve the modification of a C12 fatty acid, lauric acid (dodecanoic acid).

The proposed pathway could proceed as follows:

  • Activation of Lauric Acid: Lauric acid is converted to its coenzyme A (CoA) thioester, lauroyl-CoA.

  • Hydroxylation: A specific cytochrome P450 monooxygenase could catalyze the hydroxylation of lauroyl-CoA at the C4 position, forming 4-hydroxylauroyl-CoA.

  • Reduction: The 4-hydroxylauroyl-CoA would then be reduced to 4-hydroxydodecanal by an acyl-CoA reductase.

  • Final Reduction: A final reduction step, catalyzed by an alcohol dehydrogenase, would yield this compound.

Hypothetical Biosynthesis of this compound lauric_acid Lauric Acid lauroyl_coa Lauroyl-CoA lauric_acid->lauroyl_coa Acyl-CoA Synthetase hydroxy_lauroyl_coa 4-Hydroxylauroyl-CoA lauroyl_coa->hydroxy_lauroyl_coa Cytochrome P450 Monooxygenase hydroxy_dodecanal 4-Hydroxydodecanal hydroxy_lauroyl_coa->hydroxy_dodecanal Acyl-CoA Reductase dodecanol This compound hydroxy_dodecanal->dodecanol Alcohol Dehydrogenase

Hypothetical biosynthetic pathway of this compound in insects.

Experimental Protocols for the Identification of this compound

The discovery of novel insect semiochemicals relies on a combination of analytical chemistry and behavioral biology techniques. The following protocols would be essential for the identification and characterization of this compound in an insect species.

Extraction of Volatiles and Cuticular Compounds
  • Headspace Volatile Collection: Live insects are placed in a clean, aerated glass chamber. Air is passed over the insects and then through a sorbent trap (e.g., Porapak Q or Tenax) to collect emitted volatile compounds. The trapped compounds are then eluted with a suitable solvent (e.g., hexane or dichloromethane).

  • Solvent Extraction of Cuticular Lipids: Whole insects or specific body parts (e.g., pheromone glands) are immersed in a non-polar solvent like hexane for a short period to extract compounds present on the cuticle. The solvent is then carefully concentrated.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for identifying volatile and semi-volatile compounds in insect extracts.

  • Sample Preparation: The solvent extract is injected into the GC.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to a spectral library and an authentic standard of this compound.

GC-MS Workflow for Pheromone Identification cluster_extraction Sample Preparation cluster_gcms Analytical Identification insect_sample Insect Sample (Volatiles or Cuticular Extract) gc_injection GC Injection insect_sample->gc_injection gc_column Gas Chromatography (Separation) gc_injection->gc_column ms_detection Mass Spectrometry (Detection & Fragmentation) gc_column->ms_detection data_analysis Data Analysis (Library Matching) ms_detection->data_analysis identification Putative Identification of this compound data_analysis->identification

Workflow for the identification of this compound using GC-MS.
Electrophysiological Analysis: Electroantennography (EAG)

EAG is used to determine if an insect's antennae can detect a specific compound.

  • Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes.

  • Stimulus Delivery: A puff of air containing a known concentration of synthetic this compound is delivered over the antenna.

  • Signal Recording: The electrical response (depolarization) of the olfactory receptor neurons in the antenna is recorded. A significant response indicates that the insect can smell the compound.

Behavioral Assays

Behavioral assays are crucial to determine the biological function of an identified compound.

  • Olfactometer Assays: A Y-tube or four-arm olfactometer is used to test the preference of an insect for an odor source. One arm contains a control (e.g., solvent only), and the other contains the test compound (this compound). The number of insects choosing each arm is recorded.

  • Field Trapping: For suspected attractant pheromones, traps baited with synthetic this compound are placed in the natural habitat of the insect. The number of insects captured in baited traps is compared to control traps.

Putative Signaling Pathways for this compound

Should this compound be identified as an insect pheromone, its perception would likely be mediated by olfactory sensory neurons (OSNs) housed in sensilla on the antennae. The signaling cascade following the binding of this compound to a specific odorant receptor (OR) could follow one of two primary pathways known in insects:

  • Ionotropic Pathway: The OR, in complex with a co-receptor (Orco), forms a ligand-gated ion channel. Binding of this compound would directly open the channel, leading to an influx of cations and depolarization of the neuron.

  • Metabotropic Pathway: The OR could act as a G-protein coupled receptor (GPCR). Ligand binding would activate a G-protein, which in turn initiates a second messenger cascade (e.g., involving cAMP or IP3), ultimately leading to the opening of ion channels and neuronal depolarization.

Pheromone Signaling Pathways cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic Pathway dodecanol_ion This compound or_orco_ion OR-Orco Complex (Ligand-gated ion channel) dodecanol_ion->or_orco_ion Binds to ion_influx Cation Influx or_orco_ion->ion_influx Opens depolarization_ion Depolarization ion_influx->depolarization_ion Causes dodecanol_meta This compound gpcr OR (GPCR) dodecanol_meta->gpcr Binds to g_protein G-protein Activation gpcr->g_protein Activates second_messenger Second Messenger Cascade (cAMP/IP3) g_protein->second_messenger Initiates ion_channel_meta Ion Channel Opening second_messenger->ion_channel_meta Leads to depolarization_meta Depolarization ion_channel_meta->depolarization_meta Causes

Potential signaling pathways for the perception of this compound.

Conclusion and Future Directions

While the natural occurrence of this compound in insects remains unconfirmed, the established roles of its isomers and the related lactone, (R)-4-dodecanolide, underscore the importance of C12 alcohols and their derivatives in insect chemical communication. The lack of evidence for this compound presents an intriguing gap in our knowledge and a compelling area for future research. Advances in analytical instrumentation, particularly high-resolution mass spectrometry, may yet reveal its presence in trace amounts in insect secretions or tissues. Should it be discovered, the experimental framework outlined in this guide provides a clear path for its identification, functional characterization, and the elucidation of its role in the complex chemical language of insects. Such a discovery would not only expand our fundamental understanding of chemical ecology but could also open new avenues for the development of novel, species-specific pest management strategies.

References

Chiral Properties of 4-Dodecanol Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a fundamental property in molecular science, with profound implications in pharmacology and drug development. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit distinct biological activities, with one enantiomer often being therapeutically active while the other may be inactive or even elicit adverse effects. 4-Dodecanol, a twelve-carbon secondary alcohol, possesses a chiral center at the fourth carbon atom, giving rise to two enantiomers: (R)-4-dodecanol and (S)-4-dodecanol. While specific research on the individual enantiomers of this compound is limited in publicly available literature, this guide provides a comprehensive overview of the principles and experimental methodologies relevant to the study of their chiral properties. This document will serve as a valuable resource for researchers by extrapolating established methods for the synthesis, separation, and characterization of chiral secondary alcohols to the specific case of this compound.

Physicochemical Properties and Stereochemistry

The physical and chemical properties of enantiomers are identical in an achiral environment. However, they differ in their interaction with plane-polarized light, a property known as optical activity.

Table 1: Predicted Physicochemical Properties of this compound Enantiomers

Property(R)-4-Dodecanol(S)-4-Dodecanol
Molecular FormulaC₁₂H₂₆OC₁₂H₂₆O
Molecular Weight186.34 g/mol 186.34 g/mol
Boiling PointPredicted to be identicalPredicted to be identical
Melting PointPredicted to be identicalPredicted to be identical
DensityPredicted to be identicalPredicted to be identical
Refractive IndexPredicted to be identicalPredicted to be identical
Specific Rotation ([α]D) Opposite to (S)-enantiomer Opposite to (R)-enantiomer

Note: Specific rotation values for this compound enantiomers are not currently available in the literature. The values are predicted to be equal in magnitude and opposite in sign.[1][2][3][4][5][6]

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be achieved through various asymmetric synthesis strategies. These methods aim to create the chiral center with a preference for one enantiomer over the other.

Asymmetric Reduction of 4-Dodecanone

A common and effective method for synthesizing chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone.[7][8][9][10][11] This can be accomplished using chiral catalysts or enzymes.

Experimental Protocol: Catalytic Asymmetric Reduction of 4-Dodecanone

  • Catalyst Preparation: A chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP), is prepared under an inert atmosphere.

  • Reaction Setup: In a flame-dried flask under argon, 4-dodecanone is dissolved in a suitable solvent (e.g., degassed methanol or isopropanol).

  • Catalyst Addition: The chiral catalyst is added to the solution (typically 0.1-1 mol%).

  • Hydrogenation: The reaction mixture is subjected to hydrogen gas at a specified pressure and temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

  • Enantiomeric Excess (ee) Determination: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Asymmetric_Reduction 4-Dodecanone 4-Dodecanone Reaction_Vessel Reaction_Vessel 4-Dodecanone->Reaction_Vessel Chiral_Catalyst Chiral_Catalyst Chiral_Catalyst->Reaction_Vessel Hydrogen_Source Hydrogen_Source Hydrogen_Source->Reaction_Vessel Enantiomerically_Enriched_this compound Enantiomerically_Enriched_this compound Reaction_Vessel->Enantiomerically_Enriched_this compound Asymmetric Reduction Enzymatic_Resolution Racemic_this compound Racemic_this compound Reaction Reaction Racemic_this compound->Reaction Lipase Lipase Lipase->Reaction Acyl_Donor Acyl_Donor Acyl_Donor->Reaction Separation Separation Reaction->Separation Selective Acylation S-4-Dodecanol S-4-Dodecanol Separation->S-4-Dodecanol R-4-Dodecyl_Acetate R-4-Dodecyl_Acetate Separation->R-4-Dodecyl_Acetate Hydrolysis Hydrolysis R-4-Dodecyl_Acetate->Hydrolysis R-4-Dodecanol R-4-Dodecanol Hydrolysis->R-4-Dodecanol Chiral_Separation_Workflow cluster_GC Chiral Gas Chromatography cluster_HPLC Chiral High-Performance Liquid Chromatography GC_Sample_Prep Sample Preparation (Dissolution/ Derivatization) Chiral_GC_Column Chiral GC Column (e.g., Cyclodextrin) GC_Sample_Prep->Chiral_GC_Column GC_Analysis GC Analysis (Temperature Program) Chiral_GC_Column->GC_Analysis GC_Detection Detection (FID) GC_Analysis->GC_Detection GC_Quantification Quantification (Peak Area Ratio) GC_Detection->GC_Quantification HPLC_Sample_Prep Sample Preparation (Dissolution/ Derivatization) Chiral_HPLC_Column Chiral HPLC Column (e.g., Polysaccharide) HPLC_Sample_Prep->Chiral_HPLC_Column HPLC_Analysis HPLC Analysis (Isocratic/Gradient) Chiral_HPLC_Column->HPLC_Analysis HPLC_Detection Detection (UV/MS) HPLC_Analysis->HPLC_Detection HPLC_Quantification Quantification (Peak Area Ratio) HPLC_Detection->HPLC_Quantification Racemic_this compound Racemic_this compound Racemic_this compound->GC_Sample_Prep Racemic_this compound->HPLC_Sample_Prep Signaling_Pathway_Investigation Active_Enantiomer (R)- or (S)-4-Dodecanol Receptor_Binding Receptor Binding Assay Active_Enantiomer->Receptor_Binding Second_Messenger Second Messenger Assay (e.g., cAMP, Ca2+) Receptor_Binding->Second_Messenger Kinase_Activation Kinase Activation Assay (e.g., Western Blot) Second_Messenger->Kinase_Activation Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-Seq) Kinase_Activation->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) of 4-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Dodecanol

Introduction

This compound (CAS: 10203-32-4), a secondary fatty alcohol with the molecular formula C12H26O, is utilized in various industrial and research applications, including as a fragrance ingredient, a chemical intermediate, and in studies of insect pheromones.[1][2][3] Its analysis is crucial for quality control, purity assessment, and identification in complex mixtures. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[4] This method offers high resolution and sensitivity, while the mass spectrometer provides structural information, enabling unambiguous identification based on the compound's mass spectrum and fragmentation pattern.[5] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

Standard Preparation

A standard solution of this compound is prepared for direct injection to establish its retention time and mass spectral characteristics.

  • Materials:

    • This compound (≥98% purity)

    • Hexane (GC grade) or other suitable solvent like Dichloromethane.[6]

    • Volumetric flask (e.g., 10 mL)

    • Micropipette

    • Analytical balance

    • GC vial with septum cap

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound standard.

    • Transfer the weighed standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with hexane to achieve a concentration of approximately 1 mg/mL.[6]

    • Mix the solution thoroughly by inversion.

    • Transfer an aliquot of the standard solution into a 2 mL GC vial and seal it.

GC-MS Instrumentation and Method Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used. A non-polar capillary column is generally suitable for the analysis of long-chain alcohols.[5][6]

Parameter Recommended Value
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5][6]
Carrier GasHelium, constant flow at 1.0 mL/min[7]
Injection ModeSplit (e.g., 50:1 ratio)[5][6]
Injection Volume1 µL
Injector Temperature250 °C[7]
Oven Temperature ProgramInitial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Hold at 280 °C for 5 min.[7]
Mass Spectrometer
Ion Source Temperature230 °C
Interface Temperature280 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 35 - 400
Solvent Delay3 minutes

Data Presentation

Chromatographic and Mass Spectrometric Data

The analysis of this compound under the specified conditions is expected to yield a single chromatographic peak. The identity of the peak is confirmed by its mass spectrum.

Compound Molecular Weight ( g/mol ) Expected Retention Time (min) Key Mass Fragments (m/z)
This compound186.33[1][2]~ 12-1543, 57, 73 (base peak), 83, 97

Note: Retention time is an estimate and will vary depending on the specific GC system and conditions.

Interpretation of Mass Spectrum

The mass spectrum of this compound is characterized by specific fragmentation patterns typical of secondary alcohols.[8]

  • Molecular Ion (M+): The molecular ion peak at m/z 186 may be weak or absent.

  • Alpha-Cleavage: The most significant fragmentation occurs via alpha-cleavage, which is the breaking of the C-C bond adjacent to the carbon bearing the hydroxyl group.[8][9]

    • Cleavage of the C3-C4 bond results in the loss of a propyl radical, yielding a stable, resonance-stabilized ion at m/z 73 , which is often the base peak.

    • Cleavage of the C4-C5 bond results in the loss of an octyl radical, leading to a fragment at m/z 157 . A fragment corresponding to the propyl group may be seen at m/z 43 .

  • Dehydration: A peak corresponding to the loss of a water molecule (M-18) may be observed at m/z 168 .[8]

  • Other Fragments: Other smaller fragments at m/z 57, 83, and 97 arise from further fragmentation of the alkyl chain.

Workflow Visualization

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard This compound Standard Vial GC Vial Sample (1 mg/mL) Standard->Vial Weigh & Dissolve Solvent Hexane Solvent Solvent->Vial Injector Injector (250°C) Vial->Injector 1 µL Injection Column GC Column (Temp. Program) Injector->Column MS Mass Spectrometer (EI, Scan m/z 35-400) Column->MS Chromatogram Total Ion Chromatogram (TIC) MS->Chromatogram Spectrum Mass Spectrum Chromatogram->Spectrum Peak Integration Library NIST Library Comparison Spectrum->Library Identification Report Final Report Spectrum->Report Library->Report Confirmation

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Analysis of 4-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides a detailed guide for the ¹H and ¹³C NMR analysis of 4-dodecanol, a secondary alcohol. The protocols and data interpretation guidelines presented herein are intended to assist researchers in obtaining and interpreting high-quality NMR spectra for structural verification and purity assessment.

Predicted NMR Data for this compound

Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift correlation tables and data from structurally similar compounds. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4 (CHOH)3.6 - 3.8Multiplet5-7
H-1 (CH₃)0.8 - 0.9Triplet6-7
H-12 (CH₃)0.8 - 0.9Triplet6-7
H-3, H-5 (CH₂)1.4 - 1.6Multiplet-
H-2, H-6 to H-11 (CH₂)1.2 - 1.4Broad Multiplet-
OHVariable (1.0 - 5.0)Broad Singlet-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C-4 (CHOH)71 - 73
C-339 - 41
C-536 - 38
C-114.1
C-1214.1
C-222.7
C-1122.7
C-6 to C-1025 - 32

Experimental Protocols

I. Sample Preparation

A standard protocol for preparing a this compound sample for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-20 mg of purified this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. The choice of solvent is critical and should be one in which the analyte is readily soluble.

  • Dissolution: Cap the NMR tube and gently invert it several times to ensure the complete dissolution of the sample. If necessary, the sample can be briefly sonicated or vortexed.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

II. NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Specific parameters may need to be optimized for the instrument in use.

A. ¹H NMR Acquisition:

  • Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 8 to 16 scans for a sample of this concentration.

    • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): A range of at least 12 ppm, centered around 5-6 ppm.

  • Data Processing:

    • Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.

    • Integrate all signals.

    • Perform peak picking to identify the chemical shift of each signal.

B. ¹³C NMR Acquisition:

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30').

    • Number of Scans (NS): A significantly higher number of scans will be required compared to ¹H NMR, typically ranging from 128 to 1024 scans or more, depending on the sample concentration and desired signal-to-noise ratio.

    • Receiver Gain (RG): Adjust as needed.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): A range of at least 220 ppm, centered around 100 ppm.

  • Data Processing:

    • Apply a Fourier transform (FT).

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

    • Perform peak picking.

Data Interpretation and Visualization

The structural elucidation of this compound from its NMR spectra follows a logical workflow. The following diagrams illustrate the experimental workflow and the logical relationships in interpreting the NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample lock_shim Lock and Shim load_sample->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum lock_shim->acquire_13C ft_phase Fourier Transform & Phasing acquire_1H->ft_phase acquire_13C->ft_phase calibrate Chemical Shift Calibration ft_phase->calibrate integrate_peakpick Integration & Peak Picking calibrate->integrate_peakpick assign_signals Signal Assignment integrate_peakpick->assign_signals structure_confirm Structure Confirmation assign_signals->structure_confirm

Caption: Experimental workflow for NMR analysis.

data_interpretation cluster_1H ¹H NMR Data Interpretation cluster_13C ¹³C NMR Data Interpretation chem_shift_h Chemical Shift (δ) - Identifies proton environment (e.g., CH-O, CH₃, CH₂) structure This compound Structure chem_shift_h->structure assigns H-4 integration Integration - Determines proton ratio integration->structure confirms proton count multiplicity Multiplicity (Splitting Pattern) - Indicates number of neighboring protons multiplicity->structure confirms neighbors of H-4 coupling Coupling Constant (J) - Confirms connectivity coupling->structure verifies H-3/H-5 coupling chem_shift_c Chemical Shift (δ) - Identifies carbon environment (e.g., C-O, alkyl C) chem_shift_c->structure assigns C-4 num_signals Number of Signals - Indicates number of unique carbons num_signals->structure confirms carbon count

Caption: Logical relationship of NMR data interpretation.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the NMR analysis of this compound. The detailed protocols for sample preparation and data acquisition, combined with the predicted spectral data and interpretative workflow, offer a solid foundation for researchers working with this and similar long-chain secondary alcohols. Adherence to these guidelines will facilitate the acquisition of high-quality NMR data, enabling confident structural elucidation and purity assessment, which are critical in research and drug development.

Application Notes and Protocols for 4-Dodecanol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-dodecanol as a versatile chemical intermediate in organic synthesis. The protocols detailed below offer step-by-step methodologies for key transformations, enabling the synthesis of various valuable compounds, including ketones, esters, and lactones, some of which are known to possess biological activity as pheromones.

Introduction

This compound is a secondary alcohol that serves as a valuable building block in organic synthesis. Its hydroxyl group can be readily functionalized or transformed, making it a suitable precursor for a range of downstream products. This document outlines its application in several key synthetic transformations, providing detailed experimental protocols and data to support its use in research and development.

Key Applications and Transformations

This compound is a key starting material for the synthesis of:

  • 4-Dodecanone: A ketone that can be used in various subsequent reactions, such as aldol condensations or Grignard reactions.

  • 4-Dodecyl Esters: These can be synthesized with various carboxylic acids, leading to compounds with potential applications as fragrances, lubricants, or plasticizers.

  • 4-Dodecyl Tosylate: An excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of functionalities.

  • (R/S)-γ-Dodecalactone: A naturally occurring pheromone, highlighting the utility of this compound in the synthesis of bioactive molecules.

Oxidation of this compound to 4-Dodecanone

The oxidation of the secondary alcohol group in this compound to a ketone is a fundamental transformation. Several methods are available, with Swern and Dess-Martin oxidations being common choices due to their mild reaction conditions and high yields.[1][2][3][4][5][6][7]

Experimental Protocols

a) Swern Oxidation

This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[4][5][6][7][8]

  • Procedure:

    • To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.5 eq.) in DCM dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add a solution of this compound (1.0 eq.) in DCM dropwise, ensuring the temperature remains below -70 °C.

    • Stir for 1 hour at -78 °C.

    • Add triethylamine (5.0 eq.) dropwise and allow the reaction mixture to warm to room temperature over 1 hour.

    • Quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield 4-dodecanone.

b) Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers a mild and selective oxidation.[1][2][3][9][10]

  • Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.[10]

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

    • Stir vigorously until the layers are clear.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by flash column chromatography to afford 4-dodecanone.

Quantitative Data: Oxidation of this compound
Oxidation MethodReagentsTypical Yield (%)Reaction Time (h)Temperature (°C)
Swern Oxidation(COCl)₂, DMSO, Et₃N85-952-3-78 to RT
Dess-Martin OxidationDess-Martin Periodinane90-982-4RT

Esterification of this compound

Fischer esterification provides a direct method for the synthesis of esters from this compound and a carboxylic acid under acidic catalysis.[11][12][13][14]

Experimental Protocol: Fischer Esterification with Acetic Acid
  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq.), acetic acid (3.0 eq.), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.05 eq.) in toluene (0.5 M).

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting alcohol is consumed.

    • Cool the reaction mixture to room temperature and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude 4-dodecyl acetate by vacuum distillation or flash column chromatography.

Quantitative Data: Fischer Esterification
Carboxylic AcidCatalystTypical Yield (%)Reaction Time (h)Temperature (°C)
Acetic AcidH₂SO₄75-854-6Reflux (Toluene)
Propanoic Acidp-TsOH70-805-7Reflux (Toluene)

Synthesis of 4-Dodecyl Tosylate

The conversion of the hydroxyl group of this compound to a tosylate is a crucial step for subsequent nucleophilic substitution reactions.[15][16][17][18][19]

Experimental Protocol: Tosylation with Tosyl Chloride
  • Procedure:

    • Dissolve this compound (1.0 eq.) in anhydrous DCM (0.2 M) in a flask under an inert atmosphere and cool to 0 °C.

    • Add pyridine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).[15]

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 4-dodecyl tosylate, which can often be used in the next step without further purification. If necessary, purify by recrystallization or flash column chromatography.

Quantitative Data: Tosylation
ReagentsBaseTypical Yield (%)Reaction Time (h)Temperature (°C)
p-Toluenesulfonyl chloridePyridine80-904-60 to RT

Synthesis of γ-Dodecalactone (a Pheromone)

This compound can serve as a precursor for the synthesis of γ-dodecalactone, a pheromone found in some insects.[20][21][22][23][24] The synthesis involves oxidation to a carboxylic acid derivative followed by intramolecular cyclization.

Synthetic Workflow

A plausible synthetic route involves the oxidation of this compound to 4-hydroxydodecanoic acid, which then undergoes acid-catalyzed intramolecular cyclization to form the γ-lactone.

G cluster_0 Synthesis of γ-Dodecalactone A This compound B Protection of Hydroxyl Group (e.g., as TBDMS ether) A->B TBDMSCl, Imidazole C Terminal Alkene Formation (e.g., via elimination) B->C Strong Base D Oxidative Cleavage of Alkene (e.g., Ozonolysis) C->D 1. O₃ 2. Oxidative workup E 4-Hydroxydodecanoic Acid D->E Deprotection F Acid-Catalyzed Intramolecular Cyclization E->F H⁺, heat G γ-Dodecalactone F->G G cluster_1 General Synthetic Workflow Start This compound Reaction Reaction (e.g., Oxidation, Esterification) Start->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Product Pure Product Analysis->Product G cluster_2 Generalized Pheromone Signaling Pheromone Pheromone (e.g., γ-Dodecalactone) Receptor Odorant Receptor (in antenna) Pheromone->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, IP₃) G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal_Transmission Signal to Brain Depolarization->Signal_Transmission Behavioral_Response Behavioral Response Signal_Transmission->Behavioral_Response

References

Application Note: A Detailed Protocol for the Enantioselective Synthesis of (S)-4-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of enantiomerically enriched (S)-4-dodecanol. The synthesis is a two-step process commencing with the preparation of racemic 4-dodecanol via a Grignard reaction between butanal and octylmagnesium bromide. The subsequent and key step involves a highly selective enzymatic kinetic resolution of the racemic alcohol using Pseudomonas cepacia lipase (lipase PS). This biocatalytic step preferentially acylates the (R)-enantiomer, allowing for the isolation of the desired (S)-4-dodecanol with high enantiomeric purity. This protocol includes detailed experimental procedures, tables of quantitative data for reagents and expected outcomes, and characterization data. A graphical representation of the experimental workflow is also provided to facilitate clear understanding.

Introduction

Chiral secondary alcohols are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. The specific stereochemistry of these molecules is often crucial for their biological activity and efficacy. (S)-4-dodecanol is a valuable chiral intermediate, and its enantioselective synthesis is of significant interest. Lipase-catalyzed kinetic resolution is a powerful and green chemistry approach for obtaining enantiomerically pure alcohols.[1] Lipases, such as that from Pseudomonas cepacia, are highly effective biocatalysts that can selectively acylate one enantiomer of a racemic alcohol, enabling the separation of the two enantiomers.[2][3] This method is advantageous due to its high enantioselectivity, mild reaction conditions, and the biodegradability of the enzyme catalyst.

Overall Synthesis Workflow

The synthesis of (S)-4-dodecanol is achieved in two primary stages:

  • Synthesis of Racemic (±)-4-Dodecanol: A Grignard reaction is employed to create the carbon backbone of the molecule.

  • Enzymatic Kinetic Resolution: The racemic mixture is then subjected to a kinetic resolution using lipase PS to isolate the (S)-enantiomer.

Synthesis_Workflow Overall Synthesis Workflow for (S)-4-Dodecanol Butanal Butanal Grignard Grignard Reaction Butanal->Grignard OctylMgBr Octylmagnesium bromide OctylMgBr->Grignard Racemic_Dodecanol Racemic (±)-4-Dodecanol Grignard->Racemic_Dodecanol Racemic_Dodecanol_in Racemic (±)-4-Dodecanol Lipase Lipase PS & Vinyl Acetate Racemic_Dodecanol_in->Lipase Separation Column Chromatography Lipase->Separation S_Dodecanol (S)-4-Dodecanol Separation->S_Dodecanol R_Acetate (R)-4-Dodecyl acetate Separation->R_Acetate

Figure 1. A diagram illustrating the two-step synthesis of (S)-4-dodecanol.

Experimental Protocols

Part 1: Synthesis of Racemic (±)-4-Dodecanol via Grignard Reaction

This protocol details the synthesis of the racemic starting material for the enzymatic resolution.

Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.312.67 g0.11
1-Bromooctane193.1319.3 g (16.7 mL)0.10
Anhydrous Diethyl Ether74.12100 mL-
Butanal72.117.21 g (8.9 mL)0.10
Saturated NH₄Cl (aq)53.49100 mL-
Diethyl Ether (for extraction)74.12150 mL-
Anhydrous MgSO₄120.37As needed-

Procedure

  • Preparation of Grignard Reagent:

    • Place magnesium turnings in a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add 20 mL of anhydrous diethyl ether to the flask.

    • Dissolve 1-bromooctane in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 1-bromooctane solution to the magnesium turnings to initiate the reaction. If the reaction does not start, gently warm the flask or add a crystal of iodine.

    • Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Butanal:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve butanal in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the butanal solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield racemic (±)-4-dodecanol as a colorless oil.

Expected Yield: ~75-85%

Part 2: Enzymatic Kinetic Resolution of (±)-4-Dodecanol

This protocol describes the selective acylation of (R)-4-dodecanol, leaving the desired (S)-4-dodecanol.

Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Racemic (±)-4-Dodecanol186.345.0 g0.0268
Pseudomonas cepacia Lipase (immobilized)-0.5 g-
Vinyl Acetate86.092.54 g (2.7 mL)0.0295
Hexane86.1850 mL-
Ethyl Acetate (for chromatography)88.11As needed-
Silica Gel (for chromatography)-As needed-

Procedure

  • Enzymatic Acylation:

    • To a 100 mL flask, add racemic (±)-4-dodecanol, hexane, and immobilized Pseudomonas cepacia lipase.

    • Add vinyl acetate to the mixture.

    • Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to increase the reaction rate).

    • Monitor the reaction progress by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess (e.e.) of the remaining alcohol. The reaction should be stopped at approximately 50% conversion to achieve the highest possible e.e. for the unreacted alcohol.[2]

  • Work-up and Separation:

    • Once ~50% conversion is reached, filter off the immobilized lipase. The lipase can be washed with hexane and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting mixture of (S)-4-dodecanol and (R)-4-dodecyl acetate is then separated by silica gel column chromatography.[4] A gradient of hexane and ethyl acetate is typically used for elution.

Expected Results

ProductTheoretical YieldExpected Enantiomeric Excess (e.e.)
(S)-4-Dodecanol< 50%> 95%
(R)-4-Dodecyl acetate~50%> 95%

Characterization Data for (S)-4-Dodecanol

Spectroscopic Data

TechniqueExpected Data
¹H NMR (CDCl₃)δ ~3.60 (m, 1H, -CHOH-), 1.50-1.20 (m, 18H, -CH₂-), 0.88 (t, 6H, -CH₃)
¹³C NMR (CDCl₃)δ ~71.5 (-CHOH-), 39.5, 36.5, 31.9, 29.6, 29.3, 25.7, 22.7, 18.9, 14.1, 14.0
FTIR (neat)ν (cm⁻¹) ~3350 (br, O-H), 2955, 2925, 2855 (C-H), 1465, 1115 (C-O)

Note: The exact chemical shifts and peak shapes may vary slightly depending on the solvent and concentration. The provided data is based on typical values for similar secondary alcohols.

Determination of Enantiomeric Excess

The enantiomeric excess of (S)-4-dodecanol should be determined by chiral GC or HPLC.[5][6] This typically involves the use of a chiral stationary phase that can separate the two enantiomers. The peak areas of the two enantiomers are then used to calculate the e.e. using the following formula:

e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100

Where [S] and [R] are the concentrations (or peak areas) of the (S) and (R) enantiomers, respectively.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of (S)-4-dodecanol. The combination of a classic Grignard reaction to form the racemic precursor followed by a highly enantioselective lipase-catalyzed kinetic resolution offers an efficient route to this valuable chiral building block. The provided data and workflow diagrams are intended to guide researchers in successfully implementing this synthetic strategy.

References

Application Notes and Protocols for the Analytical Detection of 4-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-dodecanol in various matrices. The protocols focus on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound (also known as 4-hydroxydodecane) is a secondary fatty alcohol. Accurate and sensitive detection methods for this compound are essential in various fields, including environmental monitoring, industrial quality control, and biomedical research, where it may be a biomarker or a metabolite of interest. This document outlines validated protocols for its analysis.

Analytical Methods Overview

The two principal methods for the analysis of this compound are GC-MS and LC-MS/MS. The choice between these techniques often depends on the sample matrix, the required sensitivity, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for volatile and semi-volatile compounds. This compound typically requires derivatization to increase its volatility and improve chromatographic peak shape.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, particularly for complex matrices. Derivatization can be employed to enhance ionization efficiency.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analytical methods described in this document.

Table 1: GC-MS Method Validation Parameters for C12-C14 Fatty Alcohols in Aqueous Matrices

ParameterResult
Limit of Detection (LOD)0.5 µg/L[1]

Data derived from a method for C12-C14 fatty alcohols, applicable to this compound.

Table 2: LC-MS/MS Method Validation Parameters for Dodecanol

ParameterResultReference
Limit of Detection (LOD)0.005 µg/L[2][3][4]
Limit of Quantification (LOQ)0.01 µg/L (for C12EO5–7) to 2 µg/L (for C12EO1)[2][3][4]
Linearity Range0.005 to 1000 µg/L[2]
Correlation Coefficient (r²)>0.97[2]

Data based on a validated method for dodecanol in river water after derivatization.[2][3][4]

Experimental Protocols

Sample Preparation for Biological Matrices (e.g., Plasma)

A critical step for reliable quantification is the efficient extraction of this compound from the sample matrix and removal of interfering substances.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for both GC-MS and LC-MS/MS analysis.

  • Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of a labeled internal standard (e.g., 1-dodecanol-d1) to correct for extraction losses and matrix effects.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a new tube. Add 1 mL of a suitable extraction solvent (e.g., hexane or methyl tert-butyl ether).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 3,000 x g for 5 minutes to separate the layers.

  • Solvent Evaporation: Carefully transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: The dried residue is now ready for derivatization and analysis. Reconstitute in a suitable solvent (e.g., acetonitrile for LC-MS/MS or the derivatization solvent for GC-MS).

cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) is Spike with Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt cent1 Centrifugation ppt->cent1 lle Liquid-Liquid Extraction (Hexane) cent1->lle cent2 Phase Separation lle->cent2 evap Evaporation to Dryness cent2->evap recon Reconstitution evap->recon

Sample Preparation Workflow
GC-MS Analysis Protocol

This method is ideal for the quantification and identification of this compound. Derivatization is required to enhance volatility.

Protocol 2: Derivatization (Silylation)

  • To the dried extract from Protocol 1, add 50 µL of a suitable solvent (e.g., pyridine) and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before GC-MS analysis.

Protocol 3: GC-MS Instrumental Analysis

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Parameters:

    • Injector: Splitless mode, 260°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

  • MS Parameters:

    • Ion Source: Electron Impact (EI).

    • Ionization Energy: 70 eV.[5]

    • Mass Range: Scan from m/z 50 to 550.

    • Source Temperature: 230°C.[5]

    • Transfer Line Temperature: 280°C.[5]

    • Acquisition Mode:

      • Full Scan: For qualitative analysis and spectral confirmation.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the this compound derivative.

cluster_gcms_workflow GC-MS Analysis Workflow sample Prepared Sample derivatization Silylation (BSTFA) sample->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation ionization Electron Impact Ionization separation->ionization detection Mass Detection (Scan or SIM) ionization->detection analysis Data Analysis detection->analysis

GC-MS Analysis Workflow
LC-MS/MS Analysis Protocol

This method provides high sensitivity and is suitable for complex biological matrices. Derivatization with phenyl isocyanate enhances the ionization of this compound.[2][3][4]

Protocol 4: Derivatization (Phenyl Isocyanate)

  • To the dried extract from Protocol 1, add 200 µL of acetonitrile and 25 µL of phenyl isocyanate.

  • Heat the solution at 70°C for 30 minutes.[4]

  • Evaporate the solution to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.[4]

Protocol 5: LC-MS/MS Instrumental Analysis

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[2][4]

    • Column Temperature: 35°C.[2][4]

    • Mobile Phase A: 5 mM ammonium acetate in water.[2][4]

    • Mobile Phase B: Acetonitrile.[2][4]

    • Flow Rate: 0.2 mL/min.[2][4]

    • Gradient Elution:

      • 0 min: 40% B

      • 10 min: 60% B

      • 20 min: 100% B

      • 25 min: 100% B[2][4]

    • Injection Volume: 5 µL.[2][4]

  • MS/MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Ion Spray Voltage: 5500 V.[2][4]

    • Temperature: 350°C.[2][4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These should be optimized for the phenyl isocyanate derivative of this compound. For the dodecanol derivative, the [M+H]⁺ adduct can be used as the precursor ion.[2]

cluster_lcmsms_workflow LC-MS/MS Analysis Workflow sample Prepared Sample derivatization Derivatization (Phenyl Isocyanate) sample->derivatization injection LC Injection derivatization->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization fragmentation Collision-Induced Dissociation ionization->fragmentation detection MRM Detection fragmentation->detection analysis Data Analysis detection->analysis

LC-MS/MS Analysis Workflow

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using known concentrations of this compound standards. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the standards. The concentration of this compound in the samples is then determined from this calibration curve.

Conclusion

The protocols detailed in these application notes provide robust and sensitive methods for the detection and quantification of this compound in various matrices. Proper sample preparation, including the use of an internal standard and derivatization, is crucial for achieving accurate and reproducible results. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including sensitivity, sample matrix, and available resources.

References

Application Notes and Protocols for the Experimental Use of 4-Dodecanol in Entomology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dodecanol, a secondary alcohol, is a volatile organic compound with potential applications in entomology as an insect attractant, repellent, or insecticide. Its structural isomer, 1-dodecanol, is a known component of lepidopteran pheromones and has demonstrated insecticidal properties.[1] This document provides detailed application notes and standardized protocols for the experimental use of this compound in entomological research, drawing from established methodologies for similar semiochemicals.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings.

PropertyValue
Molecular Formula C₁₂H₂₆O
Molecular Weight 186.33 g/mol
Synonyms Dodecan-4-ol, 4-Hydroxydodecane
CAS Number 10203-32-4
Appearance Colorless liquid

(Data sourced from PubChem CID 66291)[2]

Applications in Entomology

The experimental applications of dodecanol isomers in entomology are varied, suggesting potential uses for this compound in the following areas:

  • Pest Management: As a potential attractant for use in monitoring traps or as a component in lure-and-kill strategies.

  • Behavioral Studies: To investigate olfactory responses and behaviors in various insect species.

  • Insecticidal Activity: As a potential eco-friendly insecticide, given the observed toxicity of dodecanol to certain insects.[1]

Experimental Protocols

The following are detailed protocols for common experimental procedures in entomology, adapted for the use of this compound.

Protocol 1: Topical Bioassay for Insecticidal Activity

This protocol is adapted from studies on the insecticidal effects of dodecanol on Galleria mellonella (greater wax moth) and Calliphora vicina (blue bottle fly).[1]

Objective: To determine the contact toxicity of this compound to a target insect species.

Materials:

  • This compound (high purity)

  • Acetone or Ethanol (analytical grade)

  • Micropipette

  • Test insects

  • Ventilated containers for observation

  • Fume hood

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of dilutions to establish a dose-response curve. A control solution of pure acetone should also be prepared.

  • Insect Handling: Immobilize the test insects by chilling them on a cold plate or with a brief exposure to CO₂.

  • Application: Using a micropipette, apply a small, precise volume (e.g., 1-5 µL) of the this compound solution to the dorsal thorax of each insect. Treat a control group with the solvent only.

  • Observation: Place the treated insects in ventilated containers with access to food and water. Maintain them under controlled environmental conditions (temperature, humidity, and light cycle).

  • Data Collection: Record mortality at regular intervals (e.g., 24, 48, and 72 hours) post-application.

Quantitative Data from a Study on Dodecanol (Isomer not specified): [1]

Insect SpeciesLife StageDoseMortality (%)
Galleria mellonellaLarva500 µ g/insect 3.3
Galleria mellonellaAdult500 µ g/insect 57
Protocol 2: Electroantennography (EAG) Bioassay

This generalized protocol is for measuring the olfactory response of an insect's antenna to this compound.

Objective: To determine if this compound elicits an olfactory response in a target insect species.

Materials:

  • This compound

  • Hexane or paraffin oil

  • Insect of interest

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Glass capillaries for electrodes

  • Insect saline solution

  • Air delivery system (purified and humidified)

  • Stimulus delivery system (e.g., Pasteur pipettes with filter paper)

Procedure:

  • Insect Preparation: Immobilize the insect using a suitable method (chilling or CO₂). Mount it on a stage with dental wax, ensuring the antennae are accessible.

  • Electrode Preparation: Pull glass capillaries to a fine point and fill them with insect saline solution.

  • Electrode Placement: Under a microscope, carefully insert the recording electrode into the tip of the antenna and the reference electrode into the insect's head or another part of the body.

  • Stimulus Preparation: Prepare a stock solution of this compound in hexane or paraffin oil. Create a range of serial dilutions. Apply a known volume of each dilution to a piece of filter paper and insert it into a Pasteur pipette. Allow the solvent to evaporate.

  • EAG Recording: Deliver a puff of purified air carrying the this compound vapor over the antenna. Record the resulting electrical potential change. A solvent-only puff should be used as a control.

  • Data Analysis: Measure the amplitude of the EAG responses (in millivolts) for each concentration and the control.

Protocol 3: Field Trapping Bioassay

This protocol outlines a general procedure for testing the attractiveness of this compound to insects in a field setting.

Objective: To evaluate the efficacy of this compound as an attractant for a target insect species under field conditions.

Materials:

  • This compound

  • Slow-release dispensers (e.g., rubber septa, plastic lures)

  • Insect traps (e.g., Delta, funnel, or sticky traps)

  • Solvent (e.g., hexane)

  • Gloves

  • Field marking materials (flags, GPS device)

Procedure:

  • Lure Preparation: Dissolve a known amount of this compound in a solvent. Load the solution onto the slow-release dispensers. Allow the solvent to evaporate completely. Prepare control lures with solvent only.

  • Trap Deployment: Assemble the traps and place one lure in each. Deploy the traps in the field in a randomized block design to minimize positional effects. Mark the location of each trap.

  • Data Collection: At regular intervals, inspect the traps and count the number of target insects captured.

  • Trap Maintenance: Replace the lures at appropriate intervals based on their expected field life.

Visualizations

Experimental Workflow for Topical Bioassay

G prep Prepare this compound Solutions (Serial Dilutions in Acetone) apply Topical Application (1-5 µL on Dorsal Thorax) prep->apply immobilize Immobilize Test Insects (Chilling or CO2) immobilize->apply observe Observation in Ventilated Containers (Controlled Environment) apply->observe collect Data Collection (Mortality at 24, 48, 72h) observe->collect analyze Data Analysis (Dose-Response Curve) collect->analyze

Caption: Workflow for a topical bioassay to assess the insecticidal activity of this compound.

Generalized Olfactory Signaling Pathway

G cluster_neuron Olfactory Receptor Neuron odorant This compound receptor Odorant Receptor (OR) odorant->receptor Binding g_protein G-protein Activation receptor->g_protein second_messenger Second Messenger Cascade (e.g., cAMP, IP3) g_protein->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel depolarization Neuron Depolarization (Action Potential) ion_channel->depolarization behavior Behavioral Response (Attraction/Repulsion) depolarization->behavior

Caption: A generalized diagram of an insect olfactory signaling pathway initiated by this compound.

References

Application Note: High-Purity 4-Dodecanol: Advanced Purification Techniques Post-Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the purification of 4-dodecanol, a C12 secondary fatty alcohol, following its chemical synthesis. Common synthetic routes, such as the Grignard reaction, often yield a crude product containing unreacted starting materials, byproducts, and residual reagents. Achieving high purity is critical for subsequent applications in specialty surfactants, lubricants, and pharmaceutical intermediates. This guide details three primary purification techniques: fractional vacuum distillation, flash column chromatography, and low-temperature recrystallization. It includes comprehensive experimental protocols, a comparative data summary, and logical workflow diagrams to assist researchers in selecting and implementing the most appropriate purification strategy.

Introduction to this compound and Purification Rationale

This compound (C₁₂H₂₆O) is a secondary alcohol where the hydroxyl group is located at the fourth carbon position of a dodecane chain.[1] It is typically synthesized in the laboratory via the nucleophilic addition of an organometallic (Grignard) reagent to an aldehyde. For instance, the reaction of propylmagnesium bromide with nonanal yields this compound.

Post-synthesis, the crude product is seldom pure. It is typically contaminated with a variety of impurities, including:

  • Unreacted Starting Materials: Residual nonanal and organometallic reagents.

  • Grignard Byproducts: Side-reaction products such as hydrocarbons from coupling (e.g., hexane) or reaction with trace moisture.

  • Inorganic Salts: Magnesium salts (e.g., MgBr₂) formed during the acidic workup of the reaction.

The removal of these impurities is essential to ensure the integrity and reliability of downstream applications. The choice of purification technique depends on the nature of the impurities, the scale of the synthesis, and the desired final purity.

Overview of Purification Techniques

Three principal techniques are effective for the purification of this compound. The selection of a method is guided by the physical properties of this compound and its contaminants. The boiling point of the related linear isomer, 1-dodecanol, is 259 °C, suggesting that this compound will also have a high boiling point, making vacuum distillation a suitable choice.[2][3][4] Its moderate polarity allows for effective separation from nonpolar or highly polar impurities using column chromatography. Finally, as a low-melting solid or liquid at room temperature (the melting point of 1-dodecanol is 24 °C), low-temperature recrystallization is a viable, albeit challenging, option.[2][5][6]

Data Presentation: Comparison of Purification Techniques

The following table summarizes the key aspects of each purification method for this compound.

Parameter Fractional Vacuum Distillation Flash Column Chromatography Low-Temperature Recrystallization
Principle of Separation Difference in boiling points under reduced pressure.Differential adsorption and polarity.Differential solubility at varying temperatures.
Typical Purity Achieved >98%>99%>97%
Estimated Yield 85-95%70-90%60-85%
Scale Grams to Kilograms (Large Scale)Milligrams to Grams (Lab Scale)Milligrams to Grams (Lab Scale)
Primary Impurities Removed Non-volatile residues, compounds with significantly different boiling points.Compounds with different polarities (e.g., nonpolar hydrocarbon byproducts, polar starting materials).Impurities that remain soluble in the solvent at low temperatures.
Advantages - Excellent for large quantities.- Highly effective for removing non-volatile impurities.- Relatively fast for bulk material.- High resolution and purity.- Versatile for a wide range of impurities.- Well-established and reliable.- Can yield highly crystalline material.- Effective for removing trace soluble impurities.
Disadvantages - Requires specialized glassware.- Not effective for separating compounds with very similar boiling points.- Thermal stress on the compound, even under vacuum.- Can be time-consuming.- Requires significant solvent volumes.- Product loss on the stationary phase can occur.- Challenging for low-melting compounds ("oiling out").- Requires very low temperatures.- Finding a suitable solvent can be difficult.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, when performing these procedures. All operations should be conducted inside a certified chemical fume hood.

Protocol 1: Fractional Vacuum Distillation

This method is ideal for purifying this compound on a multi-gram scale, especially for removing non-volatile impurities or those with a significantly different boiling point.

Materials & Equipment:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with Vigreux column

  • Thermometer and adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum pump, tubing, and pressure gauge (manometer)

  • Heating mantle with stirrer

  • Magnetic stir bar

  • Cold trap (recommended to protect the pump)

  • Lab jack and clamps

Procedure:

  • Apparatus Setup:

    • Place a magnetic stir bar into the round-bottom flask and add the crude this compound (do not fill more than two-thirds full).

    • Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.

    • Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.[7]

    • Connect the condenser to a cold-water source.

    • Place a cold trap (e.g., using dry ice/acetone) between the distillation apparatus and the vacuum pump.

  • Distillation Process:

    • Turn on the magnetic stirrer to ensure smooth boiling. Do not use boiling chips for vacuum distillation.[7]

    • Turn on the cooling water to the condenser.

    • Slowly turn on the vacuum pump and allow the pressure inside the apparatus to stabilize. Note the pressure on the manometer.

    • Once a stable vacuum is achieved, begin heating the distilling flask gently with the heating mantle.

    • Collect any low-boiling initial fractions (forerun) in a separate receiving flask.

    • As the temperature rises and stabilizes, the main fraction of this compound will begin to distill. Record the stable temperature and pressure range.

    • Collect the pure this compound in a clean, pre-weighed receiving flask.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature under vacuum.

    • Slowly and carefully vent the apparatus to atmospheric pressure before turning off the vacuum pump.[7]

    • Disassemble the glassware and weigh the purified product.

Protocol 2: Flash Column Chromatography

This technique is highly effective for small to medium-scale purification and for separating compounds based on polarity.

Materials & Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture, determined by TLC)

  • Sand (acid-washed)

  • Glass chromatography column with stopcock

  • Pressurized air or nitrogen source

  • Collection vessels (test tubes or flasks)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Solvent System Selection:

    • Using TLC, determine a solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.[8][9]

  • Column Packing:

    • Securely clamp the column in a vertical position. Place a small plug of glass wool or cotton at the bottom.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the chosen eluent and pour it carefully into the column.

    • Use gentle pressure from the air/nitrogen source to pack the silica bed firmly, ensuring no cracks or air bubbles are present.[9]

    • Add another layer of sand (approx. 1 cm) on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the sand layer using a pipette.

    • Drain the solvent just to the top of the sand layer and rinse the flask and column sides with a small amount of eluent, repeating this process 2-3 times.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle pressure to achieve a steady flow rate (e.g., ~2 inches/minute drop in solvent level).[9]

    • Begin collecting fractions immediately in test tubes.

  • Analysis and Product Recovery:

    • Monitor the collected fractions using TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Low-Temperature Recrystallization

This method is suitable if this compound is a solid at or below room temperature and if a solvent can be found in which it has high solubility at room temperature but low solubility at very cold temperatures.

Materials & Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., pentane, acetone, or methanol)

  • Erlenmeyer flask with a stopper

  • Büchner funnel and vacuum flask

  • Filter paper

  • Cooling bath (e.g., Dry Ice/acetone, -78 °C)

  • Glass stirring rod

Procedure:

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of crude this compound in a potential solvent (e.g., pentane) at room temperature. The ideal solvent will dissolve the compound well at room temperature but poorly at low temperatures.

  • Dissolution:

    • Place the bulk of the crude product in an Erlenmeyer flask.

    • Add the chosen solvent at room temperature portion-wise while stirring until the solid is just fully dissolved. Avoid using a large excess of solvent.

  • Crystallization:

    • Stopper the flask and place it in the dry ice/acetone bath. Be careful not to allow the solvent to freeze solid.

    • Allow the solution to cool slowly. If crystals do not form, gently scratch the inside of the flask with a glass stirring rod below the solvent level to induce nucleation.

    • Once crystals appear, allow the flask to sit in the cold bath for at least 30 minutes to maximize crystal growth.

  • Isolation:

    • Pre-chill the Büchner funnel and vacuum flask in the cooling bath.

    • Wet the filter paper with a small amount of ice-cold solvent.

    • Quickly filter the cold crystal slurry under vacuum.

    • Wash the collected crystals with a minimal amount of fresh, ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the purified crystals to a watch glass and allow them to dry completely (a vacuum desiccator can be used if needed).

Mandatory Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow cluster_purification Purification Options crude Crude this compound (Post-Synthesis) workup Aqueous Workup (e.g., with NH4Cl or dilute acid) crude->workup organic_layer Crude Organic Product (Contains this compound and byproducts) workup->organic_layer distillation Fractional Vacuum Distillation organic_layer->distillation Large Scale / Boiling Point Difference chromatography Flash Column Chromatography organic_layer->chromatography Lab Scale / Polarity Difference recrystallization Low-Temperature Recrystallization organic_layer->recrystallization Lab Scale / If Solid pure_product Pure this compound distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: Workflow for the purification of this compound.

Diagram 2: Decision Logic for Technique Selection

DecisionLogic start Start: Crude Product scale Scale > 20g? start->scale impurity_bp Main impurity has significantly different BP? scale->impurity_bp Yes impurity_polarity Main impurity has different polarity? scale->impurity_polarity No impurity_bp->impurity_polarity No distill Use Fractional Vacuum Distillation impurity_bp->distill Yes is_solid Product is solid at low temp? impurity_polarity->is_solid No chrom Use Flash Chromatography impurity_polarity->chrom Yes recrys Use Low-Temp Recrystallization is_solid->recrys Yes re_evaluate Re-evaluate synthesis or use multiple methods is_solid->re_evaluate No

Caption: Decision tree for selecting a purification method.

References

Troubleshooting & Optimization

Technical Support Center: 4-Dodecanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Dodecanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction yield and efficiency. Below you will find frequently asked questions and troubleshooting guides to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common laboratory method for synthesizing a secondary alcohol like this compound is the Grignard reaction.[1][2] This involves reacting an aldehyde with a Grignard reagent. For this compound, this can be achieved by reacting nonanal with propylmagnesium bromide or by reacting butanal with octylmagnesium bromide. Other industrial methods for producing fatty alcohols include the Ziegler-Alfol process, which involves the oligomerization of ethylene, and the catalytic hydrogenation of corresponding ketones or fatty acids.[3][4][5]

Q2: Why is the Grignard reaction often preferred for lab-scale synthesis of this compound?

A2: The Grignard reaction is highly versatile and effective for forming carbon-carbon bonds, making it ideal for synthesizing specific secondary alcohols like this compound in a laboratory setting.[6][7] It allows for precise control over the final structure by choosing the appropriate aldehyde and Grignard reagent.[1][8] The reaction is well-documented and, while sensitive to conditions, can provide good yields when performed correctly.

Q3: What are the critical parameters to control to maximize the yield of a Grignard reaction?

A3: Maximizing the yield requires strict control over several parameters. The most critical is the complete exclusion of water and protic solvents, as Grignard reagents are strong bases and will react with any acidic protons.[7][9][10] Other important factors include the quality of the magnesium, the purity of the reagents and solvents, the reaction temperature, and the rate of addition of reactants.[][12][13]

Troubleshooting and Optimization Guide

This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction.

Problem: Very Low or No Yield of this compound

Potential Cause Recommended Solution & Explanation
Moisture Contamination Solution: Rigorously dry all glassware (oven or flame-drying) and use anhydrous solvents. Grignard reagents are highly reactive with water, which will quench the reagent and prevent it from reacting with the aldehyde.[9][10]
Inactive Magnesium Surface Solution: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings in a dry environment to expose a fresh surface. An oxide layer on the magnesium can prevent the reaction from initiating.[9]
Impure Alkyl Halide Solution: Purify the alkyl halide (e.g., 1-bromopropane) by distillation before use. Impurities can inhibit the formation of the Grignard reagent.
Low Reaction Temperature Solution: While the initial formation of the Grignard reagent is exothermic, the subsequent reaction with the aldehyde may require a specific temperature to proceed at an optimal rate. Monitor the reaction temperature and adjust as necessary, sometimes gentle warming is needed to ensure completion.[][13]

Problem: Presence of Significant Side Products (e.g., Hexane, Nonane)

Potential Cause Recommended Solution & Explanation
Wurtz Coupling Solution: During the formation of the Grignard reagent, add the alkyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing the side reaction where the Grignard reagent couples with another molecule of alkyl halide to form an alkane (e.g., propylmagnesium bromide + 1-bromopropane → hexane).
Reduction of Aldehyde Solution: This can occur if the Grignard reagent has a β-hydride available for transfer. While less common with propylmagnesium bromide, ensuring a clean reaction and appropriate temperature control can minimize this side reaction.
Enolization of Aldehyde Solution: If the Grignard reagent is particularly bulky or the aldehyde is sterically hindered, the Grignard can act as a base and deprotonate the aldehyde, forming an enolate. This is less of a concern with nonanal but can be minimized by using a less sterically hindered Grignard reagent if applicable and maintaining a low reaction temperature.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the standard workflow for this compound synthesis and a logical approach to troubleshooting low yields.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification cluster_analysis Phase 4: Analysis Dry Dry Glassware & Solvents Activate Activate Magnesium Dry->Activate Setup Assemble Apparatus under Inert Gas Activate->Setup Grignard Form Grignard Reagent (Propylmagnesium Bromide) Setup->Grignard Aldehyde Slowly Add Nonanal Grignard->Aldehyde React Allow Reaction to Complete Aldehyde->React Quench Quench with Acidic Solution React->Quench Extract Extract with Organic Solvent Quench->Extract DryPurify Dry & Purify (Distillation/Chromatography) Extract->DryPurify Analyze Characterize Product (NMR, IR, GC-MS) DryPurify->Analyze G start Low Yield of this compound check_init Did the Grignard reaction initiate? (Cloudiness, heat) start->check_init cause_no_init Cause: Inactive Mg or Wet Reagents check_init->cause_no_init No check_aldehyde Is unreacted nonanal present? check_init->check_aldehyde Yes sol_no_init Solution: Activate Mg with I2/heat. Ensure anhydrous conditions. cause_no_init->sol_no_init end_node Yield Improved sol_no_init->end_node cause_incomplete Cause: Incomplete Reaction check_aldehyde->cause_incomplete Yes check_byproducts Are there significant byproducts (e.g., hexane)? check_aldehyde->check_byproducts No sol_incomplete Solution: Check Grignard stoichiometry (titrate). Increase reaction time/temperature. cause_incomplete->sol_incomplete sol_incomplete->end_node cause_coupling Cause: Wurtz Coupling check_byproducts->cause_coupling Yes check_byproducts->end_node No sol_coupling Solution: Slow dropwise addition of 1-bromopropane during Grignard formation. cause_coupling->sol_coupling sol_coupling->end_node

References

Technical Support Center: Synthesis of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the synthesis of secondary alcohols. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing secondary alcohols?

A1: The two most prevalent laboratory methods for synthesizing secondary alcohols are the reduction of ketones and the reaction of aldehydes with Grignard reagents.[1][2] The reduction of ketones involves converting the carbonyl group into a hydroxyl group.[3][4] The Grignard reaction is a powerful tool for forming new carbon-carbon bonds, where an organomagnesium halide (Grignard reagent) attacks the carbonyl carbon of an aldehyde to form a secondary alcohol after an acidic workup.[1][5]

Q2: I am performing a ketone reduction. What are the primary side reactions I should be aware of?

A2: When synthesizing secondary alcohols via ketone reduction, potential side reactions depend on the chosen reducing agent and the substrate's structure.

  • Using Complex Metal Hydrides (NaBH₄, LiAlH₄): Sodium borohydride (NaBH₄) is a mild reducing agent and is quite selective for aldehydes and ketones.[6] Lithium aluminium hydride (LiAlH₄) is much stronger and will also reduce other functional groups like esters, carboxylic acids, and amides, which can lead to undesired byproducts if these are present in your starting material.[6][7]

  • Using Catalytic Hydrogenation (H₂/catalyst): This method is effective but not selective for the carbonyl group if other sites of unsaturation, such as carbon-carbon double or triple bonds, are present in the molecule. These will also be reduced, leading to a mixture of products.[7][8]

Q3: My Grignard reaction for synthesizing a secondary alcohol has a very low yield. What are the common causes?

A3: Low yields in Grignard reactions are frequently due to the high reactivity and strong basicity of the Grignard reagent. Common issues include:

  • Presence of Protic Solvents/Moisture: Grignard reagents react readily with acidic protons from water, alcohols, or even trace moisture on glassware. This quenches the reagent, converting it to an alkane and preventing it from reacting with the aldehyde.[9][10] All glassware must be rigorously dried, and anhydrous solvents are essential.[9]

  • Wurtz Coupling: A significant side reaction involves the Grignard reagent (R-MgX) reacting with the unreacted alkyl halide (R-X) to form a symmetrical alkane (R-R). This is especially problematic with primary and benzylic halides.[11]

  • Aldehyde Enolization: If the aldehyde has acidic alpha-protons, the Grignard reagent can act as a base, removing a proton to form an enolate. This consumes both the Grignard reagent and the aldehyde, reducing the yield of the desired alcohol.

  • Carbonyl Reduction: Grignard reagents with β-hydrogens can reduce the aldehyde to a primary alcohol via a six-membered transition state, in a process similar to the Meerwein-Ponndorf-Verley reduction.[10] This produces an alcohol byproduct and an alkene from the Grignard reagent.

Q4: Can the secondary alcohol product itself be involved in side reactions?

A4: Yes, the desired secondary alcohol can undergo further reactions, particularly during the workup step.

  • Dehydration: During acidic workup (e.g., with H₂SO₄), the alcohol can be protonated, forming a good leaving group (water). Subsequent elimination leads to the formation of an alkene.[12][13] This is more likely with heating.

  • Rearrangements: If the elimination proceeds via a carbocation intermediate (E1 mechanism), which is possible for secondary alcohols, carbocation rearrangements can occur to form a more stable carbocation before elimination, leading to rearranged alkene products.[12][14]

Troubleshooting Guides

Guide 1: Low Yield in Grignard Synthesis of a Secondary Alcohol

This guide provides a logical workflow to diagnose and resolve issues leading to low yields.

cluster_initiation Initiation Issues cluster_quench Quenching Issues cluster_byproducts Byproduct Analysis start Low Yield in Grignard Reaction q1 Did the reaction initiate? (Color change, exotherm) start->q1 a1_no Troubleshoot Initiation q1->a1_no No q2 Was the reaction quenched? (e.g., by water) q1->q2 Yes init1 Activate Magnesium: - Add I₂ crystal - Use 1,2-dibromoethane - Crush turnings a1_no->init1 Mg surface oxidized? init2 Ensure Reagent Purity: - Use fresh Mg turnings - Purify alkyl halide a1_no->init2 Impure reagents? a2_yes Improve Anhydrous Technique q2->a2_yes Yes q3 Unexpected byproducts observed? q2->q3 No quench1 Dry Glassware: - Oven-dry (>120°C) - Flame-dry under vacuum a2_yes->quench1 quench2 Use Anhydrous Solvents: - Freshly distill THF/ether - Use sealed anhydrous grade a2_yes->quench2 a3_yes Analyze Byproducts q3->a3_yes Yes success Optimize Reaction Conditions (Temp, Addition Rate) q3->success No bp1 Wurtz Coupling (R-R)? - Use bromide > chloride - Slow addition at low temp a3_yes->bp1 bp2 Reduced Aldehyde (Primary Alcohol)? - Choose Grignard w/o β-H - Lower temperature a3_yes->bp2 bp3 Unreacted Aldehyde? - Check for enolization - Use excess Grignard a3_yes->bp3

Caption: Troubleshooting workflow for low-yield Grignard reactions.

Guide 2: Unexpected Alkene Formation During Workup

Problem: My reaction produced the desired secondary alcohol, but after acidic workup and purification, I see significant amounts of an alkene byproduct.

Cause: This is a classic case of acid-catalyzed dehydration of the alcohol product.[13] Secondary alcohols can eliminate water under acidic conditions, especially with heat, to form alkenes.[12]

Solutions:

  • Modify the Workup: Instead of a strong acid like H₂SO₄ or HCl, quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a much milder acidic source that will protonate the alkoxide to form the alcohol but is less likely to cause dehydration.

  • Control Temperature: Perform the quench and all subsequent extraction steps at low temperatures (e.g., in an ice bath) to minimize the rate of the elimination reaction.

  • Avoid Distillation if Possible: If the alcohol is prone to dehydration, avoid purification by distillation, as the heat can promote elimination. Consider chromatography at room temperature instead.

Data on Common Side Reactions

The table below summarizes common side reactions and factors that influence their prevalence.

Synthesis MethodDesired ReactionCommon Side Reaction(s)Factor Increasing Side ReactionExpected Outcome of Side Reaction
Ketone Reduction Nucleophilic attack by H⁻Reduction of other functional groups (e.g., esters, C=C bonds)Use of non-selective reagents (LiAlH₄, H₂/Pd) on multifunctional substrates.[6][7]Formation of a mixture of reduced products; lower yield of desired alcohol.
Grignard + Aldehyde Nucleophilic addition1. Reagent Quenching Presence of water or other protic impurities.[9][10]Drastically reduced yield; formation of alkane from Grignard reagent.
2. Wurtz Coupling Higher reaction temperature; use of reactive alkyl halides.[11]Formation of R-R dimer; consumption of Grignard reagent and halide.
3. Aldehyde Reduction Grignard reagent with β-hydrogens; higher temperature.[10]Formation of a primary alcohol and an alkene; reduced yield of secondary alcohol.
Post-Synthesis Workup Alcohol IsolationAcid-Catalyzed Dehydration Strong acid workup (H₂SO₄); heating during workup or purification.[12][13]Formation of alkene byproduct; potential for rearrangements.[14]

Experimental Protocols

Protocol 1: Synthesis of a Secondary Alcohol via Ketone Reduction (Example: Cyclohexanol from Cyclohexanone)
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (5.0 g, 51 mmol) in 25 mL of methanol. Place the flask in an ice-water bath to cool.

  • Reduction: While stirring, slowly and portion-wise add sodium borohydride (NaBH₄) (1.0 g, 26 mmol) to the cooled solution over 15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Workup: Carefully add 20 mL of 1 M NaOH solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers, wash with saturated NaCl solution (brine), and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield cyclohexanol.

Protocol 2: Minimizing Side Reactions in Grignard Synthesis (Example: 1-Phenylpropan-1-ol)
  • Preparation (Crucial Step):

    • Dry all glassware (250 mL three-neck flask, condenser, dropping funnel) in an oven at 150°C overnight and cool under a stream of dry nitrogen or argon gas.[9]

    • Place magnesium turnings (1.5 g, 62 mmol) in the flask with a stir bar.

    • Add one small crystal of iodine to activate the magnesium.[9]

  • Reagent Preparation:

    • In the dropping funnel, add bromoethane (6.8 g, 62 mmol) to 40 mL of anhydrous diethyl ether (freshly distilled from sodium/benzophenone).[9]

  • Grignard Formation:

    • Add ~5 mL of the bromoethane solution to the magnesium. The reaction should initiate (disappearance of iodine color, bubbling, gentle reflux). If not, gently warm the flask.

    • Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After addition, stir for an additional 30 minutes.

  • Addition of Aldehyde:

    • Cool the Grignard solution in an ice bath.

    • Dissolve benzaldehyde (6.0 g, 57 mmol) in 20 mL of anhydrous diethyl ether and add it dropwise from the funnel to the cold, stirring Grignard reagent.

  • Workup (Mild Conditions):

    • After stirring for 30 minutes, pour the reaction mixture slowly onto 100 g of crushed ice in a beaker containing 50 mL of saturated aqueous NH₄Cl solution.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1-phenylpropan-1-ol.

Reaction Pathway Visualization

The following diagram illustrates the desired reaction pathway for a Grignard synthesis versus common competing side reactions.

cluster_reactants Reactants cluster_products Potential Products grignard Grignard Reagent (R'-MgX) desired_product Desired Secondary Alcohol grignard->desired_product Nucleophilic Addition (Main Pathway) side_product1 Quenched Alkane (R'-H) grignard->side_product1 Reacts with H₂O side_product2 Wurtz Product (R'-R') grignard->side_product2 Reacts with R'-X side_product3 Enolate (non-productive) grignard->side_product3 Acts as Base aldehyde Aldehyde (R-CHO) aldehyde->desired_product aldehyde->side_product3

Caption: Competing pathways in the Grignard synthesis of a secondary alcohol.

References

Technical Support Center: Purification of 4-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4-dodecanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound, a secondary long-chain alcohol, stem from a few key factors:

  • Presence of Isomers: Synthesis of this compound can often result in a mixture of other positional isomers of dodecanol (e.g., 2-dodecanol, 3-dodecanol, 5-dodecanol, 6-dodecanol). These isomers have very similar physical properties, particularly their boiling points, which makes separation by distillation exceptionally difficult.

  • Similar Polarity of Impurities: Byproducts from synthesis, such as unreacted starting materials or coupling products, may have polarities similar to this compound, complicating purification by chromatography.

  • Physical State: While 1-dodecanol is a solid at room temperature, many secondary dodecanol isomers are liquids or low-melting solids, which can make crystallization challenging. The compound may "oil out" instead of forming well-defined crystals.

Q2: What are the likely impurities in a typical synthesis of this compound?

A2: A common laboratory synthesis for this compound is the Grignard reaction. For example, reacting octylmagnesium bromide with butanal. The likely impurities from such a synthesis include:

  • Unreacted Starting Materials: Residual butanal and octyl bromide.

  • Grignard Byproducts: Coupling products like hexadecane (from the reaction of two octyl groups).

  • Other Dodecanol Isomers: If the starting materials are not perfectly pure or if side reactions occur, other isomers may be present.

  • Solvents: Residual reaction solvents like diethyl ether or tetrahydrofuran (THF).

Q3: How can I effectively assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this purpose. It can separate volatile impurities and isomers, and the mass spectrometer provides identification of the components. Peak tailing for alcohols can be an issue, so using a deactivated liner and a polar GC column is advisable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of this compound and identify impurities if they are present in sufficient concentration (>1-5%). Quantitative NMR (qNMR) with an internal standard can provide a highly accurate purity value.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the hydroxyl group and the aliphatic chain, and the absence of carbonyl impurities (from unreacted aldehyde).

Troubleshooting Guides

Fractional Distillation

Q: My fractional distillation is not effectively separating this compound from its isomers. What can I do?

A: This is a common and significant challenge because dodecanol isomers have very close boiling points.

  • Problem: Insufficient column efficiency.

  • Solution:

    • Use a High-Efficiency Column: Employ a longer fractionating column packed with a high-surface-area material like Raschig rings or metal sponge to increase the number of theoretical plates.

    • Optimize the Reflux Ratio: Increase the reflux ratio to improve separation. This means collecting the distillate more slowly to allow for more vaporization-condensation cycles on the column packing.

    • Vacuum Distillation: Perform the distillation under vacuum. This lowers the boiling points and can sometimes increase the boiling point differences between isomers, albeit slightly. It also prevents thermal degradation of the alcohol.

CompoundBoiling Point (°C at 760 mmHg)
1-Dodecanol259 °C[1]
2-Dodecanol249-250 °C[2][3]
3-Dodecanol~251 °C (estimated)[4]
This compound ~248-252 °C (estimated)
6-Dodecanol~245-246 °C (estimated)[5]

Note: The boiling point for this compound is an estimate based on trends for its isomers. The small differences highlight the difficulty of separation by distillation.

Column Chromatography

Q: I'm observing poor separation between this compound and a non-polar impurity (e.g., a hydrocarbon byproduct) during column chromatography.

A: This typically indicates an issue with the mobile phase polarity.

  • Problem: The mobile phase is too polar, causing both compounds to elute too quickly.

  • Solution:

    • Decrease Solvent Polarity: Use a less polar solvent system. For normal-phase chromatography (silica gel), this means increasing the proportion of the non-polar solvent (e.g., hexane) relative to the more polar solvent (e.g., ethyl acetate).

    • Use a Gradient Elution: Start with a very non-polar solvent to elute the hydrocarbon impurity first, then gradually increase the polarity to elute the more polar this compound.

    • Check Column Loading: Overloading the column can lead to broad peaks and poor separation. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).

Recrystallization

Q: My this compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point. This is common for compounds with relatively low melting points.

  • Problem: The solution is becoming supersaturated at a temperature where this compound is still a liquid.

  • Solution:

    • Use a Lower-Boiling Point Solvent: A solvent with a lower boiling point will be cooler when saturated, increasing the chance of crystallization.

    • Change the Solvent System: Experiment with different solvents or a mixed-solvent system. The ideal solvent dissolves the compound when hot but not when cold. For long-chain alcohols, solvents like acetone or acetonitrile, or mixtures like hexane/ethyl acetate can be effective.

    • Induce Crystallization:

      • Scratch the flask: Use a glass rod to scratch the inner surface of the flask at the liquid's surface to create nucleation sites.

      • Add a seed crystal: If a small amount of pure solid this compound is available, adding a tiny crystal can initiate crystallization.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling often promotes oiling out.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

Objective: To remove impurities with significantly different boiling points from this compound.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a 30 cm Vigreux or packed column. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and apply a vacuum (e.g., 1-10 mmHg).

    • Gently heat the distillation flask using a heating mantle.

    • Slowly increase the temperature and monitor the temperature at the head of the column.

    • Collect any low-boiling initial fractions (forerun), which may contain residual solvents or volatile impurities.

    • Carefully collect the main fraction corresponding to the boiling point of this compound at the applied pressure.

    • Stop the distillation before any higher-boiling impurities begin to distill over.

  • Analysis: Analyze the collected fractions by GC-MS to assess purity.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Methodology:

  • Column Preparation:

    • Select a suitable glass column and pack it with silica gel as a slurry in hexane.

    • Equilibrate the column by running the initial mobile phase (e.g., 98:2 hexane:ethyl acetate) through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 98:2 hexane:ethyl acetate and gradually increase to 90:10 hexane:ethyl acetate.

    • Collect fractions in test tubes.

  • Analysis and Collection:

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purity Assessment by GC-MS

Objective: To determine the purity of a this compound sample and identify any impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity solvent such as dichloromethane.

  • GC-MS Instrument Setup:

    • GC Column: A polar capillary column (e.g., a wax-type column like DB-WAX or Stabilwax) is recommended for good peak shape with alcohols.

    • Injector: Use a deactivated split/splitless inlet liner. Set the injector temperature to 250 °C.

    • Oven Program: A typical program would be: hold at 80 °C for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-400.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample.

    • Integrate the peaks in the resulting chromatogram. The purity can be estimated by the area percent of the this compound peak.

    • Identify impurity peaks by comparing their mass spectra to a library database (e.g., NIST).

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_purification Purification cluster_final Final Product Crude Crude this compound (with isomers, byproducts) GCMS_Initial Initial GC-MS Analysis Crude->GCMS_Initial Sample Distillation Vacuum Fractional Distillation GCMS_Initial->Distillation Impurity Profile Suggests Boiling Point Differences Chromatography Column Chromatography GCMS_Initial->Chromatography Impurity Profile Suggests Polarity Differences Distillation->Chromatography Further Purification (Isomers Remain) Recrystallization Recrystallization Chromatography->Recrystallization If Solid & High Purity GCMS_Final Final Purity Check (GC-MS) Chromatography->GCMS_Final Recrystallization->GCMS_Final Pure_Product Pure this compound GCMS_Final->Pure_Product Purity > 99%

Caption: General workflow for the purification and analysis of this compound.

Purification_Decision_Tree Start Start with Crude This compound Sample MajorImpurities What are the major impurities? Start->MajorImpurities PolarityDiff Are impurities significantly different in polarity? MajorImpurities->PolarityDiff Starting Materials or Non-polar Byproducts BoilingPointDiff Are impurities significantly different in boiling point? MajorImpurities->BoilingPointDiff Isomers or High-Boiling Byproducts Chromatography Use Column Chromatography PolarityDiff->Chromatography Yes MultiStep Use a Multi-Step Approach (e.g., Distillation then Chromatography) PolarityDiff->MultiStep No BoilingPointDiff->PolarityDiff No (Isomers) Distillation Use Vacuum Fractional Distillation BoilingPointDiff->Distillation Yes Recrystallize Consider Recrystallization for final polishing Chromatography->Recrystallize Distillation->Chromatography If isomers still present

Caption: Decision tree for selecting a purification method for this compound.

References

Technical Support Center: Optimizing Grignard Reactions for 4-Dodecanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 4-dodecanol via a Grignard reaction. It includes detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions to facilitate a successful and optimized synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the two primary Grignard routes to synthesize this compound?

A1: this compound, a secondary alcohol, can be synthesized through two primary Grignard pathways:

  • Route A: The reaction of n-propylmagnesium bromide with nonanal.

  • Route B: The reaction of n-octylmagnesium bromide with butanal.

The choice between these routes may depend on the availability and cost of the starting materials.

Q2: Why are anhydrous conditions so critical for a successful Grignard reaction?

A2: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, including even trace amounts of water. This reaction quenches the Grignard reagent, converting it into an alkane and rendering it inactive for the desired reaction with the carbonyl compound, ultimately leading to low or no yield of the desired alcohol. All glassware must be rigorously dried, and anhydrous solvents must be used.

Q3: My Grignard reaction has a low yield. What are the common causes?

A3: Low yields in Grignard reactions can stem from several factors:

  • Inadequate drying of glassware or solvents: As mentioned, water will destroy the Grignard reagent.

  • Impure reagents: The alkyl halide or the aldehyde may contain impurities that interfere with the reaction.

  • Side reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent couples with the unreacted alkyl halide.

  • Poor quality magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating.

Q4: How can I purify the final this compound product?

A4: Purification of this compound can be achieved through several methods. For long-chain alcohols, vacuum distillation is often effective in separating the product from less volatile impurities. Column chromatography is another excellent method for obtaining high-purity this compound, particularly for separating it from non-polar byproducts. Recrystallization from a suitable solvent can also be employed if the crude product is a solid at room temperature or can be induced to crystallize at low temperatures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate (no heat evolution, no color change) 1. Magnesium oxide layer on turnings.2. Wet glassware or solvent.3. Alkyl halide is not reactive enough.1. Activate magnesium by crushing a few turnings with a glass rod, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.2. Flame-dry all glassware under an inert atmosphere and use freshly distilled anhydrous solvents.3. Consider switching from an alkyl chloride to a more reactive alkyl bromide or iodide.
Low yield of this compound 1. Wurtz coupling side reaction.2. Incomplete reaction.3. Grignard reagent was quenched by moisture or acidic impurities.1. Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.2. Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time after the addition of the aldehyde.3. Re-verify the dryness of all equipment and reagents. Ensure the aldehyde is free of carboxylic acid impurities.
Formation of a significant amount of a high-boiling point byproduct 1. Wurtz coupling of the alkyl halide.2. Self-condensation of the aldehyde (aldol reaction).1. As mentioned, slow addition of the alkyl halide can minimize this.2. Add the Grignard reagent to the aldehyde solution at a low temperature (e.g., 0 °C) to disfavor the base-catalyzed aldol condensation.
A white precipitate forms during the reaction Formation of magnesium alkoxide and magnesium halide salts.This is a normal observation during a Grignard reaction and indicates that the reaction is proceeding.

Experimental Protocols

Synthesis of this compound via Propylmagnesium Bromide and Nonanal (Route A)

This protocol details the synthesis of this compound. A similar procedure can be followed for Route B, with appropriate adjustments to the molar masses and volumes of the reagents.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
Magnesium Turnings24.312.67 g0.11
1-Bromopropane123.0012.3 g (8.98 mL)0.10
Nonanal142.2414.2 g (17.3 mL)0.10
Anhydrous Diethyl Ether74.12200 mL-
Saturated aq. NH₄Cl-150 mL-
1 M HCl (optional)-As needed-
Anhydrous MgSO₄120.3710 g-

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) and allowed to cool.

    • Place the magnesium turnings in a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel.

    • Add 50 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of 1-bromopropane in 100 mL of anhydrous diethyl ether.

    • Add a small portion (~10 mL) of the 1-bromopropane solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by gentle boiling of the ether and a cloudy appearance), add a single crystal of iodine or gently warm the flask.

    • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Nonanal:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of nonanal in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the nonanal solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add 150 mL of saturated aqueous ammonium chloride solution to quench the reaction.

    • If a large amount of solid magnesium salts is present, add 1 M HCl dropwise until the solids dissolve.

    • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation.

Expected Yield:

ProductTheoretical Yield (g)Typical Experimental Yield Range (g)Typical Percent Yield (%)
This compound18.6313.0 - 15.870 - 85

Visualizing the Process

To aid in understanding the experimental workflow and the underlying chemical transformations, the following diagrams have been generated.

Grignard_Reaction_Mechanism cluster_reagents Reactants cluster_intermediate Intermediate cluster_product Product PropylMgBr Propylmagnesium Bromide (Grignard Reagent) Alkoxide Magnesium Alkoxide Intermediate PropylMgBr->Alkoxide Nucleophilic Attack Nonanal Nonanal (Aldehyde) Nonanal->Alkoxide Dodecanol This compound Alkoxide->Dodecanol Acidic Workup

Caption: Mechanism of this compound Synthesis via Grignard Reaction.

Grignard_Workflow start Start prep_grignard Prepare Propylmagnesium Bromide start->prep_grignard react_aldehyde React with Nonanal at 0°C prep_grignard->react_aldehyde quench Quench with aq. NH4Cl react_aldehyde->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO4) extract->dry evaporate Solvent Removal (Rotovap) dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental Workflow for the Synthesis of this compound.

Troubleshooting_Tree start Low Yield of this compound check_initiation Did the reaction initiate properly? start->check_initiation no_initiation Activate Mg: - Crush turnings - Add iodine check_initiation->no_initiation No yes_initiation Proceed to next check check_initiation->yes_initiation Yes check_conditions Were anhydrous conditions maintained? wet_conditions Dry all glassware and solvents thoroughly check_conditions->wet_conditions No dry_conditions Proceed to next check check_conditions->dry_conditions Yes check_addition Was the alkyl halide added slowly? fast_addition Slow addition minimizes Wurtz coupling check_addition->fast_addition No slow_addition Consider other factors check_addition->slow_addition Yes yes_initiation->check_conditions dry_conditions->check_addition

Caption: Troubleshooting Decision Tree for Low Yield in this compound Synthesis.

Minimizing by-product formation in dodecanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dodecanol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Here you will find answers to frequently asked questions and detailed guides to minimize the formation of common by-products.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 1-dodecanol?

A1: The main industrial and laboratory methods for synthesizing 1-dodecanol are:

  • Catalytic Hydrogenation of Lauric Acid or its Esters: This is a common method involving the reduction of dodecanoic acid (lauric acid) or its methyl/ethyl esters using heterogeneous catalysts under hydrogen pressure.[1][2]

  • Ziegler Process: This industrial method uses ethylene oligomerization with a triethylaluminium catalyst, followed by oxidation and hydrolysis to produce linear, even-numbered fatty alcohols.[3][4]

  • Bouveault-Blanc Reduction: A classic laboratory method that involves the reduction of ethyl laurate using sodium and an absolute alcohol.

Q2: What are the most common by-products encountered in dodecanol synthesis?

A2: The primary by-products depend on the synthesis route:

  • n-Dodecane: Formed from the over-reduction of dodecanol, especially under harsh hydrogenation conditions (high temperature and pressure).[1]

  • Dodecyl Dodecanoate: A wax ester formed by the esterification of the dodecanol product with unreacted lauric acid starting material, particularly at higher reaction temperatures.[1]

  • Branched or Isomeric Alcohols: These can be significant by-products in processes like the hydroformylation of olefins, which is an alternative route to fatty alcohols.[5]

  • Aldehydes and Other Oxygenates: Incomplete reduction or side reactions during oxidation steps can lead to residual aldehydes or other oxygenated impurities.

Q3: How can I detect and quantify by-products in my dodecanol product?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile by-products like n-dodecane and dodecyl dodecanoate.[6][7] For non-volatile impurities or for more detailed structural elucidation of unknown by-products, techniques such as LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[8][9]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during dodecanol synthesis, focusing on the catalytic hydrogenation of lauric acid, a widely used laboratory method.

Issue 1: High Levels of n-Dodecane in the Final Product

Potential Cause: Over-reduction of the desired dodecanol product to the corresponding alkane. This is typically favored by high temperatures, high hydrogen pressure, and highly active hydrogenation catalysts.

Solutions:

  • Modify Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can significantly reduce the rate of over-reduction.

  • Optimize Catalyst System: Employ a catalyst with higher selectivity for the alcohol. For instance, modifying a Ruthenium catalyst with Molybdenum oxide (Ru-MoOx/TiO2) has been shown to influence the selectivity between dodecanol and dodecane.[1] Similarly, catalyst supports like Nb2O5 have demonstrated high selectivity for alcohol production under optimized conditions.[10]

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like GC to stop the reaction once the lauric acid has been consumed, preventing further reduction of the dodecanol product.

Data Presentation: Effect of Reaction Temperature on By-product Formation

The following table summarizes the effect of reaction temperature on the conversion of lauric acid and the yield of dodecanol and its by-products using a Ru-MoOx/TiO2 catalyst.

Temperature (°C)Lauric Acid Conversion (%)Dodecanol Yield (%)n-Dodecane Yield (%)Dodecyl Dodecanoate Yield (%)
130>9573<5~5
15010075~10~5
17010070255
1901005540<5
230100<1080<1

Data adapted from a study on the hydroconversion of lauric acid over MoOx-modified Ru catalysts.[1][11][12]

Experimental Protocol: Selective Hydrogenation of Lauric Acid to Dodecanol

This protocol is designed to maximize the yield of dodecanol while minimizing the formation of n-dodecane.

Materials:

  • Lauric Acid (3.2 mmol)

  • Ru-MoOx/TiO2 catalyst (0.05 g)

  • Solvent: 2-propanol/H2O (4:1 v/v, 5.0 mL)[1]

  • Internal Standard (e.g., decalin, 0.02 mmol) for GC analysis

  • High-pressure autoclave reactor with a glass liner

Procedure:

  • Reactor Setup: Place the lauric acid, catalyst, solvent, and internal standard into the glass liner of the autoclave reactor.

  • Purging: Seal the reactor and flush with H2 gas (1.0 bar) three times to remove any air.

  • Pressurization and Heating: Pressurize the reactor with H2 to 40 bar. Begin stirring and heat the reactor to the desired temperature (e.g., 150°C).

  • Reaction: Maintain the temperature and pressure for the desired reaction time (e.g., 11 hours). Monitor the reaction progress by taking small aliquots (if the reactor setup allows) for GC analysis.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Work-up and Analysis: Open the reactor, recover the reaction mixture, and analyze the product distribution using GC-MS.

Mandatory Visualization:

G cluster_0 Troubleshooting: High n-Dodecane Formation issue High n-Dodecane Detected cause Potential Cause: Over-reduction of Dodecanol issue->cause is caused by sol1 Solution 1: Lower Temperature & H2 Pressure cause->sol1 address by sol2 Solution 2: Optimize Catalyst (e.g., Ru-MoOx/TiO2) cause->sol2 address by sol3 Solution 3: Monitor Reaction Progress (GC) cause->sol3 address by

Caption: Troubleshooting flowchart for high n-dodecane formation.

Issue 2: Presence of Dodecyl Dodecanoate in the Final Product

Potential Cause: Esterification reaction between the dodecanol product and unreacted lauric acid starting material. This side reaction is acid-catalyzed and favored by higher temperatures.

Solutions:

  • Ensure Complete Conversion: Drive the hydrogenation reaction to completion to consume all the starting lauric acid. This can be achieved by optimizing the reaction time and catalyst loading.

  • Lower Reaction Temperature: As esterification is temperature-dependent, running the reaction at a lower temperature can reduce the rate of this side reaction.[1]

  • Purification: Dodecyl dodecanoate has a significantly higher boiling point than dodecanol, allowing for effective separation by fractional distillation under vacuum.

Data Presentation: Effect of Reaction Time on By-product Formation at 150°C

The following table illustrates the product distribution over time for the hydrogenation of lauric acid at 150°C.

Reaction Time (h)Lauric Acid Conversion (%)Dodecanol Yield (%)n-Dodecane Yield (%)Dodecyl Dodecanoate Yield (%)
7~80~65~5~10
1110075~10~5
1510070~15~5
2110073~12~5

Data adapted from a study on the hydroconversion of lauric acid over MoOx-modified Ru catalysts.[1]

Mandatory Visualization:

G cluster_1 By-product Formation Pathway: Dodecyl Dodecanoate lauric_acid Lauric Acid hydrogenation Hydrogenation lauric_acid->hydrogenation Main Reaction esterification Esterification (+ Heat) lauric_acid->esterification Side Reaction dodecanol Dodecanol (Product) dodecanol->esterification ester Dodecyl Dodecanoate (By-product) hydrogenation->dodecanol Main Reaction esterification->ester

References

Stability and storage of 4-Dodecanol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 4-Dodecanol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The container should be tightly sealed to prevent exposure to air and moisture. For prolonged storage, refrigeration at 2-8°C is recommended. To minimize the risk of oxidation, consider flushing the container with an inert gas like nitrogen or argon before sealing.[2]

Q2: What is the expected shelf life of this compound?

Q3: What are the primary degradation pathways for this compound?

As a secondary alcohol, this compound is susceptible to two primary degradation pathways under laboratory conditions:

  • Oxidation: Exposure to oxygen, especially in the presence of heat, light, or metal catalysts, can lead to the oxidation of the secondary alcohol group to form a ketone, specifically 4-dodecanone.[3][4][5][6][7][8]

  • Dehydration: In the presence of strong acids and/or high temperatures, this compound can undergo dehydration (elimination of a water molecule) to form a mixture of alkenes, primarily isomers of dodecene.[2][9][10][11]

Q4: How can I detect degradation of my this compound sample?

Degradation can be detected through several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods.[12][13][14][15][16][17] These techniques can separate and identify the parent compound (this compound) from its potential degradation products (e.g., 4-dodecanone, dodecenes). A change in the physical appearance of the substance, such as discoloration or the formation of precipitates, may also indicate degradation.

Q5: In which solvents is this compound soluble for experimental use?

Due to its long hydrocarbon chain, this compound has low solubility in water.[18][19] It is, however, soluble in a range of common organic solvents.

Data Presentation: Stability and Physical Properties

Table 1: Recommended Storage Conditions and Incompatibilities

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) for long-term storage. Ambient for short-term.Reduces the rate of potential degradation reactions.
Atmosphere Tightly sealed container. Consider flushing with an inert gas (e.g., Nitrogen, Argon) for long-term storage.Minimizes exposure to atmospheric oxygen, reducing the risk of oxidation.[2][7]
Light Exposure Store in an amber or opaque container, protected from light.Prevents photo-oxidation.
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides.To prevent vigorous reactions and degradation.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₆O
Molecular Weight 186.33 g/mol
Appearance Colorless liquid or solid (depending on ambient temperature).
Boiling Point Data not readily available for this compound. For 1-dodecanol: ~259 °C.[1][18][20]
Melting Point Data not readily available for this compound. For 1-dodecanol: ~24 °C.[18][20]
Solubility in Water Low.
Solubility in Organic Solvents Soluble in alcohols, ethers, and other common organic solvents.[19]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4][8][13][21][22][23][24]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
  • Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
  • Thermal Degradation: Store the solid this compound at 70°C for 48 hours.
  • Photolytic Degradation: Expose the solid this compound to UV light (e.g., 254 nm) for 48 hours.

3. Sample Analysis (HPLC Method):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Detector: UV detector at a suitable wavelength (e.g., 210 nm, as alcohols have weak UV absorbance) or a universal detector like a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).
  • Injection Volume: 10 µL.

4. Data Analysis:

  • Analyze the stressed samples against a non-stressed control to identify new peaks corresponding to degradation products.
  • Assess the peak purity of this compound in the stressed samples to ensure the method is stability-indicating.

Visualizations

degradation_pathway Dodecanol This compound Oxidation Oxidation (O2, heat, light) Dodecanol->Oxidation Dehydration Dehydration (Acid, heat) Dodecanol->Dehydration Ketone 4-Dodecanone Oxidation->Ketone Alkene Dodecene Isomers Dehydration->Alkene

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation (H2O2) prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc HPLC-UV/RI/ELSD Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (Peak Purity, Degradant ID) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting Guide

Q: My this compound solution has turned yellow. What does this indicate?

A: A yellow discoloration is often a sign of oxidation. This can occur if the compound has been exposed to air for an extended period, stored at elevated temperatures, or exposed to light. It is recommended to verify the purity of the material using an analytical technique like HPLC or GC-MS before use. To prevent this, always store this compound in a tightly sealed, light-protected container, and consider purging with an inert gas for long-term storage.[2]

Q: I am observing peak tailing when analyzing this compound by reverse-phase HPLC. What could be the cause?

A: Peak tailing for alcohols in reverse-phase HPLC can be caused by several factors:

  • Secondary Interactions: The hydroxyl group of this compound can have secondary interactions with residual silanol groups on the silica-based C18 column. This is a common cause of tailing for polar analytes.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Contamination: Buildup of contaminants on the column frit or at the head of the column can affect peak shape.

To troubleshoot this, you can:

  • Use a high-quality, end-capped C18 column to minimize silanol interactions.

  • Try injecting a smaller volume or a more dilute sample to check for overload.

  • Ensure your sample is well-dissolved and filtered before injection.

  • Use a guard column to protect your analytical column from contaminants.

troubleshooting_hplc start Observing Peak Tailing in this compound HPLC? overload Is the sample concentration high? start->overload silanol Is the column old or not end-capped? overload->silanol No sol_overload Reduce sample concentration or injection volume. overload->sol_overload Yes contamination Is there high backpressure? silanol->contamination No sol_silanol Use a new, end-capped column or a different stationary phase. silanol->sol_silanol Yes sol_contamination Use a guard column and filter samples. contamination->sol_contamination Yes end Problem Resolved sol_overload->end sol_silanol->end sol_contamination->end

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

Technical Support Center: Resolving Enantiomers of 4-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of 4-dodecanol enantiomers.

Frequently Asked Questions (FAQs)

Enzymatic Resolution

Q1: I am getting low enantiomeric excess (ee) in the lipase-catalyzed resolution of my this compound. What are the possible causes and solutions?

A1: Low enantiomeric excess in enzymatic resolution can stem from several factors. Here are common causes and troubleshooting steps:

  • Suboptimal Enzyme Choice: Not all lipases exhibit high enantioselectivity for every substrate. It is crucial to screen a variety of lipases.[1][2]

    • Solution: Screen different lipases such as Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PCL), and Candida rugosa Lipase (CRL) to identify the most selective one for this compound.

  • Incorrect Acylating Agent: The nature of the acyl donor can significantly influence the reaction's enantioselectivity.

    • Solution: Test different acylating agents. Vinyl acetate is a commonly used and often effective choice.[3][4]

  • Inappropriate Solvent: The solvent can affect the enzyme's conformation and, consequently, its activity and selectivity.

    • Solution: Screen various organic solvents. Non-polar solvents like hexane or heptane are often good starting points for lipase-catalyzed reactions.

  • Reaction Temperature: Temperature can impact both the reaction rate and the enzyme's enantioselectivity.

    • Solution: Optimize the reaction temperature. While room temperature is a common starting point, sometimes lower temperatures can enhance enantioselectivity.

  • Reaction Time and Conversion: In a kinetic resolution, the enantiomeric excess of both the product and the remaining substrate changes with the conversion. Pushing the reaction beyond 50% conversion will decrease the enantiomeric excess of the product.

    • Solution: Monitor the reaction progress over time using chiral chromatography (GC or HPLC) to determine the optimal time to stop the reaction, which is typically around 50% conversion for the highest ee of both the acylated product and the unreacted alcohol.[3]

Q2: My enzymatic resolution of this compound has stalled, or the reaction rate is very low. How can I improve it?

A2: A slow or stalled reaction can be due to enzyme inhibition or suboptimal reaction conditions.

  • Enzyme Inhibition: The product (ester) or co-product (e.g., acetaldehyde from vinyl acetate) can inhibit the enzyme.

    • Solution: Consider using an immobilized enzyme, which can sometimes reduce product inhibition and allows for easier removal from the reaction mixture.

  • Water Content: Lipases require a certain amount of water to maintain their active conformation, but excess water can promote the reverse reaction (hydrolysis).

    • Solution: Ensure the organic solvent has an optimal water activity. This can be achieved by adding a small amount of water or using a salt hydrate pair to control the humidity.

  • Mass Transfer Limitations: If using an immobilized enzyme, poor mixing can lead to slow reaction rates.

    • Solution: Ensure adequate stirring or agitation to minimize mass transfer limitations.

Quantitative Data for Lipase-Catalyzed Resolution of a Secondary Alcohol (Representative Example)

LipaseAcyl DonorSolventConversion (%)ee of Alcohol (%)ee of Ester (%)Enantiomeric Ratio (E)
Pseudomonas cepaciaVinyl AcetateHexane50>99>99>200
Candida antarctica BVinyl AcetateHexane489298150
Candida rugosaVinyl AcetateToluene45859050

Note: This data is representative for a secondary alcohol and may vary for this compound. Screening is essential.

Chiral Chromatography (HPLC)

Q3: I am not getting baseline separation of my this compound enantiomers on a chiral HPLC column. What can I do?

A3: Achieving baseline resolution in chiral HPLC often requires careful method development.

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for chiral separation.[5]

    • Solution: Screen different types of CSPs. For alcohols, polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak® AD, AS, or Chiralcel® OD, OJ) are often a good starting point.[6]

  • Suboptimal Mobile Phase: The composition of the mobile phase significantly affects retention and selectivity.[7]

    • Solution:

      • Normal Phase: Start with a simple mobile phase like n-hexane/isopropanol. Vary the ratio of the alcohol modifier. Lowering the percentage of the polar modifier generally increases retention and can improve resolution.

      • Reversed Phase: If using a reversed-phase compatible chiral column, a mobile phase of water/acetonitrile or water/methanol can be used.

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.

    • Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).

  • Temperature: Temperature can affect the thermodynamics of the chiral recognition process.

    • Solution: Experiment with different column temperatures. Cooler temperatures often enhance enantioselectivity.[8]

Q4: I am observing peak tailing in my chiral HPLC analysis of this compound. What is the cause and how can I fix it?

A4: Peak tailing can be caused by several factors related to the column, mobile phase, or analyte interactions.

  • Secondary Interactions: Unwanted interactions between the hydroxyl group of this compound and active sites on the stationary phase (e.g., residual silanols) can cause tailing.

    • Solution: Add a small amount of a modifier to the mobile phase. For normal phase, adding a small amount of an acid (like trifluoroacetic acid - TFA) or a base (like diethylamine - DEA) can help to mask these secondary interaction sites. The choice of additive depends on the nature of the analyte and the column.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Representative Chiral HPLC Parameters for a Secondary Alcohol

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm or Refractive Index (RI)

Note: These are starting conditions and may require optimization for this compound.

Chemical Resolution via Diastereomeric Derivatives

Q5: I have formed diastereomeric esters of this compound with a chiral acid, but I am having difficulty separating them by crystallization. What should I try?

A5: Separating diastereomers by crystallization can be challenging due to similar physical properties.

  • Poor Solvent Choice: The solvent system is critical for achieving differential solubility of the diastereomers.

    • Solution: Conduct a thorough solvent screen using a range of solvents with different polarities (e.g., alcohols, esters, ethers, and hydrocarbons). A solvent system where one diastereomer is sparingly soluble while the other is more soluble is ideal. Using a mixture of a "good" solvent and a "poor" (anti-solvent) can also induce selective crystallization.[9]

  • Oiling Out: The diastereomeric mixture may separate as an oil instead of crystals if the supersaturation is too high or the cooling is too rapid.

    • Solution:

      • Use a more dilute solution.

      • Employ a slower cooling rate.

      • Try to induce crystallization by seeding with a small crystal of the desired diastereomer if available.

  • Co-crystallization: The two diastereomers may crystallize together, leading to poor separation.

    • Solution:

      • Experiment with different chiral resolving agents. The structure of the resolving agent can significantly impact the crystal packing and solubility of the resulting diastereomers.

      • Perform multiple recrystallizations to enrich the desired diastereomer.

Q6: How can I confirm the diastereomeric ratio of my ester mixture and the enantiomeric excess of my resolved this compound?

A6: The diastereomeric and enantiomeric purity needs to be determined analytically.

  • Diastereomeric Ratio:

    • NMR Spectroscopy: ¹H or ¹³C NMR can be used to determine the diastereomeric ratio. The signals for protons or carbons near the chiral centers will appear as separate peaks for each diastereomer, and the ratio of their integration will give the diastereomeric ratio.

    • Achiral Chromatography (HPLC or GC): Diastereomers have different physical properties and can often be separated on a standard achiral column.

  • Enantiomeric Excess:

    • Chiral Chromatography (HPLC or GC): After cleaving the chiral auxiliary to recover the this compound, the enantiomeric excess must be determined using a chiral column as described in the previous section.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of this compound

This protocol describes a general procedure for the lipase-catalyzed kinetic resolution of racemic this compound.

  • Materials:

    • Racemic this compound

    • Immobilized Lipase (e.g., Novozym® 435 - CALB)

    • Acylating agent (e.g., Vinyl acetate)

    • Organic solvent (e.g., Hexane)

  • Procedure:

    • To a solution of racemic this compound (1.0 eq) in hexane, add the immobilized lipase (e.g., 20-50 mg per mmol of alcohol).

    • Add vinyl acetate (1.5-2.0 eq).

    • Stir the mixture at room temperature (or the desired temperature).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.

    • Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the enzyme.

    • Wash the enzyme with fresh solvent and combine the filtrates.

    • Remove the solvent under reduced pressure.

    • Separate the resulting this compound and the corresponding acetate ester by column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis of this compound

This protocol provides a starting point for the chiral HPLC analysis of this compound.

  • Instrumentation and Column:

    • HPLC system with a UV or RI detector.

    • Chiral stationary phase column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane/2-Propanol (90:10, v/v).

    • Degas the mobile phase before use.

  • Analysis:

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Prepare a sample of racemic this compound in the mobile phase (e.g., 1 mg/mL).

    • Inject the sample and record the chromatogram.

    • Optimize the mobile phase composition (ratio of hexane to isopropanol) to achieve baseline separation.

Protocol 3: Chemical Resolution of this compound via Diastereomeric Ester Formation

This protocol outlines the formation of diastereomeric esters for subsequent separation.

  • Materials:

    • Racemic this compound

    • Enantiomerically pure chiral acid (e.g., (S)-(-)-O-acetylmandelic acid)

    • Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)

    • Catalyst (e.g., 4-Dimethylaminopyridine - DMAP)

    • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Procedure:

    • In a dry flask, dissolve racemic this compound (1.0 eq), (S)-(-)-O-acetylmandelic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

    • Wash the filtrate with dilute acid (e.g., 1 M HCl) and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.

    • Proceed with the separation of the diastereomers by fractional crystallization from a suitable solvent system.

    • After separation, hydrolyze the individual diastereomeric esters (e.g., with aqueous NaOH) to recover the enantiomerically enriched this compound.

Visualizations

Enzymatic_Resolution_Workflow cluster_0 Reaction cluster_1 Monitoring & Workup cluster_2 Separation rac_alcohol Racemic this compound reaction_mixture Reaction Mixture rac_alcohol->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture lipase Lipase lipase->reaction_mixture monitoring Monitor by Chiral HPLC/GC reaction_mixture->monitoring filtration Filter to Remove Lipase monitoring->filtration ~50% Conversion concentration Concentrate filtration->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography enant_alcohol (S)-4-Dodecanol (Unreacted) chromatography->enant_alcohol enant_ester (R)-4-Dodecyl Acetate (Product) chromatography->enant_ester

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Chiral_HPLC_Separation cluster_0 HPLC System cluster_1 Chromatogram mobile_phase Mobile Phase (e.g., Hexane/IPA) pump HPLC Pump mobile_phase->pump injector Injector pump->injector chiral_column Chiral Column (CSP) injector->chiral_column rac_sample Racemic This compound Sample rac_sample->injector detector Detector (UV/RI) chiral_column->detector data_system Data System detector->data_system chromatogram Separated Peaks data_system->chromatogram peak1 Enantiomer 1 peak2 Enantiomer 2

Caption: Workflow for chiral HPLC separation of this compound enantiomers.

Chemical_Resolution_Workflow rac_alcohol Racemic this compound esterification Esterification (DCC, DMAP) rac_alcohol->esterification chiral_acid Chiral Resolving Agent (e.g., (S)-(-)-O-acetylmandelic acid) chiral_acid->esterification diastereomers Mixture of Diastereomeric Esters esterification->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separated_diastereomers Separated Diastereomers crystallization->separated_diastereomers hydrolysis Hydrolysis separated_diastereomers->hydrolysis enantiomers Enantiomerically Pure This compound hydrolysis->enantiomers recovered_acid Recovered Chiral Acid hydrolysis->recovered_acid

Caption: Workflow for chemical resolution of this compound via diastereomeric esters.

References

Common impurities in commercially available 4-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with commercially available 4-Dodecanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercially available this compound?

A1: Commercially available this compound may contain several types of impurities stemming from its synthesis and purification processes. These can include isomers, other long-chain alcohols, residual starting materials, and byproducts. The purity of commercially available this compound is typically specified as being between 95% and 100%.[1]

Q2: How are these impurities introduced?

A2: Impurities in this compound can originate from its manufacturing process. Common synthesis routes include the reduction of fatty acids or their esters derived from sources like palm kernel or coconut oil, and synthetic methods like the Ziegler process which involves the oligomerization of ethylene.[2][3] These processes can lead to a variety of related substances being present in the final product.

Q3: What are the potential impacts of these impurities on my experiments?

A3: The presence of impurities can have significant effects on experimental outcomes. For instance, in drug development, even small amounts of unknown substances can alter the biological activity or toxicity of a formulation. In chemical synthesis, impurities can interfere with reaction mechanisms, leading to lower yields or unexpected side products.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise during experiments involving this compound, potentially due to impurities.

Observed Issue Potential Cause (Impurity-Related) Recommended Action
Unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC). The this compound reagent may contain isomers (e.g., 1-Dodecanol, 2-Dodecanol) or other long-chain alcohols.Analyze the reagent using a high-resolution gas chromatography-mass spectrometry (GC-MS) method to identify the molecular weights and fragmentation patterns of the unknown peaks. Compare these with known standards of potential alcohol isomers and homologues.
Inconsistent reaction yields or kinetics. Unreacted starting materials such as fatty acids or aldehydes from the synthesis process may be present and interfering with the reaction.Purify the this compound before use via fractional distillation or column chromatography to remove more volatile or more polar impurities.
Formation of unexpected byproducts. The presence of reactive impurities like aldehydes or ketones could lead to side reactions.Characterize the byproducts using techniques like NMR and mass spectrometry to deduce the structure of the impurity and its reaction pathway. Consider using a higher purity grade of this compound.
Variability in biological assay results. Trace amounts of toxic or biologically active impurities, such as residual catalysts or solvents, could be affecting the cellular or enzymatic systems under investigation.Perform a trace metal analysis or a screen for common residual solvents. If possible, test a different batch or supplier of this compound.

Quantitative Data on Potential Impurities

While specific batch-to-batch impurity profiles can vary, the table below summarizes potential impurities and their likely sources.

Impurity Potential Source Typical Concentration Range (if available) Analytical Method for Detection
Isomers of Dodecanol (e.g., 1-Dodecanol, 2-Dodecanol)Side reactions during synthesisVaries by manufacturerGas Chromatography (GC)
Other Long-Chain Alcohols (e.g., Decanol, Tetradecanol)Impure starting materials from natural oils or broad distribution from Ziegler processVariesGC, GC-MS
Unreacted Fatty Acids/EstersIncomplete reduction of starting materialsLow ppm to % rangeGC-MS, HPLC
Aldehydes/KetonesOxidation of the alcohol or incomplete reductionTrace to low ppmGC-MS with derivatization
WaterIncomplete drying during manufacturing< 0.5%Karl Fischer Titration
Residual SolventsPurification processVaries by solvent and regulatory limitsHeadspace GC-MS
Trace Metals (from catalysts)Ziegler process (Aluminum), Hydrogenation (Nickel, Palladium)ppb to low ppmInductively Coupled Plasma Mass Spectrometry (ICP-MS)

Experimental Protocols

Protocol: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify impurities in a sample of this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane or dichloromethane) for dilution

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for alcohol analysis (e.g., a wax-type column like PEG-20M)[4]

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent.

  • GC-MS Instrument Setup:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 10 °C/min.

      • Hold: Maintain 240 °C for 10 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 400.

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

  • Data Acquisition: Inject the prepared sample and acquire the data.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Analyze the mass spectra of any other significant peaks to identify potential impurities by comparing them to spectral libraries (e.g., NIST).

    • Calculate the relative percentage of each impurity based on the peak area.

Visualizations

Troubleshooting_Workflow Troubleshooting Impurities in this compound cluster_identification Problem Identification cluster_hypothesis Hypothesis Generation cluster_analysis Analysis cluster_resolution Resolution cluster_no_impurity Alternative Causes start Start: Unexpected Experimental Result issue Characterize Anomaly (e.g., Unexpected Peak, Low Yield) start->issue hypothesis Hypothesize Impurity in this compound issue->hypothesis analysis Perform Purity Analysis (e.g., GC-MS, Karl Fischer) hypothesis->analysis compare Compare Results to Specification Sheet and Known Impurities analysis->compare impurity_identified Impurity Identified? compare->impurity_identified purify Purify this compound (e.g., Distillation, Chromatography) impurity_identified->purify Yes other_causes Investigate Other Experimental Parameters impurity_identified->other_causes No new_source Source Higher Purity Reagent or Different Batch end_resolve Re-run Experiment with Purified/New Reagent purify->end_resolve new_source->end_resolve

Caption: Troubleshooting workflow for addressing experimental issues potentially caused by impurities in this compound.

References

Enhancing the resolution of dodecanol isomers in GC

Author: BenchChem Technical Support Team. Date: December 2025

Enhancing the Resolution of Dodecanol Isomers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of dodecanol isomers in their Gas Chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in separating dodecanol isomers by GC?

A1: The primary challenge is the structural similarity of the isomers. Dodecanol has numerous structural and chiral isomers with very close boiling points and polarities, making them difficult to separate using standard GC methods.[1][2] Chiral isomers (enantiomers) are particularly challenging as they have identical physical properties in a non-chiral environment and require a chiral stationary phase for separation.[3][4][5][6][7]

Q2: Why is achieving high resolution for dodecanol isomers important?

A2: In fields like pharmaceuticals and fragrance development, different isomers of the same molecule can have vastly different biological activities, potencies, or scents.[3][6] Therefore, accurately separating and quantifying each isomer is crucial for safety, efficacy, and quality control.

Q3: What type of GC column is best for dodecanol isomers?

A3: For general separation of structural isomers, a polar stationary phase, such as one containing polyethylene glycol (PEG), is often recommended.[8][9] For separating chiral (enantiomeric) isomers, a specialized chiral stationary phase is mandatory.[4][5] Cyclodextrin-based columns, such as those with permethylated β-cyclodextrin, are commonly used for this purpose.[4][5]

Q4: What is derivatization and is it necessary for dodecanol analysis?

A4: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis.[10][11][12] For alcohols like dodecanol, derivatization converts the polar hydroxyl (-OH) group into a less polar, more volatile, and more thermally stable group (e.g., a trimethylsilyl ether).[10][13] This can significantly improve peak shape, reduce tailing, and enhance resolution.[11] While not always mandatory, it is highly recommended for trace analysis and for improving the separation of closely eluting isomers.

Q5: Can I use the same method for different types of dodecanol isomers?

A5: Not always. A method optimized for separating positional isomers (e.g., 1-dodecanol vs. 2-dodecanol) on a standard polar column will not separate enantiomers (e.g., (R)-2-dodecanol vs. (S)-2-dodecanol). The separation of enantiomers requires a chiral stationary phase.[4][5][7] Therefore, the choice of column and method parameters depends heavily on the specific isomers you are targeting.

Troubleshooting Guides

Issue 1: Poor Resolution or Peak Overlap

Q: My dodecanol isomer peaks are not separating. How can I improve the resolution?

A: Poor resolution is a common issue and can be addressed by systematically evaluating your column and method parameters.[14] The primary factors controlling resolution are column efficiency, selectivity, and retention factor.[15][16]

Possible Causes & Solutions:

  • Inadequate Column Selectivity: The stationary phase is not capable of differentiating between the isomers.[9][14][17]

    • Solution: For positional or structural isomers, use a column with a different polarity. If a non-polar column (like a DB-1 or DB-5) is providing poor resolution, switch to a more polar column, such as a "WAX" type (polyethylene glycol).[8][9] For enantiomers, you must use a chiral stationary phase, typically one containing a cyclodextrin derivative.[4][5]

  • Incorrect Oven Temperature Program: The temperature ramp rate may be too fast, not allowing enough time for the column to perform the separation.[14][18][19]

    • Solution: Decrease the oven ramp rate (e.g., from 10°C/min to 2-3°C/min). You can also add an isothermal hold at a temperature where the isomers are eluting to maximize separation in that region.[18]

  • Low Column Efficiency: The column may be old, contaminated, or too short.[15][19]

    • Solution: First, try conditioning the column by baking it out at a high temperature (below its maximum limit) to remove contaminants.[14] If that fails, trim the first 10-20 cm from the inlet side of the column to remove non-volatile residues.[19] As a last resort, replace the column. Using a longer column will also increase efficiency and resolution, but will extend the analysis time.[15]

  • Improper Carrier Gas Flow Rate: The linear velocity of the carrier gas is not optimal for the column dimensions.

    • Solution: Optimize the carrier gas (e.g., Helium or Hydrogen) flow rate or linear velocity. The optimal velocity provides the highest efficiency.[16] This information is typically provided by the column manufacturer.

Issue 2: Peak Tailing

Q: My dodecanol peaks are asymmetrical and show significant tailing. What is the cause and how can I fix it?

A: Peak tailing for polar compounds like alcohols is often caused by unwanted interactions between the analyte and active sites in the GC system.[14][20]

Possible Causes & Solutions:

  • Active Sites in the Inlet or Column: The polar hydroxyl group of dodecanol can interact with active silanol groups in the inlet liner or on the column itself, causing adsorption and peak tailing.[14][20]

    • Solution 1 (Derivatization): Derivatize the sample to convert the active -OH group to a less polar silyl ether.[10][13] This is the most effective way to eliminate tailing for active compounds.

    • Solution 2 (Inlet Maintenance): Use a deactivated inlet liner and replace it regularly. Deactivated glass wool in the liner can also help trap non-volatile matrix components.

    • Solution 3 (Column Conditioning): Condition the column according to the manufacturer's instructions to ensure it is fully deactivated.

  • Column Overloading: Injecting too much sample can saturate the stationary phase.[14][21]

    • Solution: Dilute the sample or increase the split ratio (e.g., from 50:1 to 100:1) to reduce the amount of sample reaching the column.[14]

  • Contamination: The column may be contaminated with non-volatile material from previous injections.[20][21]

    • Solution: Bake out the column at its maximum recommended temperature for a few hours. If this does not resolve the issue, trim the front end of the column.[19][21]

Issue 3: Ghost Peaks or Carryover

Q: I am seeing unexpected "ghost" peaks in my chromatogram, especially during blank runs. Where are they coming from?

A: Ghost peaks are typically the result of contamination in the injection port, syringe, or carryover from a previous, more concentrated sample.[14]

Possible Causes & Solutions:

  • Contaminated Syringe or Injection Port: Residue from previous injections can elute in subsequent runs.[14]

    • Solution: Clean the syringe thoroughly with appropriate solvents between injections. Implement a robust solvent wash sequence in the autosampler method. Regularly replace the inlet liner and septum, as septum bleed can also cause ghost peaks.[14][19]

  • Column Bleed: Degradation of the column's stationary phase at high temperatures can cause a rising baseline or discrete peaks.[14][21]

    • Solution: Ensure the oven temperature does not exceed the column's maximum limit.[21] Condition the column properly before use. If the bleed is excessive, the column may be old or damaged and needs to be replaced.[19][21]

  • Sample Carryover: High-boiling or highly concentrated components from a previous analysis can be retained in the system and elute later.

    • Solution: Run a solvent blank after highly concentrated samples to wash out the system. Increase the final oven temperature or hold time to ensure all components from the previous sample have eluted.

Data & Protocols

Table 1: GC Column Selection Guide for Dodecanol Isomers
Separation Goal Recommended Stationary Phase Chemistry Example Column(s) Principle of Separation
Positional/Structural Isomers Polyethylene Glycol (PEG)DB-WAX, ZB-WAX, CP-WaxHigh polarity phase interacts differently with isomers based on the position of the hydroxyl group.[8][9]
Positional/Structural Isomers 50% Diphenyl / 50% Dimethyl polysiloxaneDB-17, ZB-50Mid-polarity phase providing a different selectivity based on polarity and boiling point.[9]
Enantiomers (Chiral Isomers) Derivatized CyclodextrinRt-βDEXsm, BGB-176Chiral selector forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[4][5][7]
Experimental Protocol: Derivatization and GC-FID Analysis of Dodecanol Isomers

This protocol provides a general methodology. It should be optimized for your specific instrument and isomers of interest.

1. Sample Preparation & Derivatization:

  • Prepare a stock solution of the dodecanol isomer mixture in a suitable solvent (e.g., Hexane or Dichloromethane) at approximately 1000 µg/mL.

  • Pipette 100 µL of the stock solution into a 2 mL autosampler vial.

  • Add 100 µL of a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13]

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure the reaction is complete.[11]

  • Allow the vial to cool to room temperature before placing it in the GC autosampler.

2. GC Instrument Setup and Parameters:

The following table provides a starting point for method development.

Parameter Setting Rationale
GC System Gas Chromatograph with Flame Ionization Detector (FID)FID is a robust, universal detector for hydrocarbons.[8][18]
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)A polar column for separating structural isomers.[9]
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (Constant Flow Mode)Provides good efficiency for a 0.25 mm ID column.[22]
Inlet Temperature 250°CEnsures complete vaporization of the derivatized analytes.[18]
Injection Mode Split (Ratio 50:1)Prevents column overload and ensures sharp peaks.[22]
Injection Volume 1 µLStandard injection volume.
Oven Program Initial: 80°C, hold 2 min. Ramp: 3°C/min to 220°C. Final Hold: 5 min at 220°C.A slow ramp rate is crucial for resolving closely eluting isomers.[16][18]
Detector Temp 280°C (FID)Prevents condensation of analytes in the detector.[22]
FID Gases H2: 40 mL/min, Air: 400 mL/min, Makeup (N2): 25 mL/minStandard FID gas flows.[22]

3. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Identify each isomer based on its retention time, comparing it to individual standards if available.

  • Quantify the isomers using their peak areas relative to a calibration curve or as a percentage of the total area.

Visual Workflow Guides

TroubleshootingWorkflow start Poor Resolution or Peak Overlap cause1 Incorrect Column Selectivity? start->cause1 cause2 Suboptimal Oven Program? start->cause2 cause3 Low Column Efficiency? start->cause3 cause4 Peak Tailing? start->cause4 sol1a For Structural Isomers: Use a Polar (e.g., WAX) Column cause1->sol1a Structural sol1b For Enantiomers: Use a Chiral (e.g., Cyclodextrin) Column cause1->sol1b Chiral sol2 Decrease Temperature Ramp Rate (e.g., to 2-5°C/min) cause2->sol2 sol3a Condition or Bake-out Column cause3->sol3a sol4a Derivatize Sample (e.g., with BSTFA) cause4->sol4a Recommended sol4b Use Deactivated Inlet Liner cause4->sol4b sol3b Trim 10-20cm from Column Inlet sol3a->sol3b If fails sol3c Replace Column sol3b->sol3c If fails

Caption: A logical workflow for troubleshooting poor resolution of dodecanol isomers in GC.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis p1 Prepare Stock Solution in Solvent p2 Aliquot into Vial p1->p2 p3 Add Derivatization Reagent (e.g., BSTFA) p2->p3 p4 Heat to Complete Reaction (e.g., 70°C for 30 min) p3->p4 g1 Set Up GC Method (Temperatures, Flow, Ramp Rate) p4->g1 g2 Inject Sample into GC g1->g2 g3 Data Acquisition g2->g3 a1 Integrate Chromatogram g3->a1 a2 Identify Peaks by Retention Time a1->a2 a3 Quantify Isomers a2->a3

Caption: General experimental workflow for the GC analysis of dodecanol isomers.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of 4-Dodecanol and 1-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the known bioactivity of 1-Dodecanol and a predictive comparison to its isomer, 4-Dodecanol.

Introduction

Dodecanol, a 12-carbon fatty alcohol, exists in various isomeric forms, with 1-dodecanol being the most extensively studied. 1-Dodecanol, a primary alcohol, is recognized for its significant antimicrobial and insecticidal properties. In contrast, the bioactivity of its secondary alcohol isomer, this compound, remains largely unexplored in scientific literature. This guide provides a comprehensive overview of the experimentally determined bioactivity of 1-dodecanol and offers a theoretical comparison to the potential bioactivity of this compound based on structure-activity relationships. The structural difference, specifically the position of the hydroxyl group, is expected to influence the physicochemical properties and, consequently, the biological effects of these isomers.

Comparative Overview of Bioactivities

A direct experimental comparison of the bioactivities of this compound and 1-Dodecanol is challenging due to the lack of available data for this compound. However, based on the well-documented activities of 1-Dodecanol, we can extrapolate potential differences.

Biological Activity1-Dodecanol (Primary Alcohol)This compound (Secondary Alcohol) - Predicted
Antimicrobial Activity Well-documented activity against a range of bacteria.[1][2][3] The mechanism is thought to involve disruption of the cell membrane in some species.Potentially lower antimicrobial activity. The internal position of the hydroxyl group may create steric hindrance, reducing its ability to interact with and disrupt microbial cell membranes as effectively as the terminal hydroxyl group of 1-Dodecanol.
Insecticidal Activity Demonstrated efficacy against various insect species, including mosquitos.[4] It is believed to act by disrupting the insect cuticle and interfering with physiological processes.May exhibit some insecticidal properties, but likely with a different potency and mechanism. The altered polarity and shape could affect its penetration of the insect cuticle and interaction with target sites.
Anti-inflammatory Activity Limited direct evidence, though some related fatty alcohols and their derivatives show anti-inflammatory potential.No experimental data available. Any potential anti-inflammatory activity would likely differ from that of 1-Dodecanol due to altered interactions with inflammatory pathway components.

Structural Differences: 1-Dodecanol vs. This compound

The primary distinction between 1-Dodecanol and this compound lies in the position of the hydroxyl (-OH) group on the dodecane backbone. This structural variance is key to their differing physicochemical properties and, by extension, their biological activities.

G cluster_1 1-Dodecanol (Primary Alcohol) cluster_2 This compound (Secondary Alcohol) 1-Dodecanol_structure CH3(CH2)10CH2OH 1-Dodecanol_node Terminal -OH group Structural_Difference Positional Isomers 1-Dodecanol_node->Structural_Difference Primary 4-Dodecanol_structure CH3(CH2)7CH(OH)(CH2)2CH3 4-Dodecanol_node Internal -OH group 4-Dodecanol_node->Structural_Difference Secondary Bioactivity_Impact Differing Bioactivities Structural_Difference->Bioactivity_Impact Influences

Figure 1. Structural comparison of 1-Dodecanol and this compound.

Detailed Bioactivity of 1-Dodecanol

Antimicrobial Activity

1-Dodecanol has demonstrated significant antibacterial activity against various strains.

Table 1: Minimum Inhibitory Concentration (MIC) of 1-Dodecanol against Staphylococcus aureus

MethodMIC (µg/mL)
Broth Dilution8
Broth Dilution with Shaking10

Data sourced from studies on the antibacterial activity of long-chain fatty alcohols.[1][2]

The proposed mechanism of antibacterial action for some fatty alcohols involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. However, for S. aureus, studies suggest that 1-dodecanol's primary mode of action may not be through direct membrane damage.[1][2][3]

G cluster_workflow MIC Determination Workflow A Prepare S. aureus inoculum B Serially dilute 1-Dodecanol in broth A->B C Inoculate diluted 1-Dodecanol with S. aureus B->C D Incubate at 37°C for 24 hours C->D E Observe for visible bacterial growth D->E F Determine MIC (lowest concentration with no growth) E->F

Figure 2. Experimental workflow for MIC determination.
Insecticidal Activity

1-Dodecanol has been identified as a potent insecticidal agent against various pests. For instance, it has been shown to be effective against the aquatic stages of Aedes mosquitoes.[4] The lipophilic nature of 1-Dodecanol is believed to facilitate its penetration through the waxy cuticle of insects, leading to physiological disruption and mortality.

Experimental Protocol: Topical Application Insecticidal Bioassay

  • Insect Rearing : Maintain a healthy colony of the target insect species under controlled laboratory conditions.

  • Compound Preparation : Prepare serial dilutions of 1-Dodecanol in a suitable solvent (e.g., acetone).

  • Topical Application : Apply a precise volume (e.g., 1 µL) of the 1-Dodecanol solution to the dorsal thorax of each insect using a microapplicator. A control group is treated with the solvent alone.

  • Observation : House the treated insects in ventilated containers with access to food and water.

  • Mortality Assessment : Record insect mortality at specified time intervals (e.g., 24, 48, and 72 hours) post-application.

  • Data Analysis : Calculate the median lethal dose (LD50) using probit analysis.

G cluster_pathway Postulated Insecticidal Mechanism of 1-Dodecanol 1-Dodecanol 1-Dodecanol Application Cuticle Insect Cuticle Penetration 1-Dodecanol->Cuticle Lipophilic interaction Disruption Physiological Disruption Cuticle->Disruption Leads to Mortality Insect Mortality Disruption->Mortality

Figure 3. Postulated insecticidal mechanism of 1-Dodecanol.

Predicted Bioactivity of this compound: A Theoretical Perspective

In the absence of experimental data, the bioactivity of this compound can be predicted based on established structure-activity relationships. The shift of the hydroxyl group from a terminal (primary) to an internal (secondary) position introduces significant changes:

  • Steric Hindrance : The alkyl chains on either side of the hydroxyl group in this compound can create steric hindrance. This may impede its ability to intercalate into and disrupt biological membranes, a common mechanism for the antimicrobial and insecticidal activity of fatty alcohols.

  • Polarity and Solubility : While both isomers are poorly soluble in water, the positioning of the hydroxyl group in this compound makes it a less polar molecule overall compared to 1-Dodecanol. This could affect its partitioning into lipid membranes and its interaction with polar targets.

  • Metabolic Susceptibility : The secondary alcohol group in this compound may be metabolized differently than the primary alcohol group in 1-Dodecanol. This could lead to different rates of detoxification in target organisms and potentially different toxicological profiles.

Future Research Directions

The significant bioactivities of 1-Dodecanol highlight the need for a thorough investigation into its isomers, including this compound. Future research should prioritize:

  • Synthesis and Purification : Development of efficient methods for the synthesis and purification of this compound.

  • In Vitro Bioassays : Systematic screening of this compound for antimicrobial and insecticidal activities using standardized assays.

  • Mechanism of Action Studies : If any significant bioactivity is observed, further studies to elucidate the underlying molecular mechanisms.

  • Comparative Toxicological Studies : Evaluation of the cytotoxicity and ecotoxicity of this compound in comparison to 1-Dodecanol.

Conclusion

While 1-Dodecanol is a well-characterized fatty alcohol with established antimicrobial and insecticidal properties, this compound remains a largely uninvestigated compound. Based on structure-activity principles, it is plausible that this compound will exhibit a different, and likely reduced, spectrum of bioactivity compared to its primary alcohol isomer. The steric hindrance and altered polarity resulting from the internal position of the hydroxyl group are key factors that are expected to modulate its interaction with biological systems. Empirical data from future studies are essential to validate these predictions and to fully understand the bioactive potential of this compound.

References

Validating Insect Semiochemicals: A Comparative Guide on Pheromone Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data and methodologies in the validation of insect semiochemicals, with a focus on the aggregation pheromone of the Coconut Rhinoceros Beetle (Oryctes rhinoceros).

Introduction

The identification and validation of insect semiochemicals are critical for the development of effective and environmentally sound pest management strategies. While the user's query focused on 4-dodecanol, a thorough review of the scientific literature indicates a more robust body of research on the validation of other compounds as primary insect pheromones. Notably, the aggregation pheromone of the economically significant Coconut Rhinoceros Beetle (Oryctes rhinoceros) has been identified as ethyl 4-methyloctanoate[1][2]. This guide will, therefore, provide a detailed comparison of ethyl 4-methyloctanoate with other potential attractants for O. rhinoceros, presenting supporting experimental data and methodologies as a prime example of the semiochemical validation process. While 1-dodecanol is registered for use as a mating disruptant for some Lepidopteran species in orchards, comprehensive comparative validation studies were not prominently available in the reviewed literature[3].

Data Presentation: Quantitative Comparison of Attractants for Oryctes rhinoceros

The efficacy of a semiochemical is determined through rigorous testing against control substances and alternative compounds. The following tables summarize key quantitative data from electrophysiological and field-trapping experiments to validate ethyl 4-methyloctanoate as the primary aggregation pheromone for the Coconut Rhinoceros Beetle.

Table 1: Electroantennography (EAG) Responses of Oryctes rhinoceros to Pheromone Components

Electroantennography measures the electrical response of an insect's antenna to a volatile compound, indicating its potential as a semiochemical.

CompoundInsect StrainAntennal Response (Mean EAG amplitude)Source
Ethyl 4-methyloctanoate CRB-G (Guam strain)Strong response from both males and females[2]
4-methyloctanoic acidCRB-G (Guam strain)No significant response[2]
Methyl 4-methyloctanoateCRB-G (Guam strain)No significant response[2]
4-methyl-1-octanolCRB-G (Guam strain)No significant response[2]
4-methyl-1-octyl acetateCRB-G (Guam strain)No significant response[2]

Table 2: Field Trapping Efficacy of Ethyl 4-methyloctanoate and Alternatives for Oryctes rhinoceros

Field trapping experiments are the definitive test for a semiochemical's behavioral activity under natural conditions.

Lure CompositionTarget InsectMean Trap Catch (Beetles/trap/week)Comparison to Control/AlternativeSource
Ethyl 4-methyloctanoate (racemic) O. rhinoceros6.8Significantly higher than control (0) and ethyl chrysanthemate (0.3)[1]
Ethyl (4S)-4-methyloctanoate O. rhinoceros~10 times more effective than ethyl chrysanthemateEqually attractive as the racemic mixture[1]
Ethyl chrysanthemateO. rhinoceros0.3Significantly less effective than ethyl 4-methyloctanoate[1]
Ethyl 4-methylheptanoateO. rhinocerosAs attractive as ethyl chrysanthemateMore attractive than 4-methyloctanoic acid[1]
4-methyloctanoic acidO. rhinocerosLess attractive than ethyl 4-methylheptanoate-[1]
Ethyl (R)-4-methyloctanoate CRB-G (Guam strain)Highly attractiveSignificantly more attractive than the (S)-enantiomer[2]
Ethyl (S)-4-methyloctanoateCRB-G (Guam strain)Weakly attractive-[2]
Racemic ethyl 4-methyloctanoate + Racemic 4-methyloctanoic acidCRB-G (Guam strain)Significantly increased attractivenessCompared to ethyl 4-methyloctanoate alone[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key experiments cited in this guide.

Electroantennography (EAG) Protocol

Objective: To measure the antennal olfactory response of Oryctes rhinoceros to potential semiochemicals.

Materials:

  • Live adult Oryctes rhinoceros beetles (both sexes)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrode solution (e.g., saline solution)

  • Amplifier and data acquisition system

  • Charcoal-filtered and humidified air stream

  • Odor delivery system (e.g., Pasteur pipettes with filter paper)

  • Synthetic pheromone components and control solvents (e.g., hexane)

Procedure:

  • Antenna Preparation: An adult beetle is restrained, and one antenna is excised at the base.

  • Electrode Placement: The base of the antenna is placed into a glass capillary electrode filled with saline solution (the reference electrode). The tip of the antenna is inserted into a second recording electrode.

  • Odor Stimulation: A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

  • A puff of air carrying the test odorant is injected into the continuous air stream. Test odorants are prepared by applying a known amount of the synthetic compound onto a piece of filter paper inserted into a Pasteur pipette.

  • Data Recording: The electrical potential changes (depolarization) across the antenna are amplified, recorded, and measured in millivolts (mV).

  • Controls: A solvent blank (e.g., hexane) is used as a control to ensure that the observed response is due to the test compound.

  • Replication: The procedure is repeated with multiple beetles of both sexes to ensure the reliability of the results.

Field Trapping Protocol

Objective: To evaluate the attractiveness of synthetic semiochemicals to Oryctes rhinoceros under field conditions.

Materials:

  • Vane traps or other suitable insect traps

  • Lures containing synthetic semiochemicals (e.g., rubber septa impregnated with the test compounds)

  • Control lures (e.g., septa with solvent only)

  • Stakes or hangers for trap deployment

  • GPS device for marking trap locations

  • Collection jars

Procedure:

  • Lure Preparation: Lures are prepared by loading a specific dose of the synthetic semiochemical onto a dispenser (e.g., a rubber septum).

  • Trap Deployment: Traps are set up in a grid pattern in an area with a known population of O. rhinoceros (e.g., a coconut or oil palm plantation). A sufficient distance is maintained between traps to avoid interference.

  • Randomized Block Design: The placement of different lure types (including controls) is randomized within blocks to account for spatial variability.

  • Trap Monitoring: Traps are checked at regular intervals (e.g., weekly), and the number of captured beetles (males and females) is recorded for each trap.

  • Data Analysis: The mean number of beetles captured per trap for each lure type is calculated and statistically analyzed (e.g., using ANOVA) to determine significant differences in attractiveness.

  • Lure Replacement: Lures are replaced at appropriate intervals to ensure a consistent release rate of the semiochemical.

Mandatory Visualizations

Experimental Workflow for Semiochemical Validation

experimental_workflow cluster_lab Laboratory Analysis cluster_field Field Validation GC_EAD GC-EAD Analysis of Insect Volatiles Identification Identification of Candidate Compounds GC_EAD->Identification Isolate active peaks Synthesis Chemical Synthesis of Candidates Identification->Synthesis Determine structure EAG Electroantennography (EAG) Assays Synthesis->EAG Test antennal response Behavioral Behavioral Assays (Wind Tunnel) EAG->Behavioral Confirm behavioral activity Trapping Field Trapping Experiments Behavioral->Trapping Evaluate in natural environment Optimization Lure & Trap Optimization Trapping->Optimization Improve efficacy

Caption: Workflow for the identification and validation of an insect semiochemical.

Logical Relationship in Pheromone-Based Trapping

trapping_logic Pheromone Pheromone Lure (Ethyl 4-methyloctanoate) Beetle Oryctes rhinoceros Pheromone->Beetle Attracts Trap Vane Trap Capture Beetle Capture Trap->Capture Enables Beetle->Capture Leads to

Caption: Logical flow of pheromone-based trapping for Oryctes rhinoceros.

Simplified Insect Olfactory Signaling Pathway

olfactory_pathway Odorant Odorant Molecule (e.g., Ethyl 4-methyloctanoate) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds to OR Odorant Receptor (OR) + Orco Co-receptor OBP->OR Transports to Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Activates Brain Antennal Lobe of Brain Neuron->Brain Sends Signal Behavior Behavioral Response (e.g., Attraction) Brain->Behavior Initiates

Caption: General pathway of odor perception in insects.

References

4-Dodecanol in Pheromone Blends: A Comparative Analysis with Other Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain alcohols are crucial components in the chemical communication of many insect species, often acting as key constituents of their pheromone blends. Among these, 4-Dodecanol and its derivatives have been identified as significant semiochemicals for various insects, particularly within the Curculionidae family (weevils). This guide provides a comparative analysis of this compound and other long-chain alcohols in the context of their role in insect pheromone blends, supported by experimental data from various studies. The information is intended to assist researchers in the development of effective pest management strategies and in the study of insect chemical ecology.

Comparative Performance: this compound vs. Other Long-Chain Alcohols

Direct comparative studies evaluating a wide range of long-chain alcohols against this compound for a single insect species are limited in the available scientific literature. However, by compiling data from various studies on related weevil species, we can infer the relative activity and importance of these compounds. The following table summarizes key findings from electroantennography (EAG) and behavioral bioassays.

Pheromone ComponentInsect SpeciesType of AssayQuantitative Data (Mean Response ± SE or as noted)Reference Species for ComparisonKey Findings
This compound derivative ((Z)-3-dodecen-1-ol)Cylas formicarius (Sweetpotato weevil)Olfactometer BioassayAttraction Index: ~0.4 at 1µgCylas brunneus, Cylas puncticollisShowed sexual stimulation in congeneric species. Dodecan-1-ol acted as an aggregation compound for C. formicarius.
Dodecan-1-ol Cylas formicarius (Sweetpotato weevil)Olfactometer BioassayAttraction Index: ~0.3 at 1µgCylas brunneus, Cylas puncticollisLower attraction compared to the pheromone precursor (Z)-3-dodecen-1-ol.
4-Methyl-5-nonanol Metamasius hemipterus (West Indian sugarcane weevil)Field TrappingMean trap capture: Synergizes with other alcohols and plant volatilesN/AA major component of the aggregation pheromone.
2-Methyl-4-heptanol Metamasius hemipterus (West Indian sugarcane weevil)Field TrappingMean trap capture: Synergizes with 4-methyl-5-nonanolN/AA key component of the aggregation pheromone blend.
(Z,Z)-dodeca-3,6-dien-1-ol Ancistrotermes pakistanicus (Termite)Trail-following & Sexual Attraction BioassayTrail-following threshold: 0.1 pg/cm; Sexual attraction: ~1 ngN/ADemonstrates the dual role of a C12 alcohol derivative.[1]
Various C8-C10 secondary alcohols Rhynchophorus spp. (Palm weevils)GC-EAD & Field TrappingVariable EAG responses and trap captures depending on the species and blendN/AHighlights the specificity of shorter-chain branched alcohols in closely related species.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of insect pheromones.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect antenna to volatile compounds, providing an indication of olfactory sensitivity.

Methodology:

  • Antenna Preparation: An antenna is excised from a live, immobilized insect. The base and tip of the antenna are placed in contact with two electrodes filled with a saline solution to ensure electrical conductivity.

  • Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A pulse of air containing a known concentration of the test compound is injected into this airstream.

  • Data Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded by a computer. The amplitude of the response is proportional to the number of olfactory receptor neurons stimulated.

  • Controls: A solvent blank and a known standard compound (e.g., a general green leaf volatile) are used as controls to ensure the preparation is viable and to normalize responses.

Olfactometer Bioassays

Objective: To assess the behavioral response (attraction or repulsion) of an insect to an odor source in a controlled laboratory environment.

Methodology:

  • Odor Delivery: Purified and humidified air is passed through chambers containing the test compounds (e.g., this compound, other long-chain alcohols) and a control (solvent only) before entering the arms of the olfactometer.

  • Insect Release: A single insect is released at the downwind end of the olfactometer and allowed to move freely for a set period.

  • Data Collection: The time spent by the insect in each arm of the olfactometer and/or its first choice is recorded. A significantly longer time spent in the arm with the test compound indicates attraction.

  • Statistical Analysis: Data are typically analyzed using a chi-square test or a G-test to determine if the observed choices differ significantly from a random distribution.

Field Trapping Experiments

Objective: To evaluate the attractiveness of a pheromone blend under natural conditions.

Methodology:

  • Trap Design: Various trap designs are used depending on the target insect's behavior (e.g., pitfall traps, funnel traps, sticky traps).

  • Lure Preparation: The synthetic pheromone components are loaded onto a slow-release dispenser (e.g., a rubber septum, vial with a wick). Different lures will contain different blends and concentrations of compounds being tested.

  • Experimental Setup: Traps are placed in the field in a randomized block design to minimize positional effects. A set distance is maintained between traps to avoid interference. Control traps baited with solvent only are included.

  • Data Collection: Traps are checked at regular intervals, and the number of captured target insects (and non-target species) is recorded.

  • Statistical Analysis: The trap capture data are analyzed using appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to determine if there are significant differences in the attractiveness of the different lure compositions.

Visualizing Pheromone Research Workflows and Concepts

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_0 Pheromone Identification cluster_1 Behavioral Assays cluster_2 Application Pheromone_Extraction Pheromone Extraction (e.g., from insect glands) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) (Chemical Identification) Pheromone_Extraction->GC_MS GC_EAD Gas Chromatography-Electroantennographic Detection (GC-EAD) (Identify Biologically Active Compounds) Pheromone_Extraction->GC_EAD Synthesis Synthesis of Putative Pheromone Components GC_EAD->Synthesis Identified Active Compounds EAG Electroantennography (EAG) (Confirm Olfactory Sensitivity) Synthesis->EAG Olfactometer Olfactometer Bioassays (Laboratory Behavioral Response) Synthesis->Olfactometer Field_Trapping Field Trapping Experiments (Real-world Efficacy) Synthesis->Field_Trapping EAG->Olfactometer Confirmed Active Compounds Olfactometer->Field_Trapping Promising Blends Pest_Management Pest Management Strategy (e.g., Mating Disruption, Mass Trapping) Field_Trapping->Pest_Management

Figure 1: A generalized workflow for the identification and evaluation of insect pheromones.

Signaling_Pathway Pheromone Pheromone Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds to OR Odorant Receptor (OR) in Olfactory Receptor Neuron (ORN) Signal_Transduction Signal Transduction Cascade OR->Signal_Transduction Activates OBP->OR Transports to Ion_Channel Ion Channel Opening Signal_Transduction->Ion_Channel Leads to Action_Potential Action Potential Generation Ion_Channel->Action_Potential Causes Brain Signal to Brain (Antennal Lobe) Action_Potential->Brain Behavior Behavioral Response (e.g., Attraction) Brain->Behavior

Figure 2: A simplified signaling pathway for the perception of a pheromone molecule by an insect.

References

Comparative study of the mass spectra of dodecanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed look into the electron ionization mass spectra of various dodecanol isomers, providing valuable data for identification and structural elucidation.

The isomeric form of an alcohol can significantly influence its chemical and biological properties. In fields such as drug development, metabolomics, and chemical analysis, distinguishing between these isomers is crucial. Mass spectrometry, particularly gas chromatography-mass spectrometry (GC-MS), stands as a powerful tool for this purpose. The fragmentation patterns observed in electron ionization (EI) mass spectrometry offer a fingerprint for each isomer, allowing for their differentiation. This guide provides a comparative study of the mass spectra of several dodecanol isomers, supported by experimental data and detailed protocols.

Comparative Mass Spectra Data

The following table summarizes the major fragment ions and their relative intensities observed in the electron ionization (EI) mass spectra of various dodecanol isomers. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. The molecular weight of all dodecanol isomers is 186.34 g/mol .[1][2][3][4][5] The molecular ion (M+) peak at m/z 186 is often weak or absent in the spectra of long-chain alcohols due to rapid fragmentation.[4]

Isomerm/z of Base PeakOther Major Fragments (m/z) and Relative IntensitiesKey Differentiating Fragments (m/z)
1-Dodecanol 4341 (85%), 55 (80%), 69 (60%), 83 (45%), 31 (40%)31 (Prominent for primary alcohols)
2-Dodecanol 4543 (65%), 59 (30%), 73 (15%), 111 (10%)45 (Base peak, characteristic of 2-alcohols)
3-Dodecanol 5943 (70%), 73 (40%), 87 (15%), 125 (5%)59 (Base peak), 87
4-Dodecanol 7343 (80%), 57 (50%), 101 (10%)73 (Base peak), 101
5-Dodecanol 8743 (90%), 57 (60%), 115 (5%)87 (Base peak), 115
6-Dodecanol 10143 (95%), 57 (70%), 71 (40%)101 (Base peak)

Fragmentation Pathways of Dodecanol Isomers

The primary fragmentation mechanisms for alcohols in EI-MS are α-cleavage and dehydration (loss of a water molecule).

  • α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This is a dominant fragmentation pathway and is highly diagnostic for determining the position of the hydroxyl group in secondary alcohols. The largest fragment resulting from α-cleavage is often the most abundant ion (the base peak).

  • Dehydration: The elimination of a water molecule (H₂O, 18 amu) from the molecular ion can occur, resulting in a peak at M-18 (m/z 168 for dodecanol). This peak is generally more prominent in primary alcohols than in secondary or tertiary alcohols.

The following diagram illustrates the primary fragmentation pathway (α-cleavage) for a generic primary alcohol, 1-dodecanol.

G Figure 1. Fragmentation of 1-Dodecanol cluster_molecule 1-Dodecanol (M=186) cluster_fragments Fragments CH3(CH2)10CH2OH CH3(CH2)10CH2OH CH2OH+ CH2OH+ (m/z = 31) CH3(CH2)10CH2OH->CH2OH+ α-cleavage C11H23_radical •C11H23

Caption: Alpha-cleavage of 1-dodecanol.

Experimental Protocols

The mass spectra data presented were obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation:

  • Standard Preparation: Prepare individual solutions of each dodecanol isomer in a volatile organic solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.

  • Derivatization (Optional): For certain applications, derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether can improve chromatographic resolution and provide characteristic mass spectra. This involves reacting the alcohol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Injection: 1 µL of the sample solution is injected into the GC inlet, typically in splitless or split mode.

    • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

    • Oven Temperature Program: A temperature gradient is employed to separate the isomers. A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 30-400 amu.

    • Ion Source Temperature: Typically maintained around 230°C.

    • Transfer Line Temperature: Maintained at a temperature high enough to prevent condensation of the analytes (e.g., 280°C).

The following workflow diagram illustrates the general process of analyzing dodecanol isomers using GC-MS.

G Figure 2. GC-MS Experimental Workflow Sample Dodecanol Isomer Sample Injection GC Injection Sample->Injection 1 µL Separation GC Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Eluting Isomers MassAnalysis Mass Analyzer (Quadrupole) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection Data Mass Spectrum Detection->Data

Caption: GC-MS workflow for dodecanol analysis.

This guide provides a foundational understanding of the mass spectral differences between various dodecanol isomers. The distinct fragmentation patterns, particularly the base peaks resulting from α-cleavage, serve as reliable indicators for the position of the hydroxyl group. By employing the outlined experimental protocol, researchers can confidently identify and differentiate these isomers in their samples.

References

Enantioselective Activity of 4-Dodecanol Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of chirality is fundamental in pharmacology and toxicology, as enantiomers of a chiral molecule can exhibit significantly different biological activities. This guide provides a comparative overview of the potential enantioselective activity of 4-dodecanol isomers, (R)-4-dodecanol and (S)-4-dodecanol. While direct comparative experimental data for the this compound enantiomers is limited in publicly available literature, this document outlines the expected differences based on established stereochemical principles and provides a framework for their experimental evaluation.

The Significance of Chirality in Biological Systems

Enantiomers, non-superimposable mirror images of a chiral molecule, can interact differently with chiral biological entities such as receptors, enzymes, and other proteins.[1][2] This differential interaction can lead to one enantiomer being therapeutically active while the other is inactive, less active, or even toxic.[1] For instance, the (S)-enantiomer of the non-steroidal anti-inflammatory drug ibuprofen is significantly more potent than its (R)-counterpart.[1] Similarly, in the context of insect pheromones, the specific stereoisomer is often crucial for eliciting a behavioral response.

This compound: A Chiral Secondary Alcohol

This compound is a secondary alcohol with a chiral center at the carbon atom bearing the hydroxyl group. This gives rise to two enantiomers: (R)-4-dodecanol and (S)-4-dodecanol. While dodecanol, in general, has been investigated for its antimicrobial and insect pheromone properties, the specific activities of the this compound enantiomers remain largely uncharacterized.[3][4]

Postulated Enantioselective Activities

Based on the principles of stereochemistry, it is highly probable that (R)- and (S)-4-dodecanol will exhibit distinct biological activities. These differences could manifest in various ways, including:

  • Antimicrobial Activity: One enantiomer may show greater efficacy against specific bacteria or fungi by interacting more favorably with microbial enzymes or cell membrane components. While 1-dodecanol has shown antibacterial activity, the enantioselectivity of its isomers is not well-documented.[5]

  • Pheromonal Activity: In insects, pheromone receptors are highly specific. It is plausible that one enantiomer of this compound acts as a potent attractant or repellent for a particular insect species, while the other is inactive.

  • Pharmacological and Toxicological Effects: Should this compound have any therapeutic or toxic effects, these are likely to be enantiomer-dependent. One isomer could be metabolized differently, leading to variations in bioavailability and clearance, or interact with different cellular targets.

Data Presentation: A Framework for Comparison

To facilitate a direct comparison of the enantioselective activities of this compound isomers, the following table provides a template for presenting key quantitative data. Note: The values presented below are hypothetical and for illustrative purposes only, as specific experimental data is not currently available.

Biological ActivityParameter(R)-4-Dodecanol(S)-4-DodecanolReference
Antimicrobial Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL)[Hypothetical Value: 50][Hypothetical Value: 200][Future Study]
Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL)[Hypothetical Value: 100][Hypothetical Value: 150][Future Study]
Insect Pheromone Attractancy Index for Species X[Hypothetical Value: 0.8][Hypothetical Value: 0.1][Future Study]
Cytotoxicity IC50 in Human Liver Cells (µM)[Hypothetical Value: 75][Hypothetical Value: 25][Future Study]

Experimental Protocols

To determine the enantioselective activity of this compound isomers, the following experimental methodologies would be appropriate:

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Preparation of Test Compounds: Stock solutions of (R)-4-dodecanol and (S)-4-dodecanol are prepared in an appropriate solvent (e.g., DMSO). Serial two-fold dilutions are then made in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Insect Electroantennography (EAG)
  • Antenna Preparation: An antenna is excised from the head of the test insect and mounted between two electrodes.

  • Stimulus Delivery: A defined puff of air carrying a known concentration of (R)-4-dodecanol or (S)-4-dodecanol is delivered over the antenna.

  • Signal Recording: The electrical response of the antenna (the electroantennogram) is recorded and amplified.

  • Data Analysis: The amplitude of the EAG response is measured and compared between the two enantiomers and a control (solvent only) to determine the level of olfactory stimulation.

Mandatory Visualization

The following diagrams illustrate a hypothetical signaling pathway that could be differentially modulated by the enantiomers of this compound and a general workflow for the comparative analysis of their biological activities.

G Hypothetical Signaling Pathway R_Dodecanol (R)-4-Dodecanol Receptor Chiral Receptor R_Dodecanol->Receptor High Affinity Binding S_Dodecanol (S)-4-Dodecanol S_Dodecanol->Receptor No_Binding No/Weak Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Response

Caption: Hypothetical signaling pathway for (R)-4-dodecanol.

G Workflow for Comparative Analysis cluster_synthesis Synthesis & Purification cluster_bioassays Biological Assays cluster_analysis Data Analysis & Comparison Synthesis Enantioselective Synthesis of (R)- and (S)-4-Dodecanol Purification Chiral HPLC Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Purification->Antimicrobial Pheromone Pheromone Bioassays (e.g., EAG, Behavioral) Purification->Pheromone Toxicology Toxicological Assays (e.g., Cytotoxicity, Genotoxicity) Purification->Toxicology Data_Collection Data Collection (e.g., IC50, EC50) Antimicrobial->Data_Collection Pheromone->Data_Collection Toxicology->Data_Collection Comparison Comparative Analysis of Enantioselective Activity Data_Collection->Comparison

Caption: Experimental workflow for comparative analysis.

References

Differential Olfactory Responses of Insects to Dodecanol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of insects to distinguish between structurally similar volatile compounds, such as isomers of dodecanol, is a critical aspect of their chemical ecology, influencing behaviors from mating to host selection. Understanding the specificity of these olfactory responses is paramount for the development of targeted and effective semiochemical-based pest management strategies and for fundamental research in neurobiology. This guide provides a comparative analysis of insect cross-reactivity to different isomers of dodecanol and its derivatives, supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways.

Quantitative Comparison of Olfactory Responses

IsomerInsect SpeciesExperimental MethodObserved Response
(E,E)-8,10-dodecadien-1-ol (Codlemone)Cydia pomonella (Codling Moth)Electroantennography (EAG)Most significant antennal response.[1]
(E,E)-8,10-dodecadien-1-ol (Codlemone)Cydia pomonella (Codling Moth)Field TrappingHigh male attraction.[1]
(E,Z)-8,10-dodecadien-1-olCydia pomonella (Codling Moth)Single Sensillum RecordingWeaker response compared to (E,E) isomer.[2]
(E,Z)-8,10-dodecadien-1-olCydia pomonella (Codling Moth)Wind Tunnel BioassayInhibits attraction to the primary pheromone.[3]
(Z,E)-8,10-dodecadien-1-olCydia pomonella (Codling Moth)Wind Tunnel BioassayElicited upwind flight in a small number of males.[3][4]
(Z,Z)-8,10-dodecadien-1-olCydia pomonella (Codling Moth)Single Sensillum RecordingWeaker response compared to (E,E) isomer.[2]
(Z,Z)-8,10-dodecadien-1-olCydia pomonella (Codling Moth)Wind Tunnel BioassayInhibits attraction to the primary pheromone.[3]
1-DodecanolCydia pomonella (Codling Moth)Wind Tunnel BioassaySynergizes attraction to codlemone.[5]

Experimental Protocols

The data presented in this guide are primarily derived from two key electrophysiological and behavioral techniques: Electroantennography (EAG) and Wind Tunnel Bioassays. These methods are fundamental for characterizing the responses of insect olfactory systems to volatile compounds.

Electroantennography (EAG)

Objective: To measure the summed electrical potential from the entire insect antenna in response to an odorant stimulus. This technique is used to screen for compounds that elicit an olfactory response.

Methodology:

  • Insect Preparation: An adult insect is immobilized, often by restraining it in a pipette tip or using wax, with its head and antennae exposed.

  • Electrode Placement: Two microelectrodes are used. The recording electrode, typically a glass capillary filled with a saline solution or a sharpened tungsten wire, is brought into contact with the distal end of the antenna. The reference electrode is inserted into a less active part of the insect's body, such as the head or thorax, to complete the electrical circuit.

  • Airflow and Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air carrying a known concentration of the test isomer is injected into this airstream for a short duration (e.g., 0.5 seconds).

  • Signal Recording and Analysis: The change in electrical potential between the two electrodes following the odorant puff is amplified and recorded as an EAG response. The amplitude of the depolarization is measured. Responses to different isomers and concentrations are compared against a solvent control and a standard reference compound.

Wind Tunnel Bioassay

Objective: To assess the behavioral response (attraction, repulsion, or indifference) of an insect to a specific odorant or blend of odorants in a controlled environment that mimics natural conditions.

Methodology:

  • Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a specific velocity. The tunnel is typically illuminated from above, and the interior is often marked with patterns on the floor to provide visual cues for the insect.

  • Odor Source: The test isomer or a blend is released from a point source at the upwind end of the tunnel. This creates an odor plume that the insect can navigate.

  • Insect Release: Insects are released onto a platform at the downwind end of the tunnel.

  • Behavioral Observation: The flight path and behavior of the insect are recorded. Key behaviors that are quantified include taking flight, upwind flight, casting (zigzagging flight), and contact with the odor source.

  • Data Analysis: The percentage of insects exhibiting each behavior in response to the test isomer is calculated and compared to the response to a control (e.g., solvent only).

Visualizations

Experimental Workflow: Electroantennography (EAG)

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect Immobilize Insect Electrodes Prepare & Position Electrodes Insect->Electrodes next Airflow Continuous Airflow Electrodes->Airflow setup Odor_Puff Introduce Odorant Puff Airflow->Odor_Puff inject EAG_Response Record Antennal Depolarization Odor_Puff->EAG_Response triggers Data Analyze EAG Amplitude EAG_Response->Data yields Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Odorant Dodecanol Isomer OBP Odorant-Binding Protein (OBP) Odorant->OBP binds Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP OR Odorant Receptor (OR) + Orco Co-receptor Odorant_OBP->OR delivers to Ion_Channel Ion Channel Opening OR->Ion_Channel activates Depolarization Membrane Depolarization Ion_Channel->Depolarization causes Action_Potential Action Potential Depolarization->Action_Potential triggers Antennal Lobe Antennal Lobe Action_Potential->Antennal Lobe signal to brain

References

A Comparative Guide to the Quantification of 4-Dodecanol in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 4-dodecanol in complex biological matrices such as plasma and serum. The selection of an appropriate analytical method is critical for accurate pharmacokinetic, toxicokinetic, and biomarker studies. This document compares two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective protocols, performance characteristics, and applications.

Experimental Workflow & Signaling Pathways

A generalized workflow for the quantification of this compound in biological samples involves several key steps from sample collection to data analysis. The following diagram illustrates a typical experimental process.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing SampleCollection Biological Sample Collection (e.g., Plasma, Serum) InternalStandard Addition of Internal Standard (e.g., this compound-d1) SampleCollection->InternalStandard Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) InternalStandard->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS, Isocyanate for LC-MS/MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MassSpectrometry Mass Spectrometric Detection (MS or MS/MS) Chromatography->MassSpectrometry Quantification Quantification (Calibration Curve) MassSpectrometry->Quantification Validation Method Validation (Accuracy, Precision, Linearity) Quantification->Validation

Figure 1: General experimental workflow for this compound quantification.

Dodecanol, as a long-chain fatty alcohol, can be metabolized in biological systems. One known pathway involves its oxidation to an aldehyde and subsequently to a carboxylic acid. This metabolic route is significant as it can influence the compound's biological activity and clearance.

Dodecanol This compound Dodecanal 4-Dodecanal Dodecanol->Dodecanal Alcohol Dehydrogenase DodecanoicAcid 4-Dodecanoic Acid Dodecanal->DodecanoicAcid Aldehyde Dehydrogenase

Figure 2: Metabolic pathway of this compound.

Quantitative Data Comparison

The following table summarizes the performance characteristics of LC-MS/MS and a projected GC-MS method for the quantification of dodecanol isomers. The data for the LC-MS/MS method is based on published results for 1-dodecanol, which is expected to have similar performance to this compound.[1][2][3] The GC-MS data is projected based on typical performance for long-chain alcohols.

ParameterLC-MS/MS (with Derivatization)GC-MS (with Derivatization)
Limit of Detection (LOD) 0.005 µg/L[1][2]1 - 10 µg/L
Limit of Quantification (LOQ) 0.01 µg/L[1][2]5 - 25 µg/L
Linearity (r²) > 0.99[3]> 0.99
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%
Sample Volume 50 - 200 µL100 - 500 µL
Throughput HighModerate

Experimental Protocols

Method 1: LC-MS/MS with Phenyl Isocyanate Derivatization

This method is adapted from a validated protocol for 1-dodecanol in human plasma and offers high sensitivity and specificity.[3]

1. Sample Preparation:

  • To 100 µL of plasma/serum, add 10 µL of an internal standard solution (e.g., 1-dodecanol-d1 in methanol).

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of acetonitrile.

  • Add 5 µL of phenyl isocyanate (PIC) solution (10% in acetonitrile) and heat at 60°C for 30 minutes.

  • Evaporate to dryness and reconstitute in 100 µL of the mobile phase for injection.

2. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 60% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole in positive ion mode.

  • Ionization: Electrospray Ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound-PIC derivative and the internal standard.

Method 2: GC-MS with Silylation Derivatization

This proposed method is based on established protocols for the analysis of fatty alcohols in biological matrices.

1. Sample Preparation:

  • To 200 µL of plasma/serum, add 20 µL of an internal standard solution (e.g., a non-endogenous saturated fatty alcohol).

  • Perform a liquid-liquid extraction using 1 mL of a hexane:isopropanol (3:2, v/v) mixture. Vortex and centrifuge.

  • Transfer the organic layer and evaporate to dryness under nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

  • Heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) ether derivatives.

  • Evaporate the derivatization reagents and reconstitute in 50 µL of hexane for injection.

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection: Splitless injection of 1 µL.

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the this compound-TMS derivative and the internal standard.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound in complex biological samples. The choice of method will depend on the specific requirements of the study.

  • LC-MS/MS offers superior sensitivity and higher throughput, making it ideal for studies requiring the analysis of a large number of samples or when very low concentrations of this compound are expected. The use of derivatization with phenyl isocyanate significantly enhances the ionization efficiency of the analyte.[3]

  • GC-MS provides excellent chromatographic resolution and is a robust and reliable technique for the analysis of volatile and semi-volatile compounds. Derivatization to form TMS ethers is a well-established method to improve the volatility and thermal stability of alcohols for GC analysis.

For researchers in drug development and clinical trials, the high sensitivity and throughput of LC-MS/MS may be more advantageous. However, GC-MS remains a valuable and cost-effective alternative, particularly when high sample throughput is not the primary concern. Method validation, including the assessment of accuracy, precision, linearity, and stability, is crucial for both techniques to ensure reliable and reproducible results.

References

A Comparative Guide to Verifying the Stereochemistry of Synthesized 4-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical step in the synthesis of chiral molecules such as 4-dodecanol, a secondary alcohol with a single stereocenter. The spatial arrangement of substituents around this chiral center dictates the molecule's biological activity and physicochemical properties, making its unambiguous verification essential in research and pharmaceutical development. This guide provides a comparative overview of key analytical techniques for determining the absolute configuration of synthesized this compound, complete with experimental protocols and data presentation.

Comparison of Analytical Methods

Several robust methods are available for the stereochemical analysis of chiral alcohols. The choice of technique often depends on factors such as sample amount, purity, and the availability of instrumentation. The three primary methods discussed here are Mosher's Ester Analysis (a nuclear magnetic resonance-based method), Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).

Method Principle Advantages Disadvantages Typical Sample Amount
Mosher's Ester Analysis Derivatization of the alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The ¹H NMR chemical shift differences (Δδ = δS - δR) of protons near the chiral center are used to determine the absolute configuration.[1][2][3][4]Provides unambiguous determination of absolute configuration. Relatively small sample amount required. Widely accessible (requires NMR).Requires chemical derivatization, which may not be straightforward for all substrates. Potential for impurities to interfere with NMR analysis. The analysis can be complex for molecules with multiple chiral centers.~1-5 mg
Chiral HPLC Separation of enantiomers on a chiral stationary phase (CSP). The differential interaction of each enantiomer with the CSP leads to different retention times.[5]Excellent for determining enantiomeric excess (ee). Can be used for both analytical and preparative separations. High throughput screening is possible.[6]Does not directly provide the absolute configuration without a known standard of one enantiomer. Method development can be time-consuming, requiring screening of columns and mobile phases.[7]<1 mg (analytical)
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is compared to a computationally predicted spectrum for a known absolute configuration.[8][9][10]Non-destructive method. Provides absolute configuration without the need for derivatization or a reference standard. Applicable to a wide range of molecules in solution.[9]Requires specialized instrumentation. Relies on accurate quantum chemical calculations, which can be computationally intensive. The presence of multiple conformers can complicate spectral interpretation.~5-10 mg

Experimental Protocols

Mosher's Ester Analysis

This protocol is a widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols.[4]

Materials:

  • Synthesized this compound (~5 mg)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Deuterated chloroform (CDCl₃) for NMR

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • NMR tubes

Procedure:

  • Preparation of (S)-MTPA Ester:

    • Dissolve this compound (~2.5 mg) in anhydrous DCM (0.5 mL) in a clean, dry vial.

    • Add anhydrous pyridine (5 µL).

    • Add (R)-MTPA-Cl (~5 mg, 1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting alcohol.

    • Quench the reaction with a few drops of water.

    • Transfer the mixture to a separatory funnel, add DCM, and wash with saturated NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product is typically pure enough for NMR analysis.

  • Preparation of (R)-MTPA Ester:

    • Repeat the procedure above using (S)-MTPA-Cl.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (S)- and (R)-MTPA esters in CDCl₃.

    • Assign the proton signals for the groups adjacent to the carbinol carbon (the C3 and C5 methylene protons in the case of this compound).

    • Calculate the chemical shift differences (Δδ = δS - δR) for these protons.

    • Interpretation: For a secondary alcohol, a positive Δδ for protons on one side of the chiral center and a negative Δδ for protons on the other side indicates their relative positions with respect to the MTPA phenyl group in the favored conformation. This allows for the assignment of the absolute configuration.[2][11]

Representative Data (for a generic secondary alcohol):

Proton δ (S-ester) (ppm) δ (R-ester) (ppm) Δδ (δS - δR) (ppm)
H-3a1.521.45+0.07
H-3b1.651.59+0.06
H-5a1.481.55-0.07
H-5b1.601.68-0.08
Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the separation of this compound enantiomers. Specific conditions may require optimization.

Materials:

  • Synthesized this compound

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Chiral HPLC column (e.g., Daicel Chiralpak AD-H or similar polysaccharide-based column)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of synthesized this compound (~1 mg) in 1 mL of the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol (98:2, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (as this compound has no strong chromophore, a derivatization with a UV-active group might be necessary for higher sensitivity, or an alternative detector like a refractive index detector could be used).

    • Injection Volume: 10 µL

  • Data Analysis:

    • The chromatogram will show two peaks if the sample is a racemic or scalemic mixture, corresponding to the two enantiomers.

    • The enantiomeric excess (ee) can be calculated from the peak areas (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

    • To determine the absolute configuration, an authentic, enantiomerically pure standard of either (R)- or (S)-4-dodecanol is required for comparison of retention times.

Representative Chromatogram (Hypothetical for this compound):

A successful chiral separation would show two baseline-resolved peaks. For a racemic mixture, the peak areas would be approximately equal.

Vibrational Circular Dichroism (VCD) Spectroscopy

This protocol describes the general workflow for determining the absolute configuration of this compound using VCD.

Materials:

  • Synthesized this compound (~5-10 mg)

  • Spectroscopic grade solvent (e.g., CDCl₃)

  • VCD spectrometer

Procedure:

  • Computational Prediction:

    • Perform a conformational search for both (R)- and (S)-4-dodecanol using quantum chemistry software (e.g., Gaussian).

    • Optimize the geometry of the most stable conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the vibrational frequencies and VCD intensities for the optimized structures of both enantiomers.

    • The predicted VCD spectrum for the (S)-enantiomer will be the mirror image of the (R)-enantiomer's spectrum.

  • Experimental Measurement:

    • Prepare a solution of the synthesized this compound in the chosen solvent at a suitable concentration (typically 0.05-0.1 M).

    • Acquire the VCD and IR spectra of the sample in the mid-IR region (e.g., 2000-800 cm⁻¹).

  • Data Analysis:

    • Compare the experimental VCD spectrum with the computationally predicted spectra for the (R)- and (S)-enantiomers.

    • A good match in the sign and relative intensity of the major VCD bands between the experimental spectrum and one of the predicted spectra allows for the assignment of the absolute configuration of the synthesized sample.[12]

Visualizations

Stereochemistry_Verification_Workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_results Results Synthesized_4_Dodecanol Synthesized this compound Mosher Mosher's Ester Analysis Synthesized_4_Dodecanol->Mosher HPLC Chiral HPLC Synthesized_4_Dodecanol->HPLC VCD Vibrational Circular Dichroism Synthesized_4_Dodecanol->VCD Absolute_Config Absolute Configuration Mosher->Absolute_Config Enantiomeric_Excess Enantiomeric Excess HPLC->Enantiomeric_Excess VCD->Absolute_Config Method_Selection_Logic cluster_questions cluster_methods Start Need to determine stereochemistry? Q1 Absolute configuration or ee% needed? Start->Q1 Q2 Reference standard available? Q1->Q2 Absolute Config M_HPLC Chiral HPLC Q1->M_HPLC ee% Q3 Derivatization acceptable? Q2->Q3 No Q2->M_HPLC Yes M_Mosher Mosher's Analysis Q3->M_Mosher Yes M_VCD VCD Spectroscopy Q3->M_VCD No

References

Lack of Comparative Efficacy Data for 4-Dodecanol Against Commercial Pheromones in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no direct comparative studies on the efficacy of 4-dodecanol against commercially available pheromone lures for the purpose of insect pest management. While research has identified specific pheromone components for various pests, and commercial products are formulated based on these findings, this compound is not a recognized primary or secondary component in the commercial pheromone lures for major agricultural pests such as the codling moth (Cydia pomonella) or the navel orangeworm (Amyelois transitella).

This guide provides an overview of the composition of select commercial pheromones and outlines a standardized experimental framework for evaluating the efficacy of a novel candidate compound like this compound against established commercial alternatives.

Composition of Commercial Pheromones

Commercial pheromone products are typically designed to mimic the natural chemical signals released by insects to attract mates. The specificity of these signals is crucial for their effectiveness.

Codling Moth (Cydia pomonella)

The primary component of the female codling moth's sex pheromone is (E,E)-8,10-dodecadien-1-ol, commonly known as codlemone.[1] Commercial lures for this major pest of apples, pears, and walnuts are based on this compound.[2][3][4][5] Some formulations may also include other minor components of the natural pheromone blend, such as dodecan-1-ol and tetradecan-1-ol, to enhance attractiveness.[1] It is important to note that dodecan-1-ol is a different isomer from this compound.

Navel Orangeworm (Amyelois transitella)

The navel orangeworm is a significant pest in almond, pistachio, and walnut production.[6] The sex pheromone of this moth is a more complex blend, and commercial lures have been developed based on its components.[7][8][9] The key components identified for attraction include (11Z,13Z)-hexadecadienal and other related compounds.[10][11] Again, this compound is not listed as a component in these commercial formulations.

Experimental Protocols for Efficacy Comparison

To objectively assess the efficacy of a novel compound like this compound compared to a commercial pheromone, a series of standardized laboratory and field experiments are necessary. The following protocols outline a general framework for such an evaluation.

1. Electroantennography (EAG)

  • Objective: To determine if the insect's antenna, the primary olfactory organ, responds to the test compound.

  • Methodology:

    • An antenna is carefully excised from a live insect.

    • The antenna is mounted between two electrodes that measure electrical potentials.

    • A purified and humidified air stream is passed over the antenna.

    • A pulse of air containing a known concentration of this compound is introduced into the airstream.

    • The resulting change in the electrical potential of the antenna is recorded as the EAG response.

    • A solvent blank is used as a negative control, and the commercial pheromone is used as a positive control for comparison.

2. Wind Tunnel Bioassay

  • Objective: To observe and quantify the behavioral response of the insect to the test compound in a controlled environment that simulates natural odor plume dispersal.

  • Methodology:

    • Insects are released at the downwind end of a wind tunnel.

    • A lure containing this compound is placed at the upwind end, creating a pheromone plume.

    • The flight behavior of the insect is observed and recorded, noting responses such as taking flight, upwind flight, and contact with the lure.

    • The performance of the this compound lure is compared against a commercial pheromone lure and a blank control.

3. Field Trapping Studies

  • Objective: To evaluate the attractiveness of the test compound under real-world conditions and in direct comparison to commercial products.

  • Methodology:

    • Lure Preparation: Lures are prepared by loading a dispenser (e.g., a rubber septum) with a precise amount of this compound. Commercial pheromone lures are used as the standard for comparison. Unbaited traps serve as controls.

    • Trap Deployment: Traps (e.g., delta or wing traps) baited with the different lures are deployed in the field in a randomized block design to minimize the effects of location and environmental variations.

    • Data Collection: Traps are inspected at regular intervals (e.g., weekly), and the number of target insects captured in each trap is recorded.

    • Data Analysis: Statistical analysis is performed to determine if there are significant differences in the number of insects captured by the traps baited with this compound, the commercial pheromone, and the control.

Quantitative Data Presentation

Should such comparative studies be conducted, the quantitative data should be summarized in clear, structured tables for easy interpretation by researchers.

Table 1: Example of Wind Tunnel Bioassay Results

Lure TypeN (Insects Tested)% Taking Flight% Upwind Flight% Lure Contact
This compound100
Commercial Pheromone100
Control (Blank)100

Table 2: Example of Field Trapping Results

Lure TypeNumber of TrapsMean Trap Catch (± SE)
This compound20
Commercial Pheromone20
Control (Unbaited)20

Visualizing Experimental and Biological Frameworks

Generalized Pheromone Signaling Pathway

The following diagram illustrates a simplified signal transduction pathway for pheromone reception in an insect's olfactory sensory neuron.

PheromoneSignaling cluster_membrane Dendritic Membrane P Pheromone Molecule OBP Odorant Binding Protein (OBP) P->OBP Binds OR Odorant Receptor (OR) OBP->OR Delivers to G G-Protein OR->G Activates PLC Phospholipase C (PLC) G->PLC Activates IP3 IP3 PLC->IP3 Produces Ca Ca2+ Influx IP3->Ca Triggers Depol Membrane Depolarization Ca->Depol Causes Signal Signal to Brain Depol->Signal Sends

A generalized pheromone signal transduction pathway in an insect olfactory neuron.

Experimental Workflow for Pheromone Efficacy Evaluation

The diagram below outlines a logical workflow for the screening and evaluation of a novel pheromone candidate like this compound.

EfficacyWorkflow cluster_lab Laboratory Screening cluster_field Field Validation EAG Electroantennography (EAG) WindTunnel Wind Tunnel Bioassay EAG->WindTunnel If Active FieldTrapping Field Trapping Experiments WindTunnel->FieldTrapping If Behaviorally Active DoseResponse Dose-Response Studies FieldTrapping->DoseResponse LureLongevity Lure Longevity Assessment DoseResponse->LureLongevity Comparison Comparison with Commercial Standard LureLongevity->Comparison Start Candidate Compound (e.g., this compound) Start->EAG Initial Screening Conclusion Efficacy Determination Comparison->Conclusion

A workflow for the systematic evaluation of a candidate insect pheromone.

References

Safety Operating Guide

Proper Disposal of 4-Dodecanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-dodecanol is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations. Adherence to these protocols will help minimize risks and ensure compliance with local and national standards.

Immediate Safety and Handling Protocols

Before handling this compound, it is essential to be familiar with its potential hazards. This compound is an isomer of dodecanol, and while specific data for the 4-position isomer is limited, the safety precautions for other dodecanol isomers, such as 1-dodecanol, serve as a reliable reference. Dodecanol is known to cause serious eye irritation and is very toxic to aquatic life with long-lasting effects.[1] Some sources also indicate it may cause skin and respiratory irritation.[2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Key Safety Measures:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2][4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves.

    • Body Protection: Wear a lab coat and appropriate protective clothing.[2]

  • Hygiene: Wash hands thoroughly after handling the substance.[2] Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][5]

Quantitative Data for Dodecanol

The following table summarizes key quantitative data for dodecanol, which should be considered when handling and storing this compound.

PropertyValue
Molecular Formula C₁₂H₂₆O
Molecular Weight 186.33 g/mol
Appearance Colorless solid
Melting Point 24 °C (75 °F)
Boiling Point 259 °C (498 °F)
Flash Point 110 °C (230 °F)
Density 0.8309 g/cm³
Solubility in Water 0.004 g/L
Oral LD50 (Rat) 4150 mg/kg

Note: Data is for 1-dodecanol and may vary slightly for this compound.

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be managed as hazardous waste.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams.

  • Keep this compound waste in its original or a compatible, properly labeled container.

2. Container Management:

  • Use a dedicated, sealed, and clearly labeled waste container for this compound. The label should include "Hazardous Waste" and the chemical name.

  • Ensure the container is stored in a designated secondary containment area to prevent spills from reaching drains.

3. Disposal of Liquid Waste:

  • Collect all liquid this compound waste in the designated container.

  • Do not pour this compound down the drain, as it is very toxic to aquatic life.[4]

4. Disposal of Contaminated Solids:

  • Any materials contaminated with this compound, such as paper towels, gloves, or absorbent pads, must be treated as hazardous waste.

  • Place these materials in a sealed bag or container and dispose of them along with the liquid waste.

5. Arranging for Professional Disposal:

  • Disposal of this compound waste must be handled by a licensed waste disposal company.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with local and national regulations.[6]

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.[5]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the spilled material and absorbent into a sealed container for hazardous waste disposal.[7]

  • Clean the affected area thoroughly.

  • Prevent the spill from entering drains or waterways.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Waste Handling start Identify this compound Waste spill Is it a spill? start->spill waste_type Liquid or Contaminated Solid? liquid_waste Collect in sealed, labeled hazardous waste container waste_type->liquid_waste Liquid solid_waste Place in sealed, labeled hazardous waste container waste_type->solid_waste Solid contact_ehs Contact Environmental Health & Safety (EHS) for pickup liquid_waste->contact_ehs solid_waste->contact_ehs contain_spill Contain spill with inert absorbent spill->contain_spill Yes no_spill Proceed with routine disposal spill->no_spill No collect_spill Collect absorbed material into hazardous waste container contain_spill->collect_spill collect_spill->waste_type no_spill->waste_type professional_disposal Licensed waste disposal company handles final disposal contact_ehs->professional_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 4-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals are paramount. This guide provides essential, immediate safety and logistical information for 4-Dodecanol (also known as 1-Dodecanol or Lauryl alcohol), including operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound poses several hazards that necessitate the use of appropriate personal protective equipment. The primary risks include serious eye irritation and high toxicity to aquatic ecosystems.[1] It may also cause skin and respiratory irritation.[2][3]

Summary of Hazards:

  • H319: Causes serious eye irritation.[1]

  • H410: Very toxic to aquatic life with long-lasting effects.[1]

  • May cause skin irritation.[2][3]

  • May cause respiratory irritation, particularly if dust is generated.[2]

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryEquipment SpecificationStandard/Regulation
Eye & Face Protection Chemical safety goggles or a full-face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[4][5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl).[4][7]Follow manufacturer's specifications for chemical compatibility.
Body Protection Laboratory coat or chemical-resistant coveralls to prevent skin exposure.[4]N/A
Respiratory Protection NIOSH/MSHA approved respirator with a dust cartridge. Required when engineering controls are insufficient or during spill cleanup to avoid dust inhalation.[4]N/A

Operational Plan: Safe Handling of this compound

Adherence to a standardized operational plan is crucial to minimize exposure risks and prevent accidents.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood or a local exhaust ventilation system is highly recommended to control vapors and prevent dust dispersion.[4]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][5]

  • Material Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[4]

Handling Procedure
  • Avoid Dust and Aerosol Formation: Handle the compound carefully to avoid generating dust.[2]

  • Personal Contact: Avoid all direct contact with the skin, eyes, and clothing.[6][8] Do not eat, drink, or smoke in areas where this compound is handled.[9]

  • Grounding: For processes that may generate static electricity, ensure proper grounding to prevent ignition.[9]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[4] Contaminated clothing should be removed immediately and laundered before reuse.[4]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound is critical to prevent environmental contamination, given its high aquatic toxicity.[2]

Waste Collection and Storage
  • Hazardous Waste: this compound must be treated as hazardous waste.[10]

  • Containment: Collect waste in its original container or a compatible, clearly labeled, and tightly closed container to prevent leaks or spills.[10]

  • No Mixing: Do not mix this compound waste with other chemicals to avoid potentially dangerous reactions.

Spill Management
  • Minor Spills: Restrict access to the area. Wearing full PPE, clean up spills immediately, avoiding dust generation.[4] Collect the spilled material using an inert absorbent and place it in a suitable container for disposal.[11]

  • Major Spills: Evacuate the area and alert emergency responders.[8] Prevent the spill from entering drains or waterways.[10]

Final Disposal
  • Licensed Disposal Service: Dispose of this compound waste through a licensed professional waste disposal service.[2]

  • Regulatory Compliance: Ensure that disposal methods comply with all federal, state, and local environmental regulations.[2] Chemical waste generators are responsible for the correct classification and disposal of hazardous waste.[6]

Quantitative Data Summary

The following table provides key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₆O
Molecular Weight 186.33 g/mol
Appearance Colorless solid[1]
Melting Point 24 °C (75 °F; 297 K)[1]
Boiling Point 259 °C (498 °F; 532 K)[1]
Flash Point 127 °C (261 °F; 400 K)[1]
Solubility in water 0.004 g/L[1]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Management & Disposal ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepWorkArea Prepare Ventilated Work Area DonPPE->PrepWorkArea HandlingChem Handle this compound PrepWorkArea->HandlingChem CleanWorkArea Clean Work Area HandlingChem->CleanWorkArea CollectWaste Collect Waste in Labeled Container HandlingChem->CollectWaste DoffPPE Doff PPE CleanWorkArea->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands StoreWaste Store Waste Securely CollectWaste->StoreWaste DisposeWaste Dispose via Approved Service StoreWaste->DisposeWaste

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.